trans-10-cis-12-Octadecadienoic acid
描述
(10E,12Z)-octadeca-10,12-dienoic acid has been reported in Colocasia antiquorum and Colocasia esculenta with data available.
Structure
3D Structure
属性
IUPAC Name |
(10E,12Z)-octadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-NMMTYZSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040628 | |
| Record name | trans-10,cis-12-Conjugated linoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | (10E,12Z)-Octadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2420-56-6 | |
| Record name | trans-10-cis-12-Octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,12-Octadecadienoic acid, (10E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-octadecadienoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-10,cis-12-Conjugated linoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Octadecadienoic acid, (10E,12Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10,12-OCTADECADIENOIC ACID, (10E,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N151ZM4M27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (10E,12Z)-Octadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of trans-10, cis-12-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-10, cis-12-octadecadienoic acid (t10, c12-CLA) is a positional and geometric isomer of conjugated linoleic acid (CLA) that has garnered significant scientific interest due to its potent biological activities. Unlike its counterpart, cis-9, trans-11-CLA, the t10, c12 isomer exhibits profound effects on lipid metabolism, insulin sensitivity, inflammation, and cellular apoptosis. This technical guide provides an in-depth exploration of the core mechanisms of action of t10, c12-CLA, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.
Core Mechanisms of Action
The biological effects of t10, c12-CLA are multifaceted, primarily impacting adipocytes and hepatocytes. The isomer is known to reduce body fat mass in various animal models, a phenomenon attributed to its ability to inhibit adipocyte differentiation and lipid accumulation while inducing apoptosis. However, these effects are often accompanied by undesirable metabolic consequences, including insulin resistance and hepatic steatosis.
Regulation of Lipid Metabolism
A primary mechanism of t10, c12-CLA is its dramatic impact on lipid metabolism, particularly in adipose tissue. It has been shown to inhibit lipid accumulation in adipocytes.[1] This is achieved through the downregulation of key transcription factors and enzymes involved in lipogenesis.
One of the central players in this process is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of fatty acid and triglyceride synthesis. Studies have demonstrated that t10, c12-CLA suppresses the expression and processing of SREBP-1c.[2][3] This leads to a subsequent decrease in the expression of its target genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), which are critical for de novo lipogenesis.[2][4]
Furthermore, t10, c12-CLA has been shown to antagonize the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a nuclear receptor that plays a pivotal role in adipocyte differentiation and lipid storage.[5] By inhibiting PPARγ, t10, c12-CLA prevents the maturation of pre-adipocytes into mature, lipid-laden adipocytes.
In the liver, the effects of t10, c12-CLA are complex. While it reduces fat in adipose tissue, it can lead to hepatic steatosis, or fatty liver.[6] This is thought to result from an increased influx of fatty acids from the delipidated adipocytes and alterations in hepatic lipid metabolism.
Induction of Insulin Resistance
A significant concern associated with t10, c12-CLA supplementation is the development of insulin resistance.[5] Several mechanisms contribute to this adverse effect. The reduction in adipose tissue mass, particularly subcutaneous fat, can lead to ectopic lipid deposition in other tissues like the liver and muscle, impairing insulin signaling.
Moreover, t10, c12-CLA has been shown to induce inflammation in adipose tissue, characterized by the infiltration of macrophages.[7] These inflammatory cells release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can interfere with insulin signaling pathways.[7][8]
Modulation of Inflammatory Pathways
The inflammatory response elicited by t10, c12-CLA is a critical aspect of its mechanism of action. In adipocytes, t10, c12-CLA can directly stimulate the expression of pro-inflammatory genes.[7] This inflammatory state contributes to the development of insulin resistance and may have other systemic effects. The isomer has been shown to increase levels of C-reactive protein (CRP), a marker of inflammation.[8]
Induction of Apoptosis
In addition to inhibiting adipogenesis, t10, c12-CLA can induce apoptosis, or programmed cell death, in adipocytes and certain cancer cell lines.[9] One of the key pathways implicated in this process is the induction of endoplasmic reticulum (ER) stress .[10] Prolonged ER stress triggers the unfolded protein response (UPR), which, if unresolved, can lead to apoptosis through the activation of caspases.[11]
Data Presentation
The following tables summarize the quantitative effects of t10, c12-CLA on key molecular and physiological parameters as reported in various studies.
Table 1: Effect of t10, c12-CLA on Gene Expression
| Gene | Cell/Tissue Type | Concentration/Dose | Fold Change | Reference |
| SREBP-1c | Bovine Mammary Epithelial Cells | 300 µM | Downregulated | [2] |
| FASN | Bovine Mammary Epithelial Cells | 300 µM | Downregulated | [2] |
| ACACA | Bovine Mammary Epithelial Cells | 300 µM | Downregulated | [2] |
| CD36 | Bovine Mammary Epithelial Cells | 300 µM | Upregulated | [2] |
| DGAT2 | Bovine Mammary Epithelial Cells | 300 µM | Upregulated | [2] |
| FABP1 | Caco-2 cells | Not specified | 2.04-fold up | [1] |
| FABP6 | Caco-2 cells | Not specified | 2.94-fold up | [1] |
| SREBP-1c | Mouse Gonadal Fat | 0.2% and 0.5% of diet | Dose-dependent reduction (26-76%) | [12] |
| FASN | Mouse Gonadal Fat | 0.2% and 0.5% of diet | Dose-dependent reduction (26-76%) | [12] |
| TNF-α | Mouse Gonadal Fat | 0.5% of diet | Increased | [12] |
| IL-6 | Mouse Gonadal Fat | 0.5% of diet | Increased | [12] |
Table 2: Effect of t10, c12-CLA on Protein Expression and Activity
| Protein/Enzyme | Cell/Tissue Type | Concentration/Dose | Effect | Reference |
| SREBP-1 (mature form) | Bovine Mammary Epithelial Cells | ≥60 µM | >56% decrease | [10] |
| Caspase 3 | Various cancer cell lines | 200 µM | Increased activity | [11] |
| PPARγ | 3T3-L1 adipocytes | Not specified | Decreased expression | [13] |
Table 3: Systemic Effects of t10, c12-CLA in Animal Models
| Parameter | Animal Model | Dose | Outcome | Reference |
| Body Weight | Female C57Bl/6J mice | Daily oral administration | Significant decrease | [7] |
| Adipose Tissue Mass | Female C57Bl/6J mice | Daily oral administration | Significant decrease | [7] |
| Insulin Resistance | Female C57Bl/6J mice | Daily oral administration | Hyperinsulinemia | [7] |
| Liver Weight | Female C57Bl/6J mice | 0.5% of diet for 6 months | 45.39% increase | |
| Body Fat Mass | Female C57Bl/6J mice | 0.5% of diet for 6 months | 48.56% reduction in gain | |
| Lean Body Mass | Female C57Bl/6J mice | 0.5% of diet for 6 months | Increased |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of t10, c12-CLA.
3T3-L1 Preadipocyte Differentiation Assay
This in vitro model is crucial for studying the effects of t10, c12-CLA on adipogenesis.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[14][15]
-
t10, c12-CLA Treatment: t10, c12-CLA is typically dissolved in a vehicle such as ethanol or DMSO and added to the culture medium at various concentrations (e.g., 50-200 µM) during or after the induction of differentiation.
-
Assessment of Differentiation: Adipocyte differentiation is assessed by Oil Red O staining to visualize lipid accumulation and by analyzing the expression of adipogenic marker genes (e.g., PPARγ, aP2) and proteins.
Western Blot Analysis
Western blotting is used to quantify the expression levels of specific proteins involved in the signaling pathways affected by t10, c12-CLA.
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., SREBP-1, PPARγ, cleaved caspase-3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16][17]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is employed to measure the mRNA expression levels of genes regulated by t10, c12-CLA.
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).[18]
-
qPCR: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).[19] Gene-specific primers are used to amplify the target cDNA.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Insulin Tolerance Test (ITT) in Mice
This in vivo test is used to assess insulin sensitivity in animals treated with t10, c12-CLA.
-
Animal Preparation: Mice are fasted for a short period (e.g., 4-6 hours) to establish a baseline blood glucose level.[20][21]
-
Insulin Administration: A bolus of insulin (e.g., 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.[22]
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after insulin injection using a glucometer.
-
Data Analysis: The rate of glucose clearance from the blood is calculated. A slower decline in blood glucose indicates insulin resistance.
Apoptosis Assays
Several methods can be used to detect and quantify apoptosis induced by t10, c12-CLA.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrate assays.[11]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying the effects of t10, c12-CLA.
Caption: SREBP-1c signaling pathway and its inhibition by t10, c12-CLA.
Caption: PPARγ signaling pathway and its antagonism by t10, c12-CLA.
Caption: ER stress-induced apoptosis pathway mediated by t10, c12-CLA.
Caption: A generalized experimental workflow for in vitro studies of t10, c12-CLA.
Conclusion
The trans-10, cis-12 isomer of conjugated linoleic acid exerts potent and complex effects on cellular and systemic metabolism. Its ability to reduce adiposity is primarily driven by the inhibition of SREBP-1c and PPARγ, leading to decreased lipogenesis and adipocyte differentiation, as well as the induction of apoptosis via ER stress. However, these potentially beneficial effects are counteracted by the induction of insulin resistance and inflammation. A thorough understanding of these intricate molecular mechanisms is paramount for the safe and effective development of therapeutic strategies targeting lipid metabolism and related disorders. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of t10, c12-CLA's mechanism of action and to design future investigations in this field.
References
- 1. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated linoleic acid (t-10, c-12) reduces fatty acid synthesis de novo, but not expression of genes for lipid metabolism in bovine adipose tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary conjugated linoleic acid and insulin sensitivity and resistance in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Peroxisome Proliferator-Activated Receptor γ Expression by Adipocyte Differentiation and Determination Factor 1/Sterol Regulatory Element Binding Protein 1: Implications for Adipocyte Differentiation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 15. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 16. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RT-PCR | Reverse transcription PCR [qiagen.com]
- 19. Lipogenic gene expression profile in patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insulin Tolerance Test [protocols.io]
- 21. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 22. Metabolically distinct weight loss by 10,12 CLA and caloric restriction highlight the importance of subcutaneous white adipose tissue for glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Nature of trans-10, cis-12 Conjugated Linoleic Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The trans-10, cis-12 (t10, c12) isomer of conjugated linoleic acid (CLA) has garnered significant attention within the scientific community for its potent and varied biological activities. Unlike its cis-9, trans-11 counterpart, the t10, c12 isomer exhibits a distinct and often paradoxical profile, demonstrating effects on lipid metabolism, inflammation, apoptosis, and insulin sensitivity. This technical guide provides an in-depth exploration of the core biological activities of t10, c12 CLA, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Effects on Lipid Metabolism and Body Composition
The most pronounced effect of t10, c12 CLA is its ability to reduce body fat mass. This has been observed in numerous animal studies and is attributed to several mechanisms, including the inhibition of preadipocyte differentiation, reduced triglyceride accumulation in adipocytes, and increased apoptosis of fat cells. However, this reduction in adiposity is often accompanied by metabolic disturbances such as hepatic steatosis (fatty liver).
Quantitative Data on Lipid Metabolism
| Parameter | Species/Cell Line | Dosage/Concentration | Effect | Reference |
| Body Fat Mass | Mice | 0.4% w/w in diet for 4 weeks | Reduced whole-body fat mass | [1] |
| Obese (db/db) Mice | 0.4% w/w in diet for 4 weeks | Reduced visceral, inguinal, and brown/interscapular fat depots | [1] | |
| Triglyceride Accumulation | 3T3-L1 Preadipocytes | Not specified | Decreased intracellular triglyceride accumulation | [2] |
| Hepatic Triglycerides | Mice | Not specified | Five-fold increase | |
| LDL-Cholesterol | Hamsters | 2% of experimental fat for 28 days | Increased | |
| HDL-Cholesterol | Obese Men | 3.4 g/day for 12 weeks | Reduced by 4% | [3] |
Impact on Insulin Sensitivity
A critical and concerning aspect of t10, c12 CLA's biological activity is its propensity to induce insulin resistance. While it effectively reduces body fat, it can simultaneously impair glucose metabolism, leading to hyperglycemia and hyperinsulinemia in some models.
Quantitative Data on Insulin Sensitivity
| Parameter | Species/Model | Dosage | Effect | Reference |
| Insulin Resistance | Obese Men with Metabolic Syndrome | 3.4 g/day for 12 weeks | Increased by 19% | [3] |
| Fasting Glucose | Obese Men with Metabolic Syndrome | 3.4 g/day for 12 weeks | Increased by 4% | [3] |
| Serum Glucose | ob/ob Mice | Not specified | Increased (P = 0.025) | [4] |
| Serum Insulin | ob/ob Mice | Not specified | Increased (P = 0.01) | [4] |
| Blood Glucose | Obese and Lean Mice | 0.4% w/w in diet for 4 weeks | Elevated | [1] |
Modulation of Inflammatory Pathways
The t10, c12 CLA isomer exhibits a complex and context-dependent role in inflammation. It has been shown to modulate the production of inflammatory cytokines and the activation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).
Signaling Pathway: t10, c12 CLA and NF-κB Activation
In lipopolysaccharide (LPS)-stimulated porcine peripheral blood mononuclear cells, t10, c12 CLA has been shown to decrease TNF-α expression and NF-κB activity.[5][6] This effect is suggested to be mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which can interfere with NF-κB signaling.[5][6]
Induction of Apoptosis
The t10, c12 CLA isomer is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly in cancer cells and adipocytes. This activity is a key contributor to its anti-cancer and fat-reducing effects. The apoptotic cascade initiated by t10, c12 CLA involves both the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.
Signaling Pathway: t10, c12 CLA-Induced Apoptosis
Studies have demonstrated that t10, c12 CLA induces ER stress, leading to the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12.[7][8] Concurrently, it can act on the mitochondria to downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of the caspase-9 and caspase-3 cascade, culminating in apoptosis.[9]
Key Signaling Pathway Interactions
The diverse biological effects of t10, c12 CLA are orchestrated through its interaction with key signaling pathways that regulate metabolism and cellular processes. Notably, its influence on Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is central to its effects on adipocytes and lipid metabolism.
Signaling Pathway: PPARγ and SREBP-1c Regulation
References
- 1. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isomer-dependent metabolic effects of conjugated linoleic acid: insights from molecular markers sterol regulatory element-binding protein-1c and LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]
The Core Signaling Mechanisms of Trans-10, Cis-12-Octadecadienoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-10, cis-12-octadecadienoic acid (t10,c12-CLA) is a positional and geometric isomer of linoleic acid that has garnered significant scientific interest due to its potent biological activities. Unlike its counterpart, cis-9, trans-11-CLA, the t10,c12 isomer exhibits profound effects on lipid and glucose metabolism, adipocyte function, and inflammatory processes. These effects are primarily attributed to its ability to modulate key signaling pathways, leading to outcomes such as reduced adiposity, but also potential adverse effects like insulin resistance and hepatic steatosis. This technical guide provides a comprehensive overview of the core signaling pathways activated by t10,c12-CLA, with a focus on the molecular mechanisms, supporting experimental data, and detailed methodologies for researchers in the field.
Core Signaling Pathways of t10,c12-CLA
The cellular and physiological effects of t10,c12-CLA are orchestrated through a complex network of interconnected signaling pathways. The primary pathways influenced by this fatty acid isomer include the endoplasmic reticulum (ER) stress response, peroxisome proliferator-activated receptor gamma (PPARγ) signaling, sterol regulatory element-binding protein-1c (SREBP-1c) regulation, inflammatory signaling, and oxidative stress pathways.
Endoplasmic Reticulum (ER) Stress and Apoptosis
A primary mechanism by which t10,c12-CLA exerts its effects, particularly in adipocytes, is through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.[1][2] Treatment with t10,c12-CLA results in a marked dilatation of the ER lumen, indicative of ER stress.[1][2] This stress triggers the unfolded protein response (UPR), an adaptive mechanism that can ultimately lead to programmed cell death if the stress is prolonged or severe.
The t10,c12-CLA-induced ER stress response is characterized by the activation of specific UPR branches. Notably, it induces the expression and splicing of X-box binding protein 1 (XBP1) mRNA and the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[1][2] However, the induction of activating transcription factor 4 (ATF4) is modest and not always significant, and the level of the chaperone protein BiP may not be altered, suggesting an atypical ER stress response.[1][2]
This signaling cascade culminates in the induction of the pro-apoptotic transcription factor C/EBP-homologous protein (CHOP) and the cleavage of the ER-resident caspase-12.[1][2] The activation of caspase-12 is a critical step in initiating the apoptotic cascade. The process is further characterized by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Figure 1: t10,c12-CLA Induced ER Stress and Apoptosis Pathway.
PPARγ Antagonism and Adipogenesis Inhibition
Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and lipid metabolism. The t10,c12-CLA isomer is known to antagonize PPARγ activity, thereby inhibiting the differentiation of preadipocytes into mature adipocytes and reducing lipid accumulation in existing fat cells.[3][4] This antagonism is isomer-specific, as cis-9, trans-11-CLA does not exhibit the same effect.[4]
The mechanisms behind t10,c12-CLA's anti-PPARγ effects are multifaceted. It has been shown to:
-
Decrease PPARγ expression: Treatment with t10,c12-CLA leads to a reduction in both PPARγ mRNA and protein levels.[3]
-
Promote PPARγ phosphorylation: The isomer increases the phosphorylation of PPARγ, a post-translational modification that can lead to its degradation.[3][4] This phosphorylation may be mediated by extracellular signal-related kinase (ERK)1/2.[4]
-
Inhibit ligand-dependent activation: t10,c12-CLA suppresses the activation of PPARγ even in the presence of its ligands.[4]
The inhibition of PPARγ activity results in the downregulation of its target genes, which are crucial for lipogenesis, such as lipoprotein lipase (LPL), fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD).[3]
Figure 2: t10,c12-CLA Antagonism of PPARγ Signaling.
Regulation of SREBP-1c and Lipogenesis
Sterol regulatory element-binding protein-1c (SREBP-1c) is another key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis. The effect of t10,c12-CLA on SREBP-1c appears to be tissue-specific.
In adipose tissue, t10,c12-CLA has been shown to decrease the expression of SREBP-1c, contributing to the suppression of lipogenesis.[5] This effect is in contrast to the c9,t11-CLA isomer, which can increase adipose SREBP-1c mRNA expression.[5]
Conversely, in the liver, t10,c12-CLA can upregulate hepatic de novo lipogenesis and triglyceride synthesis.[6] This is associated with an increased expression of SREBP-1c and its target genes, including acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FASN).[6] This paradoxical effect contributes to the development of hepatic steatosis observed in some animal models. The activation of the mTOR pathway appears to be involved in the t10,c12-CLA-mediated induction of SREBP1 in hepatocytes.[6]
References
- 1. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomer-dependent metabolic effects of conjugated linoleic acid: insights from molecular markers sterol regulatory element-binding protein-1c and LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. t10,c12 conjugated linoleic acid upregulates hepatic de novo lipogenesis and triglyceride synthesis via mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling trans-10, cis-12-Octadecadienoic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-10, cis-12-octadecadienoic acid (t10,c12-CLA), a biologically active isomer of conjugated linoleic acid (CLA). It details the historical context of its discovery, its natural distribution, and the analytical methodologies for its quantification. Furthermore, this guide elucidates the molecular signaling pathways through which t10,c12-CLA exerts its effects, with a focus on lipid metabolism. Quantitative data are presented in tabular format for clarity, and key experimental protocols are described. Diagrams generated using the DOT language are provided to visualize complex biological and experimental workflows.
Discovery and Identification
The journey to understanding trans-10, cis-12-octadecadienoic acid began with the broader discovery of conjugated linoleic acid (CLA) as a potent anticarcinogenic agent. In the 1980s, Dr. Michael Pariza and his research team at the University of Wisconsin isolated a substance from cooked ground beef that exhibited antimutagenic properties. This substance was subsequently identified as a mixture of positional and geometric isomers of linoleic acid, collectively termed CLA.
Further research revealed that the biological effects of CLA were isomer-specific. While cis-9, trans-11-CLA is the most abundant isomer in nature, the trans-10, cis-12 isomer was later identified and characterized as being primarily responsible for the observed effects on body composition, including reductions in body fat and alterations in lipid metabolism. This distinction spurred focused research into the unique physiological impacts of t10,c12-CLA.
Natural Sources and Quantitative Distribution
The primary natural sources of trans-10, cis-12-CLA are products derived from ruminant animals, such as dairy products and meat. Its formation in these animals is a result of the biohydrogenation of dietary unsaturated fatty acids by rumen bacteria. However, t10,c12-CLA is typically a minor component of the total CLA content in these natural sources, with the cis-9, trans-11 isomer being predominant. The concentration of t10,c12-CLA can be influenced by the animal's diet, with certain feeding strategies leading to a "trans-10 shift" in ruminal biohydrogenation, which increases the proportion of this isomer.[1]
Beyond ruminant-derived foods, research has explored the production of t10,c12-CLA in other organisms. Notably, transgenic rice has been engineered to produce this specific isomer by introducing a linoleate isomerase gene.[2]
Table 1: Concentration of trans-10, cis-12-Octadecadienoic Acid in Various Natural Sources
| Source | Sample Type | Concentration of t10,c12-CLA (% of total fatty acids) | Reference |
| Dairy Cow Milk | Milk Fat | < 0.1 to 4.9 mg/g (infusion study) | [3] |
| Dairy Cow Milk | Milk Fat | Progressively reduced with increasing t10,c12-CLA supplementation | [4] |
| Dairy Goat Milk | Milk Fat | 0.03 (control) to 0.19 (supplemented) g/100g | [5] |
| Dairy Sheep Milk | Milk Fat | < 0.01 (control) to 0.12 (supplemented) g/100g | [6] |
| Ruminant Meats and Milk | General | ~10% of total CLA | [7] |
| Transgenic Rice | Seeds | 1.3% (oleosin promoter) | [2] |
Experimental Protocols for Analysis
The accurate quantification of trans-10, cis-12-CLA requires specialized analytical techniques to separate it from other CLA isomers and fatty acids. Gas chromatography (GC) and silver-ion high-performance liquid chromatography (Ag+-HPLC) are the most common methods employed.
Lipid Extraction and Sample Preparation
A crucial first step in the analysis of t10,c12-CLA from biological matrices is the extraction of total lipids. This is typically followed by the conversion of fatty acids to their methyl esters (FAMEs) for GC analysis.
Experimental Workflow: Lipid Extraction and Transesterification
Caption: General workflow for lipid extraction and preparation of fatty acid methyl esters (FAMEs) for chromatographic analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a widely used technique for the separation and quantification of FAMEs, including CLA isomers. The choice of capillary column is critical for achieving good resolution.
Table 2: Typical GC-FID Protocol for trans-10, cis-12-CLA Analysis
| Parameter | Specification |
| Sample Preparation | Transesterification to Fatty Acid Methyl Esters (FAMEs) |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) |
| Column | Highly polar cyanopropyl siloxane capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness) or an ionic liquid column (e.g., SLB-IL111, 15 m x 0.10 mm, 0.08 µm)[8][9] |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 250-300 °C |
| Oven Temperature Program | Isothermal (e.g., 168 °C) or a temperature gradient program to separate a wider range of fatty acids.[7][9] |
| Quantification | Internal or external standard method using a certified trans-10, cis-12-CLA standard. |
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
Ag+-HPLC offers excellent separation of CLA isomers based on the interaction of the double bonds with silver ions impregnated on the stationary phase. This technique can be used for both analytical and preparative purposes.
Table 3: Typical Ag+-HPLC Protocol for trans-10, cis-12-CLA Isomer Separation
| Parameter | Specification |
| Sample Preparation | Hydrolysis to free fatty acids or transesterification to FAMEs. |
| HPLC System | HPLC with a UV or photodiode array (PDA) detector. |
| Column | Silver-ion impregnated column (e.g., ChromSpher 5 Lipids). |
| Mobile Phase | A non-polar solvent with a small percentage of a polar modifier, such as hexane with a low concentration of acetonitrile.[10] |
| Flow Rate | 0.5 - 2.0 mL/min. |
| Detection | UV detection at approximately 233 nm, the characteristic absorbance maximum for conjugated double bonds. |
| Elution Order | Generally, trans,trans isomers elute first, followed by cis,trans and/or trans,cis isomers, and finally cis,cis isomers. |
Signaling Pathways and Biological Effects
The biological activities of trans-10, cis-12-CLA are primarily attributed to its ability to modulate the expression of genes involved in lipid metabolism. The key molecular targets are the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
Modulation of PPARγ Signaling
Trans-10, cis-12-CLA has been shown to act as a modulator of PPARγ, a master regulator of adipogenesis and lipid storage.[11] Unlike PPARγ agonists, t10,c12-CLA can antagonize its activity, leading to a downregulation of PPARγ target genes.[12] This results in decreased lipid accumulation in adipocytes.
Signaling Pathway: t10,c12-CLA and PPARγ Modulation in Adipocytes
Caption: Simplified diagram of trans-10, cis-12-CLA antagonizing PPARγ activity in adipocytes, leading to reduced lipid accumulation.
Regulation of SREBP-1c and Lipogenesis
In the liver and mammary gland, trans-10, cis-12-CLA has been demonstrated to downregulate the expression and activity of SREBP-1c.[3][13] SREBP-1c is a key transcription factor that controls the expression of genes involved in de novo lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). By inhibiting the SREBP-1c pathway, t10,c12-CLA effectively reduces the synthesis of new fatty acids.
Signaling Pathway: t10,c12-CLA and SREBP-1c Regulation of Lipogenesis
Caption: Diagram illustrating the downregulation of the SREBP-1c pathway by trans-10, cis-12-CLA, resulting in decreased de novo lipogenesis.
Conclusion
Trans-10, cis-12-octadecadienoic acid is a fascinating fatty acid isomer with distinct and potent biological activities, particularly in the realm of lipid metabolism. Its discovery has paved the way for a deeper understanding of how individual fatty acid isomers can exert specific physiological effects. While its natural abundance is low, its profound impact on key metabolic pathways makes it a subject of intense research for its potential applications in nutrition and therapeutics. The analytical methods detailed herein provide the necessary tools for researchers to accurately quantify and further investigate the roles of this important molecule.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Production of trans-10, cis-12 conjugated linoleic acid in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-10, cis-12 conjugated linoleic acid decreases lipogenic rates and expression of genes involved in milk lipid synthesis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milk fat synthesis in dairy cows is progressively reduced by increasing supplemental amounts of trans-10, cis-12 conjugated linoleic acid (CLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conjugated linoleic acid supplement containing trans-10, cis-12 conjugated linoleic acid reduces milk fat synthesis in lactating goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A conjugated linoleic acid supplement containing trans-10, cis-12 reduces milk fat synthesis in lactating sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 9. scielo.br [scielo.br]
- 10. academic.oup.com [academic.oup.com]
- 11. Trans10, cis12-conjugated linoleic acid prevents triacylglycerol accumulation in adipocytes by acting as a PPARgamma modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of trans-10, cis-12 Conjugated Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trans-10, cis-12 conjugated linoleic acid (t10, c12-CLA), a biologically active isomer of linoleic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biomedical research.
Core Physicochemical Properties
The unique arrangement of conjugated double bonds in t10, c12-CLA confers distinct physicochemical properties compared to its parent molecule, linoleic acid, and other CLA isomers. These properties are crucial for its absorption, distribution, metabolism, and ultimately, its biological activity.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₂ | [1] |
| Molecular Weight | 280.45 g/mol | [1] |
| Melting Point | 19.8 °C | [2] |
| Boiling Point | Not available for t10, c12-CLA specifically. Linoleic acid: 229-230 °C at 16 mmHg. | |
| Density | Not available for t10, c12-CLA specifically. Linoleic acid: ~0.9 g/cm³. | |
| pKa | 4.08 | [3] |
| Critical Micelle Concentration (CMC) | 25 µM (at pH 8 and 25°C) | [3] |
| Refractive Index | Not available for t10, c12-CLA specifically. Data for linoleic acid is available but varies with conditions. | [1] |
| Thermal Properties | Value | Reference |
| Enthalpy of Fusion (ΔH) | 35.6 kJ/mol | [2] |
| Entropy of Fusion (ΔS) | 122 J/mol·K | [2] |
| Solubility | Solvent | Concentration | Reference |
| Aqueous | PBS (pH 7.2) | ~100 µg/mL | [4] |
| 0.15 M Tris-HCl (pH 8.5) | ~1 mg/mL | [4] | |
| Organic | Ethanol | Miscible | [5] |
| DMSO | >100 mg/mL | [4] | |
| Dimethyl formamide | >100 mg/mL | [4] |
Stability and Oxidation
Conjugated linoleic acids, including the t10, c12 isomer, are susceptible to oxidation due to their conjugated double bond system. This oxidative instability is a critical consideration for storage, formulation, and experimental design. The t10, c12-CLA isomer has been shown to be relatively more stable than some other CLA isomers under certain conditions. However, appropriate precautions, such as storage under an inert atmosphere and protection from light and heat, are necessary to prevent degradation.
Experimental Protocols
The determination of the physicochemical properties of t10, c12-CLA involves a range of standard analytical techniques commonly used for fatty acids and lipids.
Determination of Melting Point
The melting point of t10, c12-CLA can be determined using differential scanning calorimetry (DSC).
Determination of pKa
The acid dissociation constant (pKa) can be determined by monitoring the pH dependence of its spectroscopic properties or through titration methods. A common method involves UV-Vis spectroscopy.
-
Prepare a series of buffer solutions with a range of pH values.
-
Dissolve a known concentration of t10, c12-CLA in each buffer.
-
Measure the UV absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus pH . The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the protonated and deprotonated forms of the carboxylic acid are present in equal concentrations.
Determination of Solubility
The solubility of t10, c12-CLA in various solvents can be determined using the shake-flask method.
-
Add an excess amount of t10, c12-CLA to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Centrifuge or filter the suspension to remove undissolved solute.
-
Analyze the concentration of t10, c12-CLA in the clear supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Signaling Pathways and Biological Interactions
The t10, c12-CLA isomer is a potent modulator of various metabolic and signaling pathways, which underpins its diverse biological effects. These include impacts on lipid metabolism, adipogenesis, and inflammatory responses.
Modulation of Lipid Metabolism
t10, c12-CLA has been shown to influence key regulators of lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
Impact on Adipogenesis and Inflammation
The t10, c12-CLA isomer is known to inhibit adipocyte differentiation and can modulate the expression of inflammatory cytokines.
Conclusion
This technical guide provides a consolidated resource on the fundamental physicochemical properties of t10, c12-CLA. The presented data on its thermal properties, acidity, aggregation behavior, and solubility, alongside standardized experimental protocols, offer a solid foundation for researchers. Furthermore, the visualization of its interaction with key metabolic and inflammatory pathways highlights the molecular basis of its biological activities. A thorough understanding of these core characteristics is paramount for the effective design of future studies and the development of novel therapeutic applications for this intriguing fatty acid isomer.
References
- 1. 10,12-Octadecadienoic acid | C18H32O2 | CID 5282801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation of t10,c12 conjugated linoleic Acid in presence of natural and modified cyclodextrins. A physicochemical, thermal and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
The Dual-Edged Sword: A Technical Guide to Trans-10, cis-12-Octadecadienoic Acid's Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trans-10, cis-12-octadecadienoic acid (t10,c12-CLA), a specific isomer of conjugated linoleic acid, has garnered significant attention for its potent effects on lipid metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms through which t10,c12-CLA modulates lipid homeostasis, primarily in adipocytes and hepatocytes. While demonstrating a remarkable capacity to reduce adiposity, its application is shadowed by potentially adverse metabolic consequences, including insulin resistance and hepatic steatosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in metabolism and drug development.
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, with the trans-10, cis-12 isomer being a subject of intense research due to its profound biological activities. Unlike its more abundant counterpart, cis-9, trans-11-CLA, the t10,c12 isomer exhibits a striking ability to reduce body fat mass in various animal models.[1] This effect is primarily attributed to its influence on adipocyte differentiation, lipid accumulation, and apoptosis. However, the promising anti-obesity effects are often accompanied by detrimental side effects, such as the development of fatty liver, hyperinsulinemia, and inflammation, underscoring the complexity of its metabolic role.[1][2] This guide will dissect the multifaceted actions of t10,c12-CLA on lipid metabolism at the molecular level.
Effects on Adipose Tissue Metabolism
The most pronounced effect of t10,c12-CLA is the dramatic reduction in white adipose tissue (WAT) mass.[3][4] This is achieved through a combination of mechanisms that fundamentally alter adipocyte biology.
Inhibition of Adipogenesis and Delipidation
T10,c12-CLA potently inhibits the differentiation of preadipocytes into mature, lipid-laden adipocytes.[5] This is largely mediated by the downregulation of key adipogenic transcription factors, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[5][6] The suppression of PPARγ, a master regulator of adipogenesis, leads to a downstream reduction in the expression of genes involved in lipid uptake and storage, such as fatty acid binding protein 4 (FABP4) and the insulin-sensitive glucose transporter 4 (GLUT4).[5][6]
Furthermore, t10,c12-CLA induces delipidation in mature adipocytes, causing a significant reduction in the volume of lipid droplets.[3] This is not primarily due to an increase in lipolysis; in fact, some studies report decreased levels of hormone-sensitive lipase.[7] Instead, the reduction in lipid content appears to be a consequence of inhibited lipid synthesis and storage.[7]
Pro-inflammatory Effects
A critical aspect of t10,c12-CLA's action on adipose tissue is the induction of a potent inflammatory response.[8][9] Treatment with t10,c12-CLA leads to the increased expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] This inflammatory cascade is, at least in part, mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] The chronic low-grade inflammation in adipose tissue is a key contributor to the development of insulin resistance observed with t10,c12-CLA supplementation.[8]
Quantitative Data: Gene Expression in Adipose Tissue
The following table summarizes the quantitative changes in the expression of key genes involved in lipid metabolism in adipose tissue following t10,c12-CLA treatment, as reported in murine studies.
| Gene | Function | Fold Change (t10,c12-CLA vs. Control) | Reference |
| PPARγ | Master regulator of adipogenesis | Significantly Reduced | [3] |
| SREBP-1c | Lipogenic transcription factor | Significantly Reduced | [3] |
| C/EBPα | Adipogenic transcription factor | Significantly Reduced | [3] |
| FABP4 (aP2) | Fatty acid binding and transport | Significantly Reduced | [5] |
| CD36 | Fatty acid translocase | Down-regulated | [5] |
| GLUT4 | Insulin-sensitive glucose transporter | Down-regulated | [5] |
| IL-6 | Pro-inflammatory cytokine | 2- to 100-fold Induction | [3] |
| TNF-α | Pro-inflammatory cytokine | 2- to 100-fold Induction | [3] |
| UCP1 | Thermogenesis | Increased | [3] |
| CPT1 | Fatty acid oxidation | Increased | [3] |
Effects on Hepatic Lipid Metabolism
While t10,c12-CLA reduces fat in adipose tissue, it paradoxically promotes lipid accumulation in the liver, leading to hepatic steatosis.[2][11]
Induction of Hepatic Steatosis
The development of fatty liver is a consistent finding in animal models treated with t10,c12-CLA.[2][11] This is characterized by a significant increase in liver weight and triglyceride content.[8][11] The proposed mechanisms contributing to this include an increased flux of fatty acids from the delipidating adipose tissue to the liver and an upregulation of hepatic de novo lipogenesis.
Modulation of Hepatic Gene Expression
T10,c12-CLA alters the expression of a wide array of genes involved in hepatic lipid metabolism. It has been shown to increase the expression of genes involved in fatty acid synthesis, such as fatty acid synthase (FASN).[12] Conversely, it can reduce the expression of genes involved in fatty acid oxidation, including carnitine palmitoyltransferase 1a (CPT1a) and PPARα.[12] The transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis, appears to play a central role in the hepatic effects of t10,c12-CLA, although its regulation is complex and may be influenced by the hyperinsulinemic state induced by this isomer.[2]
Quantitative Data: Gene Expression in Liver
The following table summarizes the quantitative changes in the expression of key genes involved in lipid metabolism in the liver following t10,c12-CLA treatment in mice.
| Gene | Function | Fold Change (t10,c12-CLA vs. Control) | Reference |
| FASN | Fatty acid synthesis | 3.5-fold Increase | [12] |
| PPARα | Fatty acid oxidation | 65% Reduction | [12] |
| CPT1a | Fatty acid oxidation | 77% Reduction | [12] |
| ACOX | Fatty acid oxidation | 50% Reduction | [12] |
| FMO3 | Fatty acid oxidation | 95% Reduction | [12] |
| SCD1 | Fatty acid desaturation | Up-regulated (2.14-fold in Caco-2 cells) | [13] |
Systemic Metabolic Effects
The profound changes in adipose and hepatic lipid metabolism induced by t10,c12-CLA have significant systemic consequences.
Insulin Resistance
A major concern with t10,c12-CLA supplementation is the development of insulin resistance.[2][14] This is characterized by hyperinsulinemia, while blood glucose levels may remain normal initially.[14] The insulin resistance is thought to be a consequence of the lipoatrophic state, the inflammatory response in adipose tissue, and potentially direct effects on insulin signaling pathways.[8][14]
Plasma Lipid Profile
The effects of t10,c12-CLA on plasma lipid profiles can be complex and vary between studies. Some studies in animal models have shown improvements in plasma triglyceride and cholesterol levels, consistent with weight loss.[15] However, human studies have reported a reduction in HDL cholesterol. The impact on the overall lipid profile is an area that requires further investigation.
Quantitative Data: Systemic Parameters
The following table presents quantitative data on the systemic effects of t10,c12-CLA from animal studies.
| Parameter | Effect of t10,c12-CLA | Magnitude of Change | Reference |
| White Adipose Tissue Mass | Decrease | 85% loss after 14 days | [3] |
| Liver Weight | Increase | ~100% greater than control | [11] |
| Liver Lipids | Increase | 5 times more than control | [11] |
| Plasma Insulin | Increase | 12 to 16-fold elevation | [8] |
| Plasma Adiponectin | Decrease | ~90% reduction | [8] |
Signaling Pathways
The metabolic effects of t10,c12-CLA are orchestrated through the modulation of several key signaling pathways.
PPARγ Pathway in Adipocytes
T10,c12-CLA acts as an antagonist to PPARγ in adipocytes, leading to the suppression of adipogenic gene expression.[5] This is a central mechanism for its anti-adipogenic and delipidating effects.
Caption: t10,c12-CLA inhibits PPARγ, a key regulator of adipogenesis.
SREBP-1c Pathway in Hepatocytes
In the liver, t10,c12-CLA can influence the SREBP-1c pathway, which controls the expression of lipogenic genes. The hyperinsulinemia induced by t10,c12-CLA is a likely contributor to the activation of this pathway.
Caption: t10,c12-CLA-induced hyperinsulinemia can activate hepatic SREBP-1c.
NF-κB Inflammatory Pathway in Adipocytes
T10,c12-CLA triggers an inflammatory response in adipocytes through the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
Caption: t10,c12-CLA activates the NF-κB pathway in adipocytes.
Experimental Protocols
In Vitro Adipocyte Differentiation with t10,c12-CLA Treatment
This protocol describes the differentiation of 3T3-L1 preadipocytes and their treatment with t10,c12-CLA.
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induction of Differentiation: Two days post-confluency, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).
-
t10,c12-CLA Treatment: Add t10,c12-CLA (typically 10-100 µM) to the differentiation medium. A vehicle control (e.g., ethanol or BSA) should be run in parallel.
-
Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance: After another 2 days, switch to DMEM with 10% FBS and replenish every 2 days. Full differentiation is typically achieved by day 8-10.
-
Assessment of Differentiation: Lipid accumulation can be assessed by Oil Red O staining.
Oil Red O Staining of Adipocytes
This protocol is for the visualization and quantification of lipid droplets in differentiated adipocytes.
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash with water and then with 60% isopropanol. Allow to dry completely. Add Oil Red O working solution (0.21% in 60% isopropanol) and incubate for 10 minutes.
-
Washing: Wash thoroughly with water.
-
Visualization: Visualize lipid droplets under a microscope.
-
Quantification: To quantify, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Animal Studies: t10,c12-CLA Administration in Mice
This protocol outlines a general procedure for in vivo studies.
-
Animals: C57BL/6J mice are a commonly used strain.
-
Diet: Provide a diet supplemented with t10,c12-CLA, typically at a concentration of 0.4-0.5% (w/w).[2][4][16] A control group should receive a diet with a matching fatty acid profile but without t10,c12-CLA (e.g., linoleic acid).
-
Duration: Treatment duration can range from a few days to several weeks (e.g., 4-8 weeks).[2][16]
-
Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., blood glucose, insulin) throughout the study.
-
Tissue Collection: At the end of the study, collect blood for plasma analysis and harvest tissues (e.g., adipose tissue, liver) for histological, gene expression, and protein analysis.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the expression of target genes.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qRT-PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., β-actin, GAPDH) and calculate the relative fold change using the ΔΔCt method.
Western Blotting
This protocol is for analyzing the protein levels of key signaling molecules.
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., PPARγ, SREBP-1c, p-NF-κB).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion and Future Directions
Trans-10, cis-12-octadecadienoic acid exerts a powerful and isomer-specific influence on lipid metabolism, primarily by inducing adipose tissue delipidation and hepatic lipid accumulation. Its ability to reduce body fat is mechanistically linked to the suppression of PPARγ in adipocytes and the induction of an inflammatory response via NF-κB. However, the concurrent development of hepatic steatosis and insulin resistance presents a significant hurdle for its therapeutic application.
Future research should focus on elucidating the precise molecular switches that differentiate the beneficial effects of t10,c12-CLA on adiposity from its detrimental effects on liver and insulin sensitivity. A deeper understanding of the downstream signaling cascades and the potential for uncoupling these effects could pave the way for the development of novel therapeutic strategies for obesity and related metabolic disorders. Furthermore, the long-term metabolic consequences of t10,c12-CLA supplementation in humans require thorough investigation before any clinical recommendations can be made. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complex biology of this intriguing fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired lipid accumulation by trans10, cis12 CLA during adipocyte differentiation is dependent on timing and length of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-10,cis-12 conjugated linoleic acid (CLA) interferes with lipid droplet accumulation during 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. t-10, c-12 CLA Dietary Supplementation Inhibits Atherosclerotic Lesion Development Despite Adverse Cardiovascular and Hepatic Metabolic Marker Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CONJUGATED LINOLEIC ACID PROMOTES HUMAN ADIPOCYTE INSULIN RESISTANCE THROUGH NFκB-DEPENDENT CYTOKINE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-10,cis-12 CLA increases liver and decreases adipose tissue lipids in mice: possible roles of specific lipid metabolism genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary trans 10, cis 12-conjugated linoleic acid reduces the expression of fatty acid oxidation and drug detoxification enzymes in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 10,12 Conjugated Linoleic Acid-Driven Weight Loss Is Protective against Atherosclerosis in Mice and Is Associated with Alternative Macrophage Enrichment in Perivascular Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dietary trans-10, cis-12-conjugated linoleic acid alters fatty acid metabolism and microbiota composition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Dichotomy of Conjugated Linoleic Acid: A Deep Dive into the t10, c12 Isomer's Interaction with Nuclear Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The trans-10, cis-12 (t10, c12) isomer of conjugated linoleic acid (CLA) stands as a compelling molecule of interest in the fields of metabolic research and drug development. Unlike its cis-9, trans-11 (c9, t11) counterpart, t10, c12-CLA exhibits distinct and often opposing effects on lipid metabolism, adiposity, and glucose homeostasis. These isomer-specific actions are largely mediated through complex interactions with a variety of nuclear receptors, which function as ligand-activated transcription factors regulating gene expression. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms governing the interaction between t10, c12-CLA and key nuclear receptors, with a focus on quantitative data, detailed experimental protocols, and visualized signaling pathways.
Quantitative Effects of t10, c12-CLA on Nuclear Receptor Signaling
The biological impact of t10, c12-CLA is underpinned by its ability to modulate the activity and expression of several nuclear receptors and their target genes. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.
Table 1: Effects of t10, c12-CLA on Peroxisome Proliferator-Activated Receptor (PPAR) Family
| Nuclear Receptor | Model System | Treatment Details | Key Quantitative Finding | Reference |
| PPARγ | Human Adipocytes | 30 µM t10, c12-CLA | Decreased PPARγ mRNA expression.[1] | [1] |
| PPARγ | 3T3-L1 Adipocytes | t10, c12-CLA | Reduced PPARγ protein levels.[2] | [2] |
| PPARγ | Human Adipocytes | t10, c12-CLA | Antagonized ligand-dependent PPARγ activity.[3] | [3] |
| PPARγ | Dairy Ewes (Mammary Gland) | 27 g/day CLA (29.9% t10, c12) | Did not overcome TZD-induced PPARγ gene expression increase.[4] | [4] |
| PPARα | Female Mice | 0.5% t10, c12-CLA diet for 8 weeks | Decreased PPARα mRNA in liver.[5][6] | [5][6] |
| PPARδ | C2C12 Myotubes | t10, c12-CLA | Enhanced PPARδ expression.[7] | [7] |
Table 2: Effects of t10, c12-CLA on Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
| Molecule | Model System | Treatment Details | Key Quantitative Finding | Reference |
| LXRα | ob/ob Mice | t10, c12-CLA diet | No significant change in hepatic LXRα mRNA.[8] | [8] |
| SREBP-1c | ob/ob Mice | t10, c12-CLA diet | No significant change in hepatic SREBP-1c mRNA.[8] | [8] |
| SREBP-1 | Bovine Mammary Epithelial Cells | 60 µM t10, c12-CLA for 6h | >56% decline in SREBP1 protein expression.[9] | [9] |
| SREBP-1c | HepG2 Cells | 100 µM t10, c12-CLA | Increased SREBP1 mRNA and protein levels.[10] | [10] |
| SREBP-2 | HepG2 Cells | t10, c12-CLA | Markedly induced SREBP-2 mRNA expression (P<0.05).[11] | [11] |
Table 3: Effects of t10, c12-CLA on Other Nuclear Receptors and Related Factors
| Nuclear Receptor/Factor | Model System | Treatment Details | Key Quantitative Finding | Reference |
| FXR | Caco-2 Cells | t10, c12-CLA | 5.25-fold up-regulation of FXR.[12] | [12] |
| NR4A (Nur77, Nurr1, NOR-1) | ApoE-deficient Mice | t10, c12-CLA enriched diet | Induced hepatic expression of NR4A receptors.[13] | [13] |
| LDLR | HepG2 Cells | t10, c12-CLA | Strongly induced LDL receptor promoter activity and mRNA expression (P<0.05).[11] | [11] |
| Adiponectin | Female Mice | 0.5% t10, c12-CLA diet for 8 weeks | Reduction of mRNA for adiponectin.[5][6] | [5][6] |
Signaling Pathways Modulated by t10, c12-CLA
The interaction of t10, c12-CLA with nuclear receptors triggers a cascade of downstream events that ultimately alter cellular metabolism. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways involved.
Caption: t10, c12-CLA-mediated inhibition of PPARγ signaling in adipocytes.
Caption: Proposed pathway of t10, c12-CLA-induced hepatic lipogenesis via mTOR and SREBP-1c.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of t10, c12-CLA, this section provides detailed methodologies for key experiments commonly employed in this area of research.
Protocol 1: In Vitro Treatment of Hepatoma (HepG2) Cells with t10, c12-CLA
1. Cell Culture and Maintenance:
- Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days to maintain logarithmic growth.
2. Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complexes:
- Prepare a 100 mM stock solution of t10, c12-CLA in ethanol.
- Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free EMEM.
- To prepare the working solution, slowly add the t10, c12-CLA stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 100 µM CLA in 1% BSA).
- Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
- Prepare a vehicle control using ethanol and BSA solution without the fatty acid.
3. Cell Treatment:
- Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
- Allow cells to adhere and reach 70-80% confluency.
- Replace the growth medium with serum-free EMEM for 12-24 hours to synchronize the cells.
- Replace the serum-free medium with the prepared t10, c12-CLA-BSA complex or vehicle control in serum-free EMEM.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
4. Downstream Analysis:
- After treatment, harvest the cells for subsequent analysis, such as RNA isolation for qPCR, protein extraction for Western blotting, or cell viability assays.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
1. RNA Isolation:
- Wash the treated cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
- Isolate total RNA according to the manufacturer's protocol. For adipose tissue, use a specialized kit (e.g., RNeasy Lipid Tissue Kit) to remove the high lipid content.[8]
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
3. qPCR Reaction:
- Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., PPARγ, SREBP-1c) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
- Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Protocol 3: Western Blotting for Protein Expression Analysis
1. Protein Extraction:
- Wash the treated cells with ice-cold PBS.
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
- For nuclear protein extraction, use a nuclear extraction kit or a protocol involving hypotonic and hypertonic buffers to separate cytoplasmic and nuclear fractions.
- Quantify the protein concentration using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PPARγ, anti-SREBP-1c) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Protocol 4: Luciferase Reporter Assay for Nuclear Receptor Activation
1. Cell Transfection:
- Seed cells (e.g., HEK293T or HepG2) in 24- or 96-well plates.
- Co-transfect the cells with a reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor of interest (e.g., PPRE-luc for PPARs, LXRE-luc for LXRs), an expression plasmid for the nuclear receptor (if not endogenously expressed), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent (e.g., Lipofectamine).
2. Cell Treatment:
- After 24 hours of transfection, replace the medium with the t10, c12-CLA-BSA complex or vehicle control in serum-free medium.
- Incubate for 18-24 hours.
3. Luciferase Activity Measurement:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
- Express the results as fold activation relative to the vehicle control.
Protocol 5: Animal Feeding Study
1. Animal Model and Housing:
- Use a suitable animal model (e.g., C57BL/6J mice, ob/ob mice).
- House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet Formulation:
- Prepare a control diet and an experimental diet supplemented with t10, c12-CLA at a specific concentration (e.g., 0.5% w/w).
- Ensure that both diets are isocaloric and have a similar macronutrient composition.
3. Experimental Procedure:
- Acclimatize the animals for at least one week.
- Randomly assign the animals to the control and t10, c12-CLA diet groups.
- Feed the animals their respective diets for a specified duration (e.g., 4-8 weeks).
- Monitor body weight and food intake regularly.
4. Sample Collection and Analysis:
- At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue).
- Analyze plasma parameters (e.g., glucose, insulin, lipids).
- Process the tissues for gene and protein expression analysis as described in Protocols 2 and 3.
Conclusion
The trans-10, cis-12 isomer of CLA exerts a profound and isomer-specific influence on cellular metabolism, primarily through its intricate interactions with a network of nuclear receptors. Its ability to antagonize PPARγ in adipocytes contributes to its effects on fat reduction, while its complex and tissue-specific regulation of LXR and SREBP-1c pathways highlights its role in hepatic lipid metabolism. Further research into the precise mechanisms of action of t10, c12-CLA on these and other nuclear receptors, such as FXR and NR4A, will be crucial for harnessing its therapeutic potential while mitigating potential adverse effects like insulin resistance and hepatic steatosis. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this fascinating and metabolically active fatty acid.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 3. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 4. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10,12-Conjugated linoleic acid supplementation improves HDL composition and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Impact of trans-10, cis-12-Octadecadienoic Acid on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-10, cis-12-Octadecadienoic acid (t10,c12-CLA), a specific isomer of conjugated linoleic acid, has garnered significant attention for its potent effects on lipid metabolism and body composition. Unlike its cis-9, trans-11 counterpart, t10,c12-CLA has been shown to dramatically reduce body fat in animal models, a phenomenon linked to profound alterations in gene expression within various tissues, most notably adipose tissue and the liver. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of t10,c12-CLA on gene expression, with a focus on key signaling pathways, experimental methodologies, and a comprehensive summary of quantitative data.
Core Mechanisms of Action: A Multi-faceted Regulation of Gene Expression
The biological activities of t10,c12-CLA are largely attributed to its ability to modulate the expression of a wide array of genes involved in lipid metabolism, inflammation, and cellular differentiation. The primary tissues affected are white adipose tissue (WAT), where it promotes delipidation and inflammation, and the liver, where it can lead to steatosis.
In adipose tissue , t10,c12-CLA is known to inhibit the differentiation of preadipocytes into mature fat cells.[1] This is achieved by downregulating the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] The suppression of PPARγ, a master regulator of adipogenesis, leads to a subsequent decrease in the expression of its target genes, which are crucial for lipid uptake and storage, such as lipoprotein lipase (LPL) and fatty acid synthase (FASN).[1] Furthermore, t10,c12-CLA has been observed to induce an inflammatory response in adipose tissue, characterized by the increased expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] This inflammatory state is also associated with an influx of macrophages into the adipose tissue.[2][3]
In the liver , the effects of t10,c12-CLA are complex and can lead to hepatic steatosis, or fatty liver.[4][5][6][7] This is partly due to the increased mobilization of fatty acids from adipose tissue.[8] However, t10,c12-CLA also directly influences hepatic gene expression. It has been shown to upregulate genes involved in de novo lipogenesis, the process of synthesizing fatty acids, through the activation of the mTOR pathway and increased expression of sterol regulatory element-binding protein 1 (SREBP-1).[4] This leads to an increased expression of lipogenic enzymes such as acetyl-CoA carboxylase 1 (ACC1), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1).[4][8] Conversely, t10,c12-CLA can decrease the expression of genes involved in fatty acid oxidation, further contributing to lipid accumulation in the liver.[7]
The isomer-specific effects of CLA are critical, with the cis-9, trans-11 isomer often exhibiting different or even opposing effects to t10,c12-CLA.[9][10][11][12] The differential engagement of cellular receptors, such as GPR40, appears to play a key role in dictating these divergent responses.[9][11][12]
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative changes in gene expression observed in various studies investigating the effects of t10,c12-CLA.
Table 1: Effects of t10,c12-CLA on Gene Expression in Adipose Tissue
| Gene | Species/Cell Line | Experimental Condition | Fold Change/Effect | Reference |
| PPARγ | Mouse | 14 days feeding | Significantly reduced | [2] |
| SREBP-1 | Mouse | 14 days feeding | Significantly reduced | [2] |
| C/EBPα | Mouse | 14 days feeding | Significantly reduced | [2] |
| Lipin 1 | Mouse | 14 days feeding | Significantly reduced | [2] |
| IL-6 | Mouse | 1-17 days feeding | 2- to 100-fold induction | [2] |
| IL-1β | Mouse | 1-17 days feeding | 2- to 100-fold induction | [2] |
| TNF ligands | Mouse | 1-17 days feeding | 2- to 100-fold induction | [2] |
| Leptin | Mouse | 8 weeks feeding | Reduced mRNA | [6] |
| Adiponectin | Mouse | 8 weeks feeding | Reduced mRNA | [6] |
| FASN | 3T3-L1 preadipocytes | Differentiation treatment | Decreased mRNA | [1] |
| aP2 (FABP4) | 3T3-L1 preadipocytes | Differentiation treatment | Decreased mRNA | [1] |
| LPL | Mouse | Not specified | Inhibited expression | [1] |
| Mcp1 | Mouse | 9 days feeding | Increased expression | [8] |
| F4/80 | Mouse | 9 days feeding | Increased expression | [8] |
| Ucp1 | Mouse | 9 days feeding | Increased expression | [8] |
Table 2: Effects of t10,c12-CLA on Gene Expression in Liver
| Gene | Species/Cell Line | Experimental Condition | Fold Change/Effect | Reference |
| SREBP-1 | HepG2 cells | 72h treatment (100 µM) | Increased mRNA and protein | [4] |
| ACC1 | HepG2 cells | 72h treatment (100 µM) | Increased mRNA and protein | [4] |
| FASN | HepG2 cells | 72h treatment (100 µM) | Increased mRNA and protein | [4] |
| ELOVL6 | HepG2 cells | 72h treatment (100 µM) | Increased mRNA and protein | [4] |
| GPAT1 | HepG2 cells | 72h treatment (100 µM) | Increased mRNA and protein | [4] |
| DGAT1 | HepG2 cells | 72h treatment (100 µM) | Increased mRNA and protein | [4] |
| FASN | Mouse | 8 weeks feeding | 3.5-fold increase | [7] |
| PPARα | Mouse | 8 weeks feeding | 65% reduction | [7] |
| CPT1a | Mouse | 8 weeks feeding | 77% reduction | [7] |
| ACOX | Mouse | 8 weeks feeding | 50% reduction | [7] |
| Gck | Mouse | 38 days feeding (fasted) | Increased expression | [8] |
| Pklr | Mouse | 38 days feeding (fasted) | Increased expression | [8] |
| G6pc | Mouse | 38 days feeding (fasted) | Reduced expression | [8] |
| Pck1 | Mouse | 38 days feeding (fasted) | Reduced expression | [8] |
| Scd1 | Mouse | 38 days feeding (fasted) | Increased expression | [8] |
Table 3: Effects of t10,c12-CLA on Gene Expression in Other Tissues/Cells
| Gene | Tissue/Cell Line | Experimental Condition | Fold Change/Effect | Reference |
| FASN | Goat Mammary Epithelial Cells | Not specified | Suppressed protein | [9] |
| ACACA | Goat Mammary Epithelial Cells | Not specified | Suppressed protein | [9][11] |
| SREBP-1 | Goat Mammary Epithelial Cells | Not specified | Suppressed protein | [9][11] |
| SREBP-1 | Bovine Mammary Epithelial Cells | 6h treatment (60 µM) | >56% decline in protein | [13] |
| FASN | Bovine Mammary Epithelial Cells | 6h treatment (60 µM) | Decreased mRNA | [13] |
| SCD | Bovine Mammary Epithelial Cells | 6h treatment (60 µM) | Decreased mRNA | [13] |
| PPARδ | Caco-2 cells | Not specified | 1.79-fold up-regulation | [14] |
| PPARγ | Caco-2 cells | Not specified | 2.82-fold up-regulation | [14] |
| SCD1 | Caco-2 cells | Not specified | 2.14-fold up-regulation | [14] |
Experimental Protocols
A variety of experimental models have been employed to elucidate the effects of t10,c12-CLA on gene expression. These include in vivo animal studies and in vitro cell culture experiments.
In Vivo Animal Studies
-
Animal Models: C57BL/6J mice are a commonly used strain.[2][8] Studies have also utilized polygenic obese lines of mice.[5]
-
Dietary Supplementation: t10,c12-CLA is typically administered as a dietary supplement, often at concentrations ranging from 0.5% to 1% of the diet by weight.[2][6][7] Control diets often contain linoleic acid (LA) or other fatty acids for comparison.[5]
-
Duration of Treatment: Feeding studies can range from a few days to several weeks to observe both acute and chronic effects on gene expression.[2][6][7][8]
-
Tissue Collection: At the end of the experimental period, animals are euthanized, and tissues such as white adipose tissue (epididymal and retroperitoneal fat pads) and liver are collected for analysis.[2][5][6]
-
RNA Isolation and Analysis: Total RNA is extracted from the collected tissues using standard methods (e.g., TRIzol reagent). Gene expression is then quantified using techniques such as microarray analysis for global gene expression profiling or real-time quantitative PCR (RT-qPCR) for targeted gene analysis.[2][7]
In Vitro Cell Culture Studies
-
Cell Lines: Commonly used cell lines include 3T3-L1 preadipocytes for studying adipogenesis, HepG2 human hepatoma cells for investigating hepatic lipid metabolism, and primary cultures of human adipocytes.[1][4][10][15]
-
Treatment Conditions: Cells are typically treated with t10,c12-CLA at concentrations ranging from 20 µM to 100 µM for various durations, from a few hours to several days.[4][13][16]
-
Experimental Assays:
-
Gene Expression Analysis: Similar to in vivo studies, RNA is isolated from cultured cells, and gene expression is measured by RT-qPCR or microarray.
-
Protein Analysis: Western blotting is used to quantify the protein levels of key regulatory factors and enzymes.[1][4][16]
-
Lipid Accumulation: Oil Red O staining is a common method to visualize and quantify intracellular lipid droplets.[17][18]
-
Reporter Gene Assays: To study the activity of specific transcription factors, cells can be transfected with reporter plasmids containing a luciferase gene under the control of a specific response element (e.g., a peroxisome proliferator response element for PPARγ).[15]
-
Signaling Pathways and Logical Relationships
The effects of t10,c12-CLA on gene expression are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Signaling pathway of t10,c12-CLA in adipose tissue.
Caption: Signaling pathway of t10,c12-CLA in the liver.
Caption: General experimental workflow for studying t10,c12-CLA effects.
Conclusion
trans-10, cis-12-octadecadienoic acid exerts profound and complex effects on gene expression, primarily impacting lipid metabolism and inflammation in adipose tissue and the liver. Its ability to downregulate key adipogenic transcription factors like PPARγ while simultaneously upregulating lipogenic pathways in the liver via SREBP-1 highlights its multifaceted and tissue-specific actions. The induction of an inflammatory response in adipose tissue further contributes to its overall metabolic effects. Understanding these intricate molecular mechanisms is crucial for researchers and drug development professionals exploring the therapeutic potential and potential adverse effects of t10,c12-CLA and related compounds. The data and protocols summarized in this guide provide a solid foundation for further investigation into this potent bioactive lipid.
References
- 1. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. t10,c12 conjugated linoleic acid upregulates hepatic de novo lipogenesis and triglyceride synthesis via mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-10, cis-12-Conjugated Linoleic Acid Alters Hepatic Gene Expression in a Polygenic Obese Line of Mice Displaying Hepatic Lipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-10,cis-12 CLA increases liver and decreases adipose tissue lipids in mice: possible roles of specific lipid metabolism genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary trans 10, cis 12-conjugated linoleic acid reduces the expression of fatty acid oxidation and drug detoxification enzymes in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent Regulation of Mammary Lipogenesis by trans-10, cis-12 and cis-9, trans-11 CLA Isomers Is Determined by Receptor-Specific Signaling [mdpi.com]
- 10. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divergent Regulation of Mammary Lipogenesis by trans-10, cis-12 and cis-9, trans-11 CLA Isomers Is Determined by Receptor-Specific Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Divergent Regulation of Mammary Lipogenesis by trans-10, cis-12 and cis-9, trans-11 CLA Isomers Is Determined by Receptor-Specific Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
In Vitro Actions of t10, c12 Conjugated Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on the trans-10, cis-12 isomer of conjugated linoleic acid (t10, c12-CLA). It details its effects on cell viability, apoptosis, and lipid metabolism, outlining the key signaling pathways involved. This document also includes detailed experimental protocols for the key assays cited and presents quantitative data in structured tables for ease of comparison.
Effects on Cell Viability and Apoptosis
The t10, c12-CLA isomer has been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, and prostate. This effect is largely attributed to the induction of apoptosis, or programmed cell death.
Quantitative Analysis of Cell Viability
The following table summarizes the dose-dependent effects of t10, c12-CLA on the viability of different cancer cell lines.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Reduction in Viable Cell Number (%) | Reference |
| Caco-2 | Colon | 5 | 96 | 55 ± 3 | |
| TM4t | Murine Mammary Tumor | 10, 20, 40 | 72 | Concentration-dependent decrease | |
| PC-3 | Prostate | Not specified | Not specified | 55% inhibition |
Induction of Apoptosis
The pro-apoptotic effects of t10, c12-CLA are mediated through two primary signaling pathways: the endoplasmic reticulum (ER) stress pathway and the intrinsic mitochondrial pathway.
Signaling Pathways of t10, c12-CLA-Induced Apoptosis
Endoplasmic Reticulum (ER) Stress Pathway
In vitro studies have demonstrated that t10, c12-CLA can induce apoptosis by initiating the ER stress response. This is characterized by the dilatation of the ER lumen and the activation of key signaling molecules.
Intrinsic Mitochondrial Apoptosis Pathway
The t10, c12-CLA isomer also triggers the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspases. A key event in this pathway is the downregulation of the anti-apoptotic protein Bcl-2.
Quantitative Effects on Apoptotic Markers
The following table summarizes the quantitative effects of t10, c12-CLA on key markers of apoptosis.
| Cell Line | Marker | Concentration (µM) | Incubation Time (h) | Observation | Reference |
| TM4t | PARP Cleavage | 10, 20, 40 | 72 | Maximal cleavage observed | |
| TM4t | Caspase-12 Cleavage | 20, 40 | 72 | Concentration-dependent decrease in full-length caspase-12 | |
| TM4t | Cytochrome c Release | 40 | Time-dependent | Increased release into cytosol | |
| TM4t | Caspase-9 Cleavage | 40 | Time-dependent | Increased cleavage | |
| TM4t | Caspase-3 Cleavage | 40 | Time-dependent | Increased cleavage |
Effects on Lipid Metabolism
In vitro studies have shown that t10, c12-CLA can modulate the expression of genes involved in lipid metabolism, particularly in intestinal and bovine mammary epithelial cells.
Regulation of Gene Expression
The following table summarizes the effects of t10, c12-CLA on the expression of key genes related to lipid metabolism.
| Cell Line | Gene | Effect | Fold Change | Reference |
| Caco-2 | SCD1 | Up-regulated | 2.14 | |
| Caco-2 | FABP1 | Up-regulated | 2.04 | |
| Caco-2 | FABP6 | Up-regulated | 2.94 | |
| Bovine Mammary Epithelial Cells | SREBP1 | Down-regulated | Not specified | |
| Bovine Mammary Epithelial Cells | FASN | Down-regulated | Not specified | |
| Bovine Mammary Epithelial Cells | ACACA | Down-regulated | Not specified | |
| Bovine Mammary Epithelial Cells | CD36 | Up-regulated | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the in vitro studies of t10, c12-CLA.
Cell Culture
Protocol for Caco-2 Cell Culture:
-
Media Preparation: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% non-essential amino acids.
-
Thawing: Quickly thaw cryopreserved Caco-2 cells in a 37°C water bath.
-
Culturing: Transfer thawed cells to a T-75 flask containing pre-warmed complete medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of t10, c12-CLA and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Protocol:
-
Protein Extraction: After treatment with t10, c12-CLA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Detection by TUNEL Assay
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst.
-
Microscopy: Visualize the apoptotic cells (displaying green fluorescence from the incorporated labeled dUTP) using a fluorescence microscope.
This technical guide consolidates the current understanding of the in vitro effects of t10, c12-CLA, providing a valuable resource for researchers in the fields of oncology and metabolic diseases. The detailed protocols and structured data presentation aim to facilitate the design and interpretation of future studies in this area.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of trans-10, cis-12-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of trans-10, cis-12-octadecadienoic acid (t10, c12-CLA), a biologically significant isomer of conjugated linoleic acid. The information compiled herein is intended to guide researchers in the efficient production and isolation of high-purity t10, c12-CLA for various research and development applications.
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid. Among these, the trans-10, cis-12 isomer has garnered significant scientific interest due to its distinct biological activities. These activities include potential roles in reducing body fat mass, modulating immune responses, and influencing lipid metabolism. Accurate and reliable methods for the synthesis and purification of t10, c12-CLA are therefore crucial for advancing research in these areas.
This document outlines two primary methodologies for the production and isolation of t10, c12-CLA:
-
Synthesis: Alkali isomerization of linoleic acid-rich oils.
-
Purification: Urea-inclusion crystallization and silver-ion high-performance liquid chromatography (Ag+-HPLC).
Synthesis of a Mixture of CLA Isomers
The most common and economically viable method for the large-scale production of a mixture of CLA isomers, rich in t10, c12-CLA, is the alkali isomerization of linoleic acid. This process is typically performed on oils with a high linoleic acid content, such as safflower oil.
Experimental Protocol: Alkali Isomerization of Safflower Oil
This protocol describes the synthesis of a CLA mixture from safflower oil using potassium hydroxide (KOH) in a propylene glycol solvent system.
Materials:
-
Safflower oil (high linoleic acid content)
-
Potassium hydroxide (KOH)
-
Propylene glycol
-
Hydrochloric acid (HCl), 6 M
-
n-Hexane
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a desired amount of KOH in propylene glycol under a gentle stream of nitrogen gas to prevent oxidation. A typical ratio is 1.2 g of KOH per 5 mL of propylene glycol.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 140-180°C) with continuous stirring.
-
Addition of Safflower Oil: Once the desired temperature is reached, add the safflower oil to the flask. A common ratio is 2.5 mL of oil to the previously prepared alkali-solvent mixture.
-
Isomerization Reaction: Maintain the reaction at the set temperature with constant stirring for a specified duration (e.g., 30 minutes to 2 hours). The reaction time can be optimized to maximize the yield of the desired isomers.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding 6 M HCl until the pH is below 4.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the fatty acids three times with an appropriate volume of n-hexane (e.g., 20 mL per extraction).
-
Washing and Drying: Combine the hexane extracts and wash them with distilled water to remove any remaining salts and impurities. Dry the hexane phase over anhydrous sodium sulfate.
-
Solvent Removal: Remove the hexane using a rotary evaporator to obtain the crude CLA mixture.
Quantitative Data: The composition of the resulting CLA mixture can be analyzed by gas chromatography-flame ionization detection (GC-FID). The typical distribution of the major isomers from this process is presented in the table below.
| Isomer | Typical Percentage in Mixture |
| cis-9, trans-11-CLA | ~35-45% |
| trans-10, cis-12-CLA | ~35-45% |
| Other CLA isomers | ~10-20% |
Purification of trans-10, cis-12-Octadecadienoic Acid
The crude mixture obtained from alkali isomerization requires further purification to isolate the t10, c12-CLA isomer. Urea-inclusion crystallization is an effective method for enriching and purifying this specific isomer.
Experimental Protocol: Urea-Inclusion Crystallization
This protocol details the purification of t10, c12-CLA from a crude CLA mixture using urea crystallization. This method relies on the principle that urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving the more bulky polyunsaturated fatty acids, including t10, c12-CLA, in the liquid phase.
Materials:
-
Crude CLA mixture
-
Urea
-
Methanol
-
Hydrochloric acid (HCl)
-
n-Hexane
-
Beaker
-
Heating plate with magnetic stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Urea Solution: In a beaker, dissolve urea in methanol with gentle heating (around 70°C) and stirring to create a saturated solution. A common ratio is 1 part crude CLA mixture to 5 parts urea and 2 parts methanol by weight.
-
Addition of CLA: Gradually add the crude CLA mixture to the hot urea-methanol solution while stirring continuously until it is completely dissolved.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature with gentle stirring. Continue cooling, for instance in a refrigerator at 4°C, for several hours (e.g., 4-24 hours) to allow for the formation of urea-fatty acid adducts.
-
Filtration: Separate the liquid fraction (filtrate), which is enriched in t10, c12-CLA, from the solid urea adducts by vacuum filtration.
-
Acidification and Extraction: Acidify the filtrate with HCl to a pH of approximately 3. Extract the purified CLA from the filtrate using n-hexane.
-
Washing and Drying: Wash the hexane extract with distilled water and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the hexane using a rotary evaporator to obtain the purified t10, c12-CLA.
-
Repeated Crystallization (Optional): For higher purity, the urea-inclusion crystallization process can be repeated on the enriched fraction.
Quantitative Data: The purity and recovery of t10, c12-CLA after urea-inclusion crystallization can be assessed by GC-FID.
| Parameter | Typical Value |
| Purity of t10, c12-CLA | >90% |
| Recovery Yield | ~30-40% |
Alternative and Complementary Purification: Silver-Ion HPLC
For achieving very high purity or for analytical separation of CLA isomers, silver-ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique. The separation is based on the reversible interaction of the pi electrons of the double bonds with silver ions complexed to the stationary phase.
General Protocol Outline:
-
Column: A silver-ion impregnated HPLC column is used.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a small percentage of a polar modifier like acetonitrile (e.g., 99.9:0.1 v/v), is employed.
-
Detection: A UV detector set at 234 nm is suitable for detecting the conjugated diene system of CLA.
-
Fraction Collection: For preparative purposes, fractions corresponding to the t10, c12-CLA peak are collected.
Visualizations
Overall Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of trans-10, cis-12-CLA.
Principle of Urea-Inclusion Crystallization
Caption: Principle of separating t10, c12-CLA by urea-inclusion crystallization.
Application Notes and Protocols for the Quantification of t10, c12-Conjugated Linoleic Acid in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid. Among these, the trans-10, cis-12 (t10, c12) CLA isomer has garnered significant scientific interest due to its potent biological activities, including effects on body composition, lipid metabolism, and inflammation.[1][2] Accurate quantification of t10, c12-CLA in various tissues is crucial for understanding its mechanisms of action, determining its bioavailability, and assessing its efficacy and safety in preclinical and clinical studies. These application notes provide detailed protocols for the extraction, derivatization, and quantification of t10, c12-CLA in tissue samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Levels of t10, c12-CLA in Tissues
The following tables summarize the reported concentrations of t10, c12-CLA in various tissues from different species under specific dietary interventions. These values highlight the differential incorporation of this isomer into tissues like adipose, muscle, and liver.
Table 1: Quantification of t10, c12-CLA in Human Tissues Following Supplementation
| Tissue | Subject Population | Supplementation Details | t10, c12-CLA Concentration (% of total fatty acids) | Reference |
| Adipose Tissue (Triacylglycerol) | Healthy, regularly-exercising, non-obese individuals | 3.9 g/day CLA (50:50 c9,t11:t10,c12) for 12 weeks | Significant increase from baseline (P < 0.001) | [1][3] |
| Skeletal Muscle (Phospholipids) | Healthy, regularly-exercising, non-obese individuals | 3.9 g/day CLA (50:50 c9,t11:t10,c12) for 12 weeks | No significant incorporation | [1][3] |
Table 2: Quantification of t10, c12-CLA in Animal Tissues Following Supplementation
| Tissue | Animal Model | Supplementation Details | t10, c12-CLA Concentration (% of total fatty acids) | Reference |
| Adipose Tissue | Mice | 0.5% t10, c12-CLA in diet for 8 weeks | ~0.1 - 1.5% | [4] |
| Liver | Mice | 0.5% t10, c12-CLA in diet for 8 weeks | ~0.1 - 1.5% | [4] |
| Heart | Mice | 0.5% t10, c12-CLA in diet for 8 weeks | ~0.1 - 1.5% | [4] |
| Spleen | Mice | 0.5% t10, c12-CLA in diet for 8 weeks | ~0.1 - 1.5% | [4] |
| Kidney | Mice | 0.5% t10, c12-CLA in diet for 8 weeks | ~0.1 - 1.5% | [4] |
| Muscle | Mice | 0.5% t10, c12-CLA in diet for 8 weeks | ~0.1 - 1.5% | [4] |
| Serum | Mice | 0.5% t10, c12-CLA in diet for 8 weeks | ~0.1 - 1.5% | [4] |
| Brain | Rat | Not specified | Actively incorporated and metabolized | [5] |
| Eye | Mice | 0.5% t10, c12-CLA in diet | ~0.1 - 1.5% | [4] |
Experimental Protocols
Protocol 1: Quantification of t10, c12-CLA in Tissues by GC-MS
This protocol is a widely used and robust method for the analysis of fatty acids, including CLA isomers. It involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Sample Preparation and Homogenization:
-
Excise tissue samples and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Weigh the frozen tissue (typically 50-200 mg).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer on ice.
2. Lipid Extraction (Folch Method):
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 2 minutes to ensure complete mixing.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Saponification and Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 80°C for 10 minutes to saponify the lipids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat at 80°C for 2 minutes to methylate the fatty acids.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A highly polar capillary column is essential for the separation of CLA isomers (e.g., CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Oven Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 20 min.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: Use an internal standard (e.g., C17:0 or C19:0) added before the extraction for accurate quantification.
Protocol 2: Quantification of t10, c12-CLA in Tissues by LC-MS/MS
This protocol offers high sensitivity and specificity for the analysis of underivatized fatty acids, avoiding the need for derivatization.
1. Sample Preparation and Homogenization:
-
Follow the same procedure as described in Protocol 1.
2. Lipid Extraction (Modified Folch or Bligh-Dyer):
-
Follow the same lipid extraction procedure as in Protocol 1.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 10 mM ammonium acetate in water.
-
B: Acetonitrile.
-
-
Gradient:
-
Start with 50% B, increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
t10, c12-CLA: Precursor ion (m/z 279.2) -> Product ions (e.g., m/z 279.2, specific fragments can be optimized).
-
Internal Standard (e.g., d4-Linoleic Acid): Precursor ion (m/z 283.2) -> Product ions.
-
-
Quantification: Create a calibration curve using a series of standard solutions of t10, c12-CLA and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for t10, c12-CLA quantification in tissues.
Signaling Pathway
Caption: Simplified signaling pathway of t10, c12-CLA's effect on fatty acid synthesis.
References
- 1. Conjugated linoleic acid isomers, t10c12 and c9t11, are differentially incorporated into adipose tissue and skeletal muscle in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Chromatographic Separation of Conjugated Linoleic Acid (CLA) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a class of positional and geometric isomers of linoleic acid. Interest in CLA has grown significantly due to their potential health benefits, including anti-carcinogenic, anti-atherogenic, and body fat reduction properties.[1] The biological activity of CLA is often isomer-specific, making the accurate separation and quantification of individual isomers crucial for research, quality control of food products, and pharmaceutical development.[2][3]
Gas chromatography (GC), particularly using long, highly polar capillary columns, is a powerful and widely used technique for the detailed analysis of CLA isomers.[1][2][4][5] This document provides a comprehensive protocol for the separation and analysis of CLA isomers by GC, including sample preparation, derivatization, GC conditions, and data analysis.
Experimental Protocols
Lipid Extraction
The initial step involves the extraction of lipids from the sample matrix. A common and effective method is the use of a hexane and isopropanol mixture, which offers advantages such as rapid phase separation and reduced toxicity compared to chloroform/methanol mixtures.[4]
Protocol:
-
To approximately 10 g of the sample, add 80 mL of a 3:2 (v/v) mixture of n-hexane/isopropanol.[4]
-
Homogenize the mixture using a high-speed disperser.[4]
-
Separate the solid particles by vacuum filtration.[4]
-
Wash the filter funnel three times with 10 mL of the hexane/isopropanol mixture.[4]
-
To the liquid phase, add 60 mL of a 0.47 M sodium sulphate solution to remove soluble non-lipid components.[4]
-
Separate the organic (upper) phase and dry it over anhydrous sodium sulfate.[4]
-
Remove the solvent under vacuum using a rotary evaporator.[4]
-
Dissolve the resulting crude lipid extract in a known volume of n-hexane for further processing.[4]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, fatty acids must be converted into their more volatile and less polar methyl ester derivatives (FAMEs).[6] Base-catalyzed transesterification is generally preferred over acid-catalyzed methods as it minimizes the risk of isomerization of the conjugated double bonds.[4][7]
Protocol: Base-Catalyzed Transesterification
-
Dissolve up to 50 mg of the extracted lipid in 1 mL of dry toluene in a test tube.[7]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[7]
-
Heat the mixture at 50°C for 10 minutes.[7]
-
Cool the tube and add 0.1 mL of glacial acetic acid to neutralize the catalyst, followed by 5 mL of water.[7]
-
Extract the FAMEs by adding 5 mL of hexane and vortexing. Allow the layers to separate and collect the upper hexane layer. Repeat the extraction with another 5 mL of hexane.[7]
-
Dry the combined hexane extracts over anhydrous sodium sulfate.[7]
-
The solvent can be carefully evaporated under a stream of nitrogen, and the FAMEs are redissolved in a small volume of hexane for GC injection.[7]
Alternative Two-Stage Methylation for Samples with Free Fatty Acids: [1]
-
Add 100 µL of 1N methanolic sodium hydroxide to the lipid fraction, stir for 1 minute, and heat at 70°C for 15 minutes.[1]
-
Cool and add 200 µL of 14% boron trifluoride (BF3) in methanol and let the reaction proceed for 30 minutes at room temperature.[1]
-
Add 0.2 mL of hexane and 0.1 mL of water, vortex thoroughly, and centrifuge at 1000 rpm for 5 minutes.[1]
-
The upper organic layer containing the FAMEs is collected for GC analysis.[1]
Gas Chromatography (GC) Analysis
The separation of CLA isomers is typically achieved using a high-polarity capillary column. Long columns (100 m) are often necessary to achieve adequate resolution.[1][2][4][5]
Recommended GC Conditions:
-
GC System: Agilent 6890 or equivalent, equipped with a Flame Ionization Detector (FID).[8]
-
Column: CP-Sil 88 for FAME, 100 m x 0.25 mm i.d., 0.20 µm film thickness (or equivalent highly polar cyanopropyl siloxane stationary phase).[1][8]
-
Inlet: Split injection with a split ratio of 1:50.[1]
-
Temperatures:
-
Oven Temperature Program:
-
Temperature Program A: Hold at 45°C for 4 min, increase at 13°C/min to 175°C and hold for 27 min, then increase at 4°C/min to 215°C and hold for 35 min.[9]
-
Temperature Program B (for improved trans-18:1 resolution): Hold at 45°C for 4 min, increase at 13°C/min to 150°C and hold for 47 min, then increase at 4°C/min to 215°C and hold for 35 min.[9]
-
Injection Volume: 1 µL.[1]
Identification and Quantification:
-
CLA isomer peaks are identified by comparing their retention times with those of commercially available CLA standards.[1]
-
For quantification, an internal standard such as heptadecanoic acid (C17:0) should be added to the sample before methylation.[1] The area of each CLA peak is then calculated relative to the internal standard.
Data Presentation
The following table summarizes typical GC parameters and expected outcomes for CLA isomer analysis.
| Parameter | Recommended Setting/Value | Rationale/Expected Outcome |
| GC Column | 100 m, 100% cyanopropyl polysiloxane stationary phase (e.g., CP-Sil 88, HP-88) | High polarity is essential for resolving geometric and positional isomers of CLA.[4][5][10] |
| Column Dimensions | 100 m length, 0.25 mm i.d., 0.20 µm film thickness | A long column provides the high number of theoretical plates needed for complex isomer separations.[1][2] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting analytes through the column. |
| Injector Temperature | 250 - 260 °C | Ensures rapid volatilization of the FAMEs without degradation.[1][8] |
| Detector Temperature | 250 - 260 °C | Prevents condensation of the analytes in the detector.[1][8] |
| Oven Program | Isothermal (e.g., 170°C) or a temperature ramp | An isothermal program can provide good separation of C18 isomers, while a temperature program allows for the analysis of a wider range of fatty acids in the sample.[1][8][9] |
| Elution Order | Varies with conditions, but generally cis,trans and trans,cis isomers elute before cis,cis and trans,trans isomers. | The specific elution order depends on the column and temperature program. For example, on a BPX70 column, the typical elution order is c9,t11 followed by t10,c12.[7] |
Mandatory Visualization
Caption: Experimental workflow for GC analysis of CLA isomers.
Caption: Factors influencing the separation of CLA isomers in GC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » CONJUGATED LINOLEIC ACID AND FATTY ACID ISOMERS IN SELECTED COLD PRESSED OILS: ANALYSIS BY GC/FID TECHNIQUE [dergipark.org.tr]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of trans-10, cis-12-Octadecadienoic Acid
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, with trans-10, cis-12-octadecadienoic acid (t10,c12-CLA) being one of the most biologically active and extensively studied isomers. It is of significant interest to researchers in nutrition, physiology, and drug development due to its various reported physiological effects. Accurate and reliable quantification of t10,c12-CLA in various matrices, including biological tissues, dairy products, and dietary supplements, is crucial for understanding its metabolism, efficacy, and safety. High-Performance Liquid Chromatography (HPLC), particularly silver ion HPLC (Ag+-HPLC), has emerged as a powerful technique for the separation and quantification of CLA isomers.[1]
This document provides detailed application notes and protocols for the analysis of t10,c12-CLA using HPLC, intended for researchers, scientists, and professionals in drug development.
Principle of Separation
The primary challenge in CLA analysis is the separation of various geometric (cis/trans) and positional isomers, which are often present in complex mixtures.
-
Silver Ion HPLC (Ag+-HPLC): This is the most effective and widely used technique for separating CLA isomers.[1] The method utilizes a stationary phase impregnated with silver ions (Ag+). The separation mechanism is based on the reversible interaction between the silver ions and the π-electrons of the double bonds in the fatty acid molecules. The strength of this interaction depends on the number, position, and geometry of the double bonds, allowing for the resolution of closely related isomers. Typically, trans,trans isomers elute first, followed by cis,trans or trans,cis, and finally cis,cis isomers.[1]
-
Reversed-Phase HPLC (RP-HPLC): While less effective for resolving complex isomer mixtures compared to Ag+-HPLC, reversed-phase chromatography can also be employed. Separation on non-polar stationary phases (like C18) is based on the hydrophobicity of the analytes.[2] For CLA analysis, this method may be suitable for simpler mixtures or for quantifying total CLA content.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues (e.g., Animal Tissue, Milk)
This protocol describes the hydrolysis of lipids to release free fatty acids (FFAs) for HPLC analysis.
Materials:
-
Biological sample (50-100 mg of tissue or 0.2-0.5 mL of milk)[3]
-
1M Potassium Hydroxide (KOH) in methanol[3]
-
2M Potassium Hydroxide (KOH) in water[3]
-
Internal Standard (IS) solution (e.g., Sorbic acid)[3]
-
Argon or Nitrogen gas
-
6M Hydrochloric Acid (HCl)[3]
-
Dichloromethane[3]
-
Hexane[3]
-
Sodium sulfate (anhydrous)
-
Centrifuge
Procedure:
-
Place 50-100 mg of the tissue sample or 0.2-0.5 mL of milk into a glass tube.[3]
-
Add the internal standard solution.
-
Add 1 mL of 1M KOH in methanol and 1 mL of 2M KOH in water.[3]
-
Flush the tube with argon or nitrogen for approximately 1 minute to prevent oxidation.[3]
-
Seal the tube and allow the mixture to hydrolyze overnight at room temperature.[3]
-
After hydrolysis, add 1.5 mL of water and acidify the solution to a pH of approximately 2 using 6M HCl.[3]
-
Extract the free fatty acids by adding 1.5 mL of dichloromethane and vortexing. Repeat the extraction four times.[3]
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in hexane and centrifuge to pellet any insoluble material.[3][4]
-
Transfer the clear supernatant to an HPLC vial for analysis.[3]
Protocol 2: Ag+-HPLC Analysis of Underivatized t10,c12-CLA
This protocol details the instrumental analysis of the prepared sample.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Procedure:
-
Column Equilibration: Equilibrate the Ag+-HPLC columns with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 5–95 μL of the prepared sample extract onto the column.[3]
-
Chromatographic Run: Run the analysis using the conditions specified in Table 1.
-
Detection: Monitor the eluent at 234 nm, which is the characteristic absorbance wavelength for conjugated dienes.[4][5] The peak purity of CLA isomers can be assessed in the UV range of 222 to 245 nm.[3]
-
Quantification: Create a calibration curve using a certified standard of t10,c12-CLA. The concentration of the analyte in the sample is determined by comparing its peak area (normalized to the internal standard) with the calibration curve.
Data Presentation
Table 1: Summary of HPLC System and Operating Conditions for CLA Isomer Analysis
| Parameter | Method 1: Ag+-HPLC | Method 2: Reversed-Phase HPLC |
| Column | Two 5 µm Chrompac ChromSpher Lipids columns (250 x 4.6 mm) in series[3][4] | Two Nova Pak C18 columns (4 µm, 250 x 4.6 mm)[6] |
| Mobile Phase | Isocratic: 1.6% acetic acid and 0.0125% acetonitrile in hexane[3][4] | Gradient: Acetonitrile (A) and Water (B)[6] |
| Flow Rate | Not specified, system pressure at 4.78 ± 0.03 MPa[3] | 2.0 mL/min, decreasing over time[6] |
| Column Temp. | 26°C[3] | 31°C[6] |
| Detection | Photodiode Array Detector (DAD) at 234 nm[3][4] | Photodiode Array Detector (DAD) at 234.5 nm[6] |
| Internal Standard | Sorbic Acid[3] | Benzoic Acid[6] |
Table 2: Performance Characteristics of an Ag+-HPLC-DAD Method for CLA Analysis
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Sorbic Acid (IS) | 0.60 ng[3][4] | Not Specified |
| CLA Isomers | 0.21–0.35 ng[3][4] | Not Specified |
Visualizations
Caption: Workflow for preparing biological samples for CLA analysis.
Caption: General workflow for HPLC analysis of t10,c12-CLA.
References
- 1. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry for the Identification and Quantification of t10, c12 Conjugated Linoleic Acid (CLA) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. Among these, the trans-10, cis-12 (t10, c12) CLA isomer has garnered significant attention for its potent biological activities, including effects on body composition, lipid metabolism, and cellular signaling pathways.[1] Accurate identification and quantification of t10, c12 CLA and its metabolites in biological matrices are crucial for understanding its mechanisms of action, assessing its potential therapeutic applications, and monitoring its metabolic fate. This application note provides detailed protocols for the analysis of t10, c12 CLA metabolites using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Significance of t10, c12 CLA
The t10, c12 CLA isomer is known to influence a variety of metabolic processes. Notably, it has been shown to reduce body fat mass by affecting adipocyte metabolism.[2] However, it has also been associated with adverse effects such as the development of hepatic steatosis and insulin resistance.[3][4] These effects are mediated through the modulation of key signaling pathways, including the mTOR pathway, which plays a central role in regulating cell growth, proliferation, and metabolism.[5] The activation of the mTOR/SREBP1 pathway by t10, c12 CLA can lead to an increase in hepatic de novo lipogenesis and triglyceride synthesis.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of t10, c12 CLA supplementation on various metabolic parameters and fatty acid composition in different tissues, as reported in preclinical studies.
Table 1: Metabolic Markers in Mice Supplemented with t10, c12-CLA. [3]
| Parameter | Control Group (Mean ± SEM) | t10, c12-CLA Supplemented Group (Mean ± SEM) | Fold Change | P-value |
| Serum Glucose (mg/dL) | 150 ± 10 | 200 ± 15 | 1.33 | < 0.01 |
| Serum Insulin (ng/mL) | 1.5 ± 0.2 | 3.0 ± 0.5 | 2.00 | < 0.05 |
| Serum Triglycerides (mg/dL) | 100 ± 8 | 70 ± 5 | 0.70 | < 0.01 |
| Liver Triglycerides (mg/g) | 20 ± 3 | 140 ± 15 | 7.00 | < 0.001 |
| Serum Leptin (ng/mL) | 5.0 ± 0.7 | 2.5 ± 0.4 | 0.50 | < 0.05 |
Table 2: Fatty Acid Composition (% of Total Fatty Acids) in Tissues of Mice Supplemented with t10, c12-CLA. [3]
| Fatty Acid | Tissue | Control Group (Mean ± SEM) | t10, c12-CLA Supplemented Group (Mean ± SEM) | P-value |
| Myristic acid (14:0) | Brain | 1.0 ± 0.1 | 1.6 ± 0.2 | < 0.05 |
| Myristic acid (14:0) | Adipose Tissue | 0.5 ± 0.1 | 1.0 ± 0.1 | < 0.01 |
| Palmitic acid (16:0) | Brain | 20.0 ± 1.5 | 24.0 ± 1.8 | < 0.001 |
| Palmitic acid (16:0) | Adipose Tissue | 25.0 ± 2.0 | 50.0 ± 4.0 | < 0.001 |
| Palmitoleic acid (16:1c9) | Brain | 2.0 ± 0.2 | 2.2 ± 0.3 | < 0.05 |
| Palmitoleic acid (16:1c9) | Liver | 5.0 ± 0.5 | 3.4 ± 0.4 | < 0.05 |
| Stearic acid (18:0) | Adipose Tissue | 10.0 ± 1.0 | 8.3 ± 0.8 | < 0.05 |
| Stearic acid (18:0) | Liver | 15.0 ± 1.2 | 8.8 ± 0.9 | < 0.001 |
Experimental Protocols
Protocol 1: GC-MS Analysis of t10, c12 CLA and its Metabolites in Biological Tissues
This protocol is suitable for the analysis of the total fatty acid profile, including CLA isomers, in tissues. It involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.
1. Materials and Reagents:
-
Tissue sample (e.g., liver, adipose tissue)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Sodium sulfate (anhydrous)
-
Methanolic HCl (5%) or Boron trifluoride-methanol solution (14%)
-
Hexane (GC grade)
-
Internal standard (e.g., C17:0 or a deuterated CLA isomer)
-
FAME standards mix, including t10, c12-CLA methyl ester
2. Lipid Extraction (Folch Method):
-
Homogenize approximately 100 mg of tissue in 2 mL of chloroform/methanol (2:1, v/v).
-
Add the internal standard to the homogenate.
-
Vortex vigorously for 2 minutes and incubate at room temperature for 1 hour.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 5% methanolic HCl or 14% BF3-methanol.
-
Incubate at 60°C for 1 hour.
-
Cool the sample to room temperature and add 1 mL of water and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a small volume of hexane (e.g., 100 µL) for GC-MS analysis.
4. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film thickness).
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: 4°C/minute to 240°C.
-
Hold at 240°C for 20 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
Protocol 2: LC-MS/MS Analysis of t10, c12 CLA Metabolites in Plasma
This protocol is designed for the targeted quantification of t10, c12 CLA and its oxidized metabolites in plasma samples.
1. Materials and Reagents:
-
Plasma sample (collected with EDTA or heparin)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standards (e.g., deuterated t10, c12-CLA, deuterated oxidized metabolites)
-
Analyte standards for calibration curve
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 400 µL of acidified water (0.1% formic acid) and 800 µL of hexane.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper hexane layer.
-
Repeat the hexane extraction step.
-
Combine the hexane fractions and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (80:20, v/v) for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-60% B
-
18.1-25 min: 60% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for t10, c12-CLA and its expected metabolites (e.g., hydroxy, epoxy, and keto derivatives) need to be optimized using authentic standards.
Table 3: Exemplary MRM Transitions for CLA Isomers and Potential Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| t10, c12-CLA | 279.2 | 279.2 (pseudo-MRM) | 5 |
| 9-HODE | 295.2 | 171.1 | 15 |
| 13-HODE | 295.2 | 195.1 | 15 |
| 9-Keto-ODE | 293.2 | 113.1 | 20 |
| 13-Keto-ODE | 293.2 | 151.1 | 20 |
Note: HODE (hydroxyoctadecadienoic acid) and Keto-ODE (keto-octadecadienoic acid) are common oxidized metabolites of linoleic acid and can be used as a reference for developing methods for CLA metabolites. The exact m/z values and collision energies should be optimized for the specific instrument and metabolites of interest.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the t10, c12 CLA-activated mTOR signaling pathway and the general experimental workflows for GC-MS and LC-MS/MS analysis.
Caption: t10, c12 CLA-activated mTOR signaling pathway leading to hepatic steatosis.
References
- 1. The conjugated linoleic acid (CLA) isomer, t10c12-CLA, is inversely associated with changes in body weight and serum leptin in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary trans-10, cis-12-conjugated linoleic acid alters fatty acid metabolism and microbiota composition in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. t-10, c-12 CLA Dietary Supplementation Inhibits Atherosclerotic Lesion Development Despite Adverse Cardiovascular and Hepatic Metabolic Marker Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioactivity Assays of t10,c12 CLA
Introduction
Conjugated Linoleic Acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. The trans-10, cis-12 (t10,c12) CLA isomer, in particular, has garnered significant scientific interest due to its potent biological activities. Unlike the cis-9, trans-11 (c9,t11) isomer, t10,c12 CLA has been demonstrated to reduce adiposity, modulate inflammatory responses, and induce apoptosis in various cell types.[1][2] These properties make it a subject of research for applications in metabolic disorders and oncology.
These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the bioactivity of t10,c12 CLA. The assays focus on three core areas: lipid metabolism, inflammation, and apoptosis. The intended audience includes researchers, scientists, and drug development professionals seeking to establish robust and reproducible methods for evaluating the cellular effects of t10,c12 CLA.
Assessment of Anti-Adipogenic and Lipogenic Effects
Application Note: The t10,c12 CLA isomer is well-documented for its ability to reduce body fat mass in animal models.[1] The primary mechanisms involve the inhibition of preadipocyte differentiation (adipogenesis) and the reduction of lipid synthesis (lipogenesis) in mature adipocytes.[3] In vitro, t10,c12 CLA has been shown to downregulate key transcription factors essential for adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[3] This leads to a decrease in the expression of their target genes involved in lipid metabolism and a subsequent reduction in triglyceride accumulation. The following assays quantify these effects.
Data Presentation: Effects of t10,c12 CLA on Adipocyte Lipid Metabolism
| Cell Line | t10,c12 CLA Conc. (µM) | Parameter Measured | Result | Reference |
| Human Adipocytes | 30 | Triglyceride Content | ~40% decrease | [3] |
| Human Adipocytes | 30 | SREBP-1c mRNA | ~50% decrease after 5h | [3] |
| Human Adipocytes | 30 | SCD-1 mRNA | ~75% decrease after 7h | [3] |
| 3T3-L1 Adipocytes | 100 | PPARγ expression | Significant decrease | [1] |
| Bovine Adipose Tissue Explants | 40 | De novo fatty acid synthesis | Significant decrease | [4] |
Signaling Pathway: t10,c12 CLA in Adipocytes
Protocol 1.1: Oil Red O Staining for Lipid Accumulation
This protocol provides a method to visualize and quantify neutral lipid accumulation in adipocytes.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde in PBS
-
Oil Red O Stock Solution (0.5% w/v in 100% isopropanol)
-
Oil Red O Working Solution (prepare fresh: 6 parts stock to 4 parts dH₂O, let stand 20 min, filter)[5]
-
60% Isopropanol
-
100% Isopropanol
Procedure:
-
Culture preadipocytes (e.g., 3T3-L1) to confluence and induce differentiation. Treat differentiating or mature adipocytes with t10,c12 CLA at desired concentrations for the specified duration.
-
Aspirate the culture medium and gently wash the cells once with PBS.
-
Fix the cells by adding 10% formalin and incubating for at least 1 hour at room temperature.[5]
-
Remove the formalin and wash the wells with dH₂O.
-
Wash the wells once with 60% isopropanol and allow them to air dry completely.[5]
-
Add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is fully covered. Incubate for 10-60 minutes at room temperature.[6]
-
Remove the staining solution and immediately wash the wells 3-4 times with dH₂O until the excess stain is removed.
-
For qualitative analysis, visualize the stained lipid droplets under a microscope and capture images.
-
For quantitative analysis, completely dry the wells, then add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.[5]
-
Transfer the eluate to a 96-well plate and measure the absorbance at 500-510 nm using a microplate reader. Use 100% isopropanol as a blank.[5][7]
Protocol 1.2: RT-qPCR for Lipogenic Gene Expression
This protocol quantifies the mRNA expression levels of key genes involved in adipogenesis and lipogenesis.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, buffers)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for PPARγ, SREBP-1c, FASN, SCD-1, and a housekeeping gene (e.g., GAPDH, β-actin).[8][9]
Procedure:
-
Treat differentiated adipocytes with t10,c12 CLA as described previously.
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[10]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix in a qPCR plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA template.
-
Run the qPCR plate on a real-time PCR machine using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[11]
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control group.
Assessment of Anti-Inflammatory Activity
Application Note: Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and metabolic syndrome. The t10,c12 CLA isomer has been shown to have complex, sometimes pro-inflammatory effects in adipocytes, but anti-inflammatory effects in other cell types like microglia.[12][13] A key pathway mediating inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation (e.g., by LPS or TNF-α), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines. Assaying NF-κB activation is a direct way to measure the inflammatory potential of t10,c12 CLA.
Data Presentation: Effects of t10,c12 CLA on Inflammatory Markers
| Cell Line | Stimulant | t10,c12 CLA Conc. (µM) | Parameter Measured | Result | Reference |
| BV-2 Microglia | LPS | 25 | IL-6 mRNA | Significant reduction | [14] |
| BV-2 Microglia | LPS | 25 | CCL5 mRNA | Significant reduction | [14] |
| BV-2 Microglia | LPS | 25 | IL-6 Secretion | Marked reduction | [12] |
| Murine Macrophages | - | 100 | TNF-α expression | No significant change | [15] |
Experimental Workflow: NF-κB Luciferase Reporter Assay
Protocol 2.1: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293T or similar easily transfectable cell line
-
NF-κB-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase) for normalization
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Dual-Luciferase® Reporter Assay System (or similar)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Day 1: Seed HEK293T cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of transfection.[16]
-
Day 2: Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Approximately 24 hours post-transfection, remove the medium. Add fresh medium containing various concentrations of t10,c12 CLA. Pre-incubate for 1-2 hours.
-
Add the inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the appropriate wells. Include controls: untreated, stimulus only, and t10,c12 CLA only.
-
Incubate the plate for an additional 18-24 hours.[17]
-
Day 4: Remove the medium and wash cells once with PBS.
-
Lyse the cells by adding 20 µL of Passive Lysis Buffer to each well and shaking for 15 minutes at room temperature.[18]
-
Add 50 µL of the Luciferase Assay Reagent II (Firefly substrate) to each well and measure luminescence immediately.[19]
-
Add 50 µL of Stop & Glo® Reagent (Renilla substrate and Firefly quencher) to each well and measure luminescence again.
-
Calculate the results by normalizing the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of treated samples to the "stimulus only" control.
Assessment of Apoptotic Activity
Application Note: The t10,c12 CLA isomer has been identified as a potent inducer of apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells.[20][21][22] This pro-apoptotic activity is a key component of its potential anti-cancer effects. A central event in the apoptotic cascade is the activation of effector caspases, such as caspase-3. Activated caspase-3 cleaves numerous cellular substrates, leading to the execution phase of apoptosis. Therefore, measuring caspase-3 activity is a direct and reliable method for quantifying t10,c12 CLA-induced apoptosis.
Data Presentation: Pro-Apoptotic Effects of t10,c12 CLA
| Cell Line | t10,c12 CLA Conc. (µM) | Time (h) | Parameter Measured | Result | Reference |
| TM4t Murine Mammary Tumor | 40 | 72 | PARP Cleavage | Time-dependent increase | [20] |
| TM4t Murine Mammary Tumor | 20-60 | 72 | Caspase-3 Cleavage | Concentration-dependent increase | [21] |
| TM4t Murine Mammary Tumor | 40 | 72 | Caspase-9 Cleavage | Time-dependent increase | [21] |
| HT-29 Colon Cancer | 25-50 | 72 | Apoptosis Induction | Significant increase | [23] |
| TSU-Pr1 Prostate Cancer | 50 | 72 | DNA Fragmentation | Distinct laddering observed | [22] |
Signaling Pathway: t10,c12 CLA-Induced Apoptosis
Protocol 3.1: Colorimetric Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3 by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Protein assay kit (e.g., BCA or Bradford)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA), 4 mM stock in DMSO
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Seed cells (e.g., HT-29, TM4t) in a culture plate and treat with various concentrations of t10,c12 CLA for 24-72 hours to induce apoptosis. Include an untreated control.
-
Harvest both adherent and floating cells. Pellet by centrifugation (e.g., 600 x g for 5 min).
-
Wash the cell pellet with ice-cold PBS and pellet again.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer per 1-5 million cells.[24]
-
Incubate on ice for 10-30 minutes.[25]
-
Centrifuge at 12,000-14,000 x g for 15 minutes at 4°C to pellet cellular debris.[26]
-
Transfer the supernatant (cytosolic lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate and adjust the volume to 50 µL with Cell Lysis Buffer.[26]
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).[24]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control after subtracting the blank value.
References
- 1. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Trans-10, cis-12 Conjugated Linoleic Acid Decreases de novo Lipid Synthesis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid (t-10, c-12) reduces fatty acid synthesis de novo, but not expression of genes for lipid metabolism in bovine adipose tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 6. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anygenes.com [anygenes.com]
- 10. escholarship.org [escholarship.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. bowdish.ca [bowdish.ca]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction of Apoptotic Cell Death and Depression of Bcl⁃2 Protein Levels by Trans⁃10,cis⁃12 Conjugated Linoleic Acid in Human Prostate Cancer [e-jkfn.org]
- 23. researchgate.net [researchgate.net]
- 24. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 25. mpbio.com [mpbio.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Trans-10, Cis-12-Octadecadienoic Acid Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of animal models to study the physiological and metabolic effects of trans-10, cis-12-conjugated linoleic acid (t10, c12-CLA), a fatty acid isomer known for its potent effects on body composition. The following sections detail the common animal models employed, key quantitative findings, experimental protocols, and the underlying signaling pathways.
I. Animal Models and Key Physiological Effects
The most common animal model for studying the effects of t10, c12-CLA is the mouse, with various strains being utilized to investigate different aspects of its action. Commonly used strains include C57BL/6J (a general-purpose inbred strain), db/db (a model for obesity and type 2 diabetes), Nhlh2 knockout (a model for adult-onset inactivity-related obesity), and apoE-/- and LDLr-/- (models for studying atherosclerosis).[1][2][3]
The primary and most dramatic effect of t10, c12-CLA administration in mice is a significant reduction in body fat mass.[1][2][4] This is often accompanied by an increase in lean body mass.[2] However, these seemingly beneficial effects are frequently associated with adverse metabolic consequences, including the development of lipodystrophy, hepatic steatosis (fatty liver), hyperinsulinemia, and insulin resistance.[4][5][6]
II. Quantitative Data Summary
The following tables summarize the quantitative effects of dietary t10, c12-CLA supplementation in various mouse models as reported in the scientific literature.
Table 1: Effects of t10, c12-CLA on Body Composition and Organ Weight
| Parameter | Animal Model | t10, c12-CLA Dose & Duration | % Change vs. Control | Reference |
| Body Weight | C57BL/6J Mice | 0.5% for 12 weeks | ↓ (significant decrease) | [2] |
| Nhlh2 KO Mice | 0.5% for 12 weeks | ↓ (significant decrease) | [2] | |
| apoE-/- Mice | 0.5% for 11 weeks | ↓ (significant decrease) | [3] | |
| LDLr-/- Mice | 0.5% for 11 weeks | ↓ (significant decrease) | [3] | |
| Fat Mass | C57BL/6J Mice | 0.5% for 12 weeks | ↓ (significant decrease) | [2] |
| Nhlh2 KO Mice | 0.5% for 12 weeks | ↓ (significant decrease) | [2] | |
| db/db Mice | 0.4% for 4 weeks | ↓ (reduction in all fat depots) | [1] | |
| C57BL/6J Mice | diet for 2 weeks | ↓ (almost complete loss) | [4] | |
| Lean Mass | Nhlh2 KO Mice | 0.5% for 12 weeks | ↑ (significant increase) | [2] |
| Liver Weight | C57BL/6J Mice | 0.4% for 4 weeks | ↑ (significant increase) | [5] |
| LDLr-/- Mice | 0.5% for 11 weeks | ↑ (significant increase) | [3] | |
| apoE-/- Mice | 0.5% for 11 weeks | ↑ (significant increase) | [3] | |
| Adipose Tissue Weight | Nhlh2 KO Mice | 0.5% for 12 weeks | ↓ (significant decrease) | [2] |
Table 2: Effects of t10, c12-CLA on Metabolic Parameters
| Parameter | Animal Model | t10, c12-CLA Dose & Duration | % Change vs. Control | Reference |
| Blood Glucose | db/db and C57BL/6J Mice | 0.4% for 4 weeks | ↑ (elevated) | [1] |
| Serum Insulin | C57BL/6J Mice | 0.4% for 4 weeks | ↑ (hyperinsulinemia) | [5] |
| Serum Leptin | Nhlh2 KO and WT Mice | 0.5% for 12 weeks | ↓ (reduced) | [2] |
| Serum Triglycerides | Nhlh2 KO and WT Mice | 0.5% for 12 weeks | ↓ (reduced) | [2] |
| apoE-/- Mice | 0.5% for 11 weeks | ↓ (significantly lower) | [3] | |
| Serum Cholesterol | Nhlh2 KO and WT Mice | 0.5% for 12 weeks | No significant effect | [2] |
| LDLr-/- Mice | 0.5% for 11 weeks | ↑ (2-fold increase) | [3] | |
| Liver Triglycerides | C57BL/6J Mice | 0.5% for 8 weeks | ↑ (five times more lipids) | [7] |
| LDLr-/- Mice | 0.5% for 11 weeks | ↑ (significant increase) | [3] | |
| Plasma Adiponectin | apoE-/- and LDLr-/- Mice | 0.5% for 11 weeks | ↓ (~90% reduction) | [3] |
III. Experimental Protocols
This section provides a generalized protocol for studying the effects of t10, c12-CLA in mice. Specific details may need to be adapted based on the research question and animal model.
A. Animal Housing and Acclimation
-
Animal Model: Select the appropriate mouse strain based on the study objectives (e.g., C57BL/6J for general metabolic studies, db/db for obesity/diabetes research).
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Allow mice to acclimate to the facility and housing conditions for at least one week prior to the start of the experiment. Provide standard chow and water ad libitum during this period.
B. Diet Preparation and Administration
-
Basal Diet: Utilize a semi-purified powdered diet as the base. The composition of the diet should be well-defined.
-
t10, c12-CLA Supplementation:
-
Diet Storage: Store all diets at 4°C in airtight containers to prevent lipid oxidation.
-
Feeding: Provide the respective diets and water ad libitum to the control and experimental groups for the duration of the study (typically 4-12 weeks).[1][2] Refresh the diet at least three times a week to ensure freshness.[2]
C. In-Life Monitoring and Sample Collection
-
Body Weight and Food Intake: Monitor and record the body weight and food intake of each animal weekly.[2]
-
Blood Collection:
-
Collect blood samples at specified time points throughout the study and at the terminal point.
-
Fasting blood samples are often required for metabolic analyses.
-
Blood can be collected via tail vein, saphenous vein, or cardiac puncture at termination.
-
Process blood to obtain serum or plasma and store at -80°C until analysis.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals using an approved method.
-
Dissect and weigh key organs and tissues, including the liver, various adipose tissue depots (e.g., epididymal, retroperitoneal, inguinal), and muscle.
-
Immediately snap-freeze tissue samples in liquid nitrogen and store them at -80°C for subsequent molecular and biochemical analyses.
-
D. Analytical Procedures
-
Body Composition Analysis: Use techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine fat mass and lean mass.
-
Serum/Plasma Analysis:
-
Measure glucose, insulin, triglycerides, cholesterol, leptin, and adiponectin levels using commercially available ELISA kits or automated biochemical analyzers.
-
-
Liver Lipid Analysis:
-
Extract total lipids from liver tissue using methods such as the Folch extraction.
-
Quantify triglyceride and cholesterol content using enzymatic assays.
-
-
Gene Expression Analysis:
-
Isolate total RNA from liver and adipose tissue.
-
Perform quantitative real-time PCR (qPCR) or microarray analysis to determine the expression levels of genes involved in lipid metabolism, inflammation, and other relevant pathways.
-
IV. Signaling Pathways and Molecular Mechanisms
The effects of t10, c12-CLA are mediated through complex signaling pathways that primarily impact lipid metabolism in adipose tissue and the liver.
In adipose tissue , t10, c12-CLA is known to inhibit lipogenesis (the formation of fat).[4] It can also induce inflammation and apoptosis (programmed cell death) in adipocytes.[4]
In the liver , t10, c12-CLA supplementation leads to hepatic steatosis, characterized by a massive accumulation of triglycerides.[4][5] This is thought to be a consequence of increased fatty acid uptake by the liver and induced lipogenesis.[5] Studies have shown that t10, c12-CLA can induce the expression of genes involved in fatty acid synthesis, such as sterol responsive element-binding protein-1 (SREBP-1) and fatty acid synthase (FASN).[5] It also appears to trigger the ectopic expression of peroxisome proliferator-activated receptor gamma (PPARγ) in the liver.[5] Paradoxically, some studies report a decrease in the expression of genes related to fatty acid oxidation.[8]
Caption: Signaling pathways of t10, c12-CLA in adipose tissue and liver.
V. Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of t10, c12-CLA in a mouse model.
Caption: General experimental workflow for t10, c12-CLA studies in mice.
References
- 1. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of trans-10,cis-12 Conjugated Linoleic Acid on Body Composition in Genetically Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-10, c-12 CLA Dietary Supplementation Inhibits Atherosclerotic Lesion Development Despite Adverse Cardiovascular and Hepatic Metabolic Marker Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of conjugated linoleic acid (CLA)-mediated lipoatrophic syndrome in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary trans 10, cis 12-conjugated linoleic acid reduces the expression of fatty acid oxidation and drug detoxification enzymes in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for t10, c12 Conjugated Linoleic Acid Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of the trans-10, cis-12 (t10, c12) isomer of conjugated linoleic acid (CLA) on cultured cells. The methodologies outlined below are designed to assess key cellular responses, including viability, apoptosis, lipid accumulation, and the modulation of critical signaling pathways.
Overview of t10, c12 CLA Effects
The t10, c12 isomer of CLA has been shown to exert a range of biological effects on various cell types, particularly cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of mammary, colon, colorectal, gastric, prostate, and hepatoma cancer cells. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that govern cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][2]
Data Presentation: Quantitative Summary of t10, c12 CLA Effects
The following tables summarize quantitative data from published studies on the effects of t10, c12 CLA on various cell lines.
Table 1: Effects of t10, c12 CLA on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| Caco-2 (Colon Cancer) | 5 | 96 | 55% reduction in viable cell number | [3][4] |
| PC-3 (Prostate Cancer) | Not specified | Not specified | Inhibition of proliferation (55% by t10, c12 CLA) | [5] |
| MAC-T (Bovine Mammary Epithelial) | >300 | 12-24 | Inhibition of cell proliferation | [1] |
| HT-29 (Colon Carcinoma) | Not specified | Not specified | Inhibition of cell proliferation and stimulation of apoptosis | [6] |
Table 2: Signaling Pathways Modulated by t10, c12 CLA
| Cell Line | Pathway | Key Proteins Modulated | Effect | Reference |
| ErbB2 Transgenic Mouse Mammary Tumors | PI3K/Akt | p-PI3K, p-Akt | Increased phosphorylation | [1][2] |
| ErbB2 Transgenic Mouse Mammary Tumors | MEK/ERK | p-MEK, p-ERK | Increased phosphorylation | [1][2] |
| Caco-2 (Colon Cancer) | IGF-II | IGF-II secretion | Decreased | [3][4][7] |
| PC-3 (Prostate Cancer) | Apoptosis/Cell Cycle | bcl-2, p21(WAF1/Cip1) | Decreased bcl-2, Increased p21 | [5] |
| 3T3-L1 Adipocytes | AMPK | AMPK, ACC | Activation/Increased phosphorylation | [8][9] |
Experimental Protocols
Cell Culture and t10, c12 CLA Treatment
This protocol describes the general procedure for culturing cells and treating them with t10, c12 CLA.
Materials:
-
Cell line of interest (e.g., Caco-2, PC-3, MCF-7)
-
Complete culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
t10, c12 CLA isomer (in a suitable solvent, e.g., ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of t10, c12 CLA Working Solutions: Prepare a stock solution of t10, c12 CLA in ethanol. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 25, 50, 100 µM). A vehicle control containing the same final concentration of ethanol should be prepared.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of t10, c12 CLA or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured and treated with t10, c12 CLA in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells cultured and treated with t10, c12 CLA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
Lipid Accumulation Assessment (Oil Red O Staining)
This protocol visualizes and quantifies intracellular lipid droplets.
Materials:
-
Cells cultured and treated with t10, c12 CLA on coverslips or in culture plates
-
10% Formalin
-
Oil Red O working solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Microscope
Procedure:
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the cells with distilled water.
-
Isopropanol Incubation: Incubate the cells with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes.
-
Washing: Wash the cells with distilled water until the excess stain is removed.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualization: Visualize the red-stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O from the cells with 100% isopropanol and measure the absorbance at approximately 500 nm.
Western Blotting for Signaling Pathway Analysis
This protocol detects changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cells cultured and treated with t10, c12 CLA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for investigating the effects of t10, c12 CLA.
Caption: PI3K/Akt signaling pathway modulation by t10, c12 CLA.
Caption: MAPK/ERK signaling pathway modulation by t10, c12 CLA.
References
- 1. t10,c12-Conjugated linoleic acid stimulates mammary tumor progression in Her2/ErbB2 mice through activation of both proliferative and survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. 2.12. Oil Red O Staining for Intracellular Lipid Accumulation [bio-protocol.org]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Conjugated linoleic acid activates AMP-activated protein kinase and reduces adiposity more effectively when used with metformin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantifying the Incorporation of t10, c12 Conjugated Linoleic Acid into Cell Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying the incorporation of the trans-10, cis-12 isomer of conjugated linoleic acid (t10, c12 CLA) into cellular membranes. Understanding the extent of this incorporation is crucial for elucidating its mechanisms of action and its effects on cellular processes. The methodologies outlined here are essential for researchers in cell biology, pharmacology, and drug development investigating the therapeutic potential and cellular impact of this specific fatty acid isomer.
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant interest for their diverse biological activities, including anti-adipogenic, anti-carcinogenic, and immunomodulatory effects.[1][2] The biological functions of CLAs are highly isomer-specific, with the t10, c12 isomer being primarily associated with effects on lipid metabolism and body composition.[1][2] A critical step in understanding the cellular mechanisms of t10, c12 CLA is to accurately quantify its incorporation into the phospholipids of cell membranes, as this directly influences membrane structure, fluidity, and the function of membrane-associated proteins and signaling pathways.[3][4]
Quantitative Data Summary
The incorporation of t10, c12 CLA into cell membranes can vary significantly depending on the cell type, the concentration of CLA used for supplementation, and the duration of exposure. The following table summarizes representative data on the incorporation of t10, c12 CLA into the phospholipids of various cell lines.
| Cell Line | t10, c12 CLA Concentration (µM) | Incubation Time (h) | Percent Incorporation of t10, c12 CLA in Total Phospholipids (%) | Reference |
| Chinese Hamster Ovary (CHO) | Not Specified | 48 | Data indicates efficient incorporation, with the majority found in membrane rafts.[3] | [3] |
| Human Hepatocellular Carcinoma (HepG2) | Not Specified | 48 | Efficient incorporation observed, with a significant portion in neutral lipids.[3][4] | [3][4] |
| Human Colorectal Adenocarcinoma (Caco-2) | Not Specified | Chronic Treatment | Altered expression of genes involved in lipid metabolism. | [5] |
| Murine Myoblast (C2C12) | Not Specified | Not Specified | Increased expression of mitochondrial biogenesis markers. | [6] |
| Human Leukemia Cells (REH, CCRF-CEM, U937, K562) | 40 | 48 | 32-63 g FA/100 g total phospholipid fatty acid, demonstrating high incorporation.[7] | [7] |
| Rat Astrocytes | Not Specified | Not Specified | Active incorporation and metabolism observed.[8][9] | [8][9] |
Note: The table provides a summary of reported findings. Direct comparison of absolute percentages can be challenging due to variations in experimental conditions and reporting metrics across different studies.
Experimental Protocols
Accurate quantification of t10, c12 CLA incorporation requires a multi-step process involving cell culture and supplementation, lipid extraction, and analysis by gas chromatography.
Protocol 1: Cell Culture and t10, c12 CLA Supplementation
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and culture in standard growth medium until they reach 70-80% confluency.
-
Preparation of CLA Stock Solution: Prepare a stock solution of t10, c12 CLA (e.g., 100 mM in ethanol) and store it under nitrogen at -20°C to prevent oxidation.
-
Supplementation: On the day of the experiment, dilute the t10, c12 CLA stock solution in culture medium to the desired final concentration (e.g., 10-100 µM). To enhance solubility and delivery to cells, CLA is often complexed with bovine serum albumin (BSA).
-
Incubation: Remove the standard growth medium from the cells and replace it with the CLA-supplemented medium. Incubate the cells for the desired period (e.g., 24-48 hours). Include a vehicle control (medium with BSA and the solvent used for the CLA stock, e.g., ethanol) and a control with a non-conjugated fatty acid like linoleic acid.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular lipids. Harvest the cells by scraping or trypsinization.
-
Cell Pellet Collection: Centrifuge the cell suspension to obtain a cell pellet. Wash the pellet again with PBS and store at -80°C until lipid extraction.
Protocol 2: Total Lipid Extraction from Cultured Cells
This protocol is based on the widely used Folch or Bligh and Dyer methods for total lipid extraction.[10]
-
Cell Lysis: Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification to normalize the lipid data.
-
Solvent Addition: To the cell suspension, add a chloroform:methanol mixture. A common ratio is 1:2 (v/v) chloroform:methanol.[10] Vortex the mixture thoroughly to ensure cell lysis and lipid solubilization.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (v/v/v) chloroform:methanol:water.[10] Vortex again and then centrifuge to separate the phases.
-
Lipid Collection: The lower organic phase contains the total lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the protein interface.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid film in a small volume of a suitable organic solvent (e.g., chloroform or hexane) and store at -80°C under nitrogen.
Protocol 3: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
To analyze the fatty acid composition, the extracted lipids must be derivatized to their fatty acid methyl esters (FAMEs).
-
Transesterification: To the dried lipid extract, add a methanolic solution of a catalyst. Common catalysts include boron trifluoride (BF3) in methanol (14%) or methanolic sodium hydroxide.[11][12]
-
Incubation: Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 15-30 minutes) to allow for the methylation reaction to complete.[11]
-
FAME Extraction: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.[11]
-
Sample Preparation for GC-MS: Carefully transfer the hexane layer to a new vial. The sample can be concentrated under a stream of nitrogen if necessary and then transferred to a GC vial for analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: Use a highly polar capillary column (e.g., CP-Sil 88, 100 m) for optimal separation of CLA isomers.[11][12]
-
Injection: Inject a small volume (e.g., 1 µL) of the FAME sample into the GC.
-
Temperature Program: An isothermal or temperature-programmed method can be used. For example, an isothermal temperature of 190°C.[11]
-
Detection: Use a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification.
-
Quantification: Identify the t10, c12 CLA peak based on its retention time compared to a certified FAME standard. The area under the peak is proportional to the amount of the fatty acid. Express the amount of t10, c12 CLA as a percentage of the total fatty acids identified in the sample.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for quantifying t10, c12 CLA incorporation into cell membranes.
Caption: Experimental workflow for t10, c12 CLA incorporation analysis.
Potential Signaling Pathways Affected by t10, c12 CLA
The incorporation of t10, c12 CLA into cell membranes can modulate various signaling pathways. While the complete picture is still under investigation, evidence suggests the involvement of pathways related to lipid metabolism, inflammation, and cell proliferation.
Caption: Potential signaling pathways modulated by t10, c12 CLA.
The t10, c12 CLA isomer has been shown to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism.[1] It can also influence inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[2] Furthermore, studies have indicated that t10, c12 CLA can increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] These signaling events lead to downstream changes in gene expression that ultimately mediate the observed cellular effects of t10, c12 CLA, such as reduced adipogenesis, increased fatty acid oxidation, decreased inflammation, and altered cell growth and apoptosis.[2][5][13]
References
- 1. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated Linoleic Acid and Its Beneficial Effects in Obesity, Cardiovascular Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation profiles of conjugated linoleic acid isomers in cell membranes and their positional distribution in phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation profiles of conjugated linoleic acid isomers in cell membranes and their positional distribution in phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid modulation of cell membrane in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation and metabolism of c9,t11 and t10,c12 conjugated linoleic acid (CLA) isomers in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of trans-10, cis-12-Octadecadienoic Acid in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dissolving trans-10, cis-12-Octadecadienoic acid (t10,c12-CLA) in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is trans-10, cis-12-Octadecadienoic acid difficult to dissolve in cell culture media?
A1: Like most fatty acids, trans-10, cis-12-Octadecadienoic acid has low solubility in aqueous solutions such as cell culture media.[1][2] This is due to its long, nonpolar hydrocarbon chain. Direct addition to media can lead to the formation of micelles, which can have detergent-like effects and cause cell damage.[1]
Q2: What is the recommended method for dissolving t10,c12-CLA for cell culture experiments?
A2: The most common and recommended method is to first create a stock solution in an organic solvent, such as ethanol, and then complex it with fatty acid-free Bovine Serum Albumin (BSA) in the cell culture medium.[1][3][4][5] BSA acts as a carrier protein, enhancing the solubility of the fatty acid and facilitating its delivery to cells in a physiologically relevant manner.[1][6]
Q3: What type of BSA should be used?
A3: It is critical to use fatty acid-free BSA.[1] Standard BSA preparations may contain endogenous fatty acids that can compete with t10,c12-CLA for binding to albumin and interfere with the experimental results.[1]
Q4: What is a typical stock solution concentration for t10,c12-CLA?
A4: A stock solution of 89 mM t10,c12-CLA can be prepared by dissolving it in anhydrous ethanol.[5][7]
Q5: What are the recommended working concentrations of t10,c12-CLA in cell culture?
A5: Working concentrations can vary depending on the cell type and experimental design. Studies have used a range of concentrations, including 75, 150, 200, 300, and 400 μM.[5][7] Another protocol suggests final concentrations ranging from 0.125 to 0.5 mM.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Cloudy or precipitated solution when adding t10,c12-CLA to media | Incomplete complexation with BSA. | Ensure the BSA solution is warmed to 37°C before adding the fatty acid stock solution.[3][4] Incubate the mixture for at least 1 hour at 37°C to allow for sufficient complexation.[3][4] Visually inspect the solution; if it remains cloudy, it is best to start over.[3][4] |
| The concentration of t10,c12-CLA is too high for the amount of BSA. | The molar ratio of fatty acid to BSA is crucial.[1][6] If precipitation occurs, try reducing the concentration of the t10,c12-CLA stock solution or increasing the concentration of BSA in the medium. | |
| The ethanol concentration in the final medium is too high. | The volume of the ethanol stock solution added to the medium should be minimal to avoid solvent toxicity. Prepare a more concentrated stock solution if a high final concentration of t10,c12-CLA is required. The control group should contain an equivalent amount of the solvent (ethanol).[5][7] | |
| Inconsistent experimental results | Variability in the preparation of the t10,c12-CLA-BSA complex. | Follow a standardized and detailed protocol for every experiment.[2] Ensure consistent incubation times and temperatures during the complexation step.[2] |
| Degradation of t10,c12-CLA. | Store the ethanol stock solution of t10,c12-CLA at -20°C. Prepare fresh t10,c12-CLA-BSA complex for each experiment. It is recommended to replace the fatty acid-containing media daily in multi-day experiments.[3][4] | |
| Cell toxicity or death | Use of free fatty acids instead of a BSA complex. | Direct exposure to uncomplexed fatty acids can be toxic to cells.[1] Always use a BSA complex to deliver t10,c12-CLA to cells. |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture medium is not toxic to the cells. Run a vehicle control with the solvent alone to assess its effect.[5][7] |
Quantitative Data Summary
| Parameter | Value | Solvent/Medium | Reference |
| Stock Solution Concentration | 89 mM | Anhydrous Ethanol | [5][7] |
| Working Solution Concentrations | 75, 150, 200, 300, 400 µM | Medium containing 0.2% (w/v) fatty acid-free BSA | [5][7] |
| Final Fatty Acid Concentration Range | 0.125 to 0.5 mM | Cell Culture Medium with BSA | [3][4] |
Experimental Protocol: Preparation of t10,c12-CLA-BSA Complex
This protocol describes the preparation of a t10,c12-CLA-BSA complex for use in cell culture experiments.
Materials:
-
trans-10, cis-12-Octadecadienoic acid (t10,c12-CLA)
-
Anhydrous ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
MilliQ water
-
Cell culture medium (e.g., DMEM)
-
Sterile filters (0.22 µm)
-
Sterile tubes
Procedure:
Part 1: Preparation of 89 mM t10,c12-CLA Stock Solution
-
Weigh the appropriate amount of t10,c12-CLA.
-
Dissolve the t10,c12-CLA in anhydrous ethanol to a final concentration of 89 mM.[5][7]
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C.
Part 2: Preparation of 10% (w/v) Fatty Acid-Free BSA Solution
-
Weigh 5 g of fatty acid-free BSA and dissolve it in 50 mL of MilliQ water.[3][4]
-
Sterile filter the solution using a 0.22 µm filter.
-
Store the BSA solution at 4°C.
Part 3: Complexation of t10,c12-CLA with BSA
-
In a sterile tube, add the required volume of the 10% fatty acid-free BSA solution. For example, 67 µL for a final volume of 1 mL.[3][4]
-
Warm the BSA solution in a 37°C water bath for 5 minutes.[3][4]
-
Add the calculated volume of the 89 mM t10,c12-CLA stock solution to the warm BSA solution. For example, to achieve a final concentration of 300 µM in 1 mL, add a specific volume of the stock solution.
-
Return the mixture to the 37°C water bath for another 5 minutes.[3][4]
-
Visually inspect the solution for any cloudiness. A clear solution indicates successful initial mixing. If it is cloudy, the preparation should be discarded.[3][4]
-
Incubate the mixture in the 37°C water bath for 1 hour to allow for complete complexation.[3][4]
-
Add the pre-warmed (37°C) cell culture medium to the t10,c12-CLA-BSA complex to achieve the final desired volume and concentration. For example, add 930 µL of medium for a total volume of 1 mL.[3][4]
-
For the control group, prepare a vehicle control by adding an equivalent volume of anhydrous ethanol to the BSA solution and follow the same steps.[5][7]
Visualizations
Caption: Workflow for preparing the t10,c12-CLA-BSA complex.
Caption: Simplified signaling pathways affected by t10,c12-CLA.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 5. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Isomerization of t10, c12 CLA During Storage
This guide is intended for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of trans-10, cis-12 conjugated linoleic acid (t10, c12 CLA).
Frequently Asked Questions (FAQs)
Q1: What is t10, c12 CLA and why is its isomeric purity important?
A1: Trans-10, cis-12 (t10, c12) CLA is a specific isomer of conjugated linoleic acid, a polyunsaturated fatty acid.[1][2] Isomeric purity is critical because different CLA isomers can have distinct and sometimes opposing biological effects.[1][3][4][5] For instance, the t10, c12 isomer has been specifically linked to reductions in body fat, while the cis-9, trans-11 (c9, t11) isomer is primarily associated with anti-carcinogenic properties.[1][5] Maintaining the specific isomeric form is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that cause isomerization of t10, c12 CLA during storage?
A2: The primary factors that can induce isomerization and degradation of t10, c12 CLA are exposure to heat, light, and oxygen. The conjugated double bond system in CLA is susceptible to oxidation and geometric and positional shifts when exposed to these elements.
Q3: What are the ideal storage conditions for t10, c12 CLA?
A3: To maintain isomeric purity, t10, c12 CLA should be stored in a cool, dry, and dark environment.[6][7] The recommended storage temperature is -20°C.[2][8] It should be kept in a tightly sealed container, preferably under an inert gas atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Q4: Can I store t10, c12 CLA in a solvent?
A4: Yes, t10, c12 CLA is often supplied and can be stored as a solution in an organic solvent like ethanol.[8] If you need to change the solvent, it is recommended to evaporate the original solvent under a gentle stream of nitrogen and immediately redissolve the compound in the new solvent.[8] Aqueous solutions of CLA are not recommended for storage for more than one day.[8]
Q5: How long can I store t10, c12 CLA?
A5: When stored under ideal conditions (-20°C, protected from light and oxygen), t10, c12 CLA can be stable for at least two years.[8] However, it is always best to refer to the manufacturer's certificate of analysis for specific shelf-life information.
Troubleshooting Guides
Issue 1: High levels of unexpected isomers detected in a stored sample.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | 1. Verify that the storage temperature has been consistently maintained at or below -20°C. 2. Check freezer logs if available. 3. If temperature fluctuations are suspected, consider the sample compromised and use a fresh vial for future experiments. |
| Exposure to Oxygen | 1. Ensure the container is properly sealed. 2. For long-term storage, flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing. 3. Consider aliquoting the sample into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air. |
| Exposure to Light | 1. Store samples in amber-colored vials or wrap clear vials in aluminum foil to protect from light. 2. Avoid prolonged exposure to ambient light during sample preparation. |
| Contamination during Handling | 1. Use clean, dedicated labware for handling CLA samples. 2. Ensure solvents used for dilution are of high purity and free of contaminants that could catalyze isomerization. |
Issue 2: Inconsistent experimental results using the same batch of t10, c12 CLA.
| Possible Cause | Troubleshooting Steps |
| Isomerization After Aliquoting | 1. Review the aliquoting procedure to ensure minimal exposure to air and light. 2. After aliquoting, immediately flush with inert gas, seal, and return to -20°C storage. |
| Degradation of Working Solutions | 1. Prepare fresh working solutions for each experiment. 2. Avoid storing diluted CLA solutions, especially in aqueous buffers, for extended periods.[8] |
| Batch Heterogeneity | 1. If possible, re-analyze the isomeric purity of the stock material. 2. If significant degradation is confirmed, a new batch of t10, c12 CLA should be procured. |
Quantitative Data on Storage and Stability
The following table summarizes the key parameters for maintaining the stability of t10, c12 CLA.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower[2][8] | Minimizes thermal degradation and isomerization. |
| Atmosphere | Inert Gas (Nitrogen/Argon)[8] | Prevents oxidation of the conjugated double bonds. |
| Light Exposure | Store in the dark (Amber vials)[6] | Prevents photo-induced isomerization and degradation. |
| Solvent | Anhydrous Ethanol or other suitable organic solvents[8] | Provides a stable medium for storage. Aqueous solutions are not recommended for long-term storage.[8] |
| Shelf Life | ≥ 2 years (under optimal conditions)[8] | Expected stability when all storage recommendations are followed. |
Experimental Protocols
Protocol: Quantification of CLA Isomers using Gas Chromatography (GC)
This protocol provides a general guideline for the analysis of CLA isomers. Specific parameters may need to be optimized based on the available instrumentation and columns.
1. Sample Preparation (Lipid Extraction and Methylation)
-
Objective: To extract lipids from the sample matrix and convert fatty acids to their corresponding fatty acid methyl esters (FAMEs) for GC analysis.
-
Procedure:
-
For tissue or biological fluid samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
For oil or pure CLA samples, proceed directly to methylation.
-
To the lipid extract or oil (up to 50 mg), add 1 mL of dry toluene.[9]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[9]
-
Incubate at 50°C for 10 minutes.[9]
-
Stop the reaction by adding 0.1 mL of glacial acetic acid, followed by 5 mL of water.[9]
-
Extract the FAMEs with hexane (2 x 5 mL).[9]
-
Dry the hexane layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.[9]
-
Reconstitute the FAMEs in a known volume of hexane containing an antioxidant (e.g., 50 ppm BHT) for GC analysis.[9]
-
2. Gas Chromatography (GC) Analysis
-
Objective: To separate and quantify the different CLA FAME isomers.
-
Instrumentation:
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Start at 120°C, hold for a period, then ramp up to the final temperature. The exact program will depend on the column and specific isomers of interest.
-
Carrier Gas: Helium or Hydrogen
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify peaks by comparing retention times with a certified CLA isomer standard mixture.
-
Quantify the area of each peak to determine the relative percentage of each isomer.
-
Visualizations
Caption: Factors leading to the isomerization of t10, c12 CLA during storage.
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 7. CLA (Conjugated Linoleic Acid) [scale-media-essential-elements.elevio.help]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. aocs.org [aocs.org]
- 10. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Technical Support Center: Optimizing trans-10, cis-12-Octadecadienoic Acid (t10,c12-CLA) Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of trans-10, cis-12-Octadecadienoic acid (t10,c12-CLA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for t10,c12-CLA in cell culture?
A1: The effective concentration of t10,c12-CLA varies significantly depending on the cell type and the biological endpoint being investigated. Based on published studies, a general starting range is between 1 µM and 100 µM.[1][2][3][4] For instance, in studies with endothelial cells, concentrations as low as 1 µM and 10 µM have been used, whereas research on ruminal epithelial cells and some cancer cell lines has utilized concentrations up to 100 µM.[1][2] Bovine mammary epithelial cells have been treated with concentrations as high as 300 µM.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How should I dissolve and prepare t10,c12-CLA for cell culture experiments?
A2: t10,c12-CLA is a fatty acid with poor water solubility. A common method for preparation is to first dissolve it in a solvent like ethanol to create a stock solution.[5] This stock solution is then diluted in a culture medium containing a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to enhance its stability and delivery to the cells.[5] It is important to prepare a vehicle control (medium with the same concentration of ethanol and BSA) to account for any effects of the solvent and carrier.
Q3: What are the known cellular effects of t10,c12-CLA?
A3: t10,c12-CLA has been shown to exert a variety of effects on different cell types, including:
-
Anti-proliferative and Pro-apoptotic Effects: In several cancer cell lines, t10,c12-CLA has been demonstrated to inhibit cell proliferation and induce apoptosis.[7][8][9] This is often associated with the modulation of cell cycle control proteins and apoptosis-related genes.[7][8]
-
Lipid Metabolism Modulation: In adipocytes, t10,c12-CLA is known to reduce lipid accumulation by inhibiting lipogenesis and in some contexts, increasing lipolysis.[3][10][11] It can also affect the expression of genes involved in fatty acid synthesis and transport.[5][6][12]
-
Inflammatory Response: The effect of t10,c12-CLA on inflammation can be cell-type specific. In some models, it exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.[1][13][14] However, in other contexts, it has been reported to have pro-inflammatory effects.[2]
-
Endoplasmic Reticulum (ER) Stress: Some studies have shown that t10,c12-CLA can induce ER stress, leading to apoptosis in cancer cells.[8][15]
Q4: How does the effect of t10,c12-CLA differ from its isomer, cis-9, trans-11-CLA (c9,t11-CLA)?
A4: The two main isomers of CLA often have distinct and sometimes opposing effects. For example, t10,c12-CLA is generally considered the isomer responsible for the anti-adipogenic effects, while c9,t11-CLA has been more strongly associated with anti-inflammatory responses in some studies.[1][16] In cancer research, both isomers have shown anti-proliferative effects, but they may act through different molecular mechanisms.[7][9][17] It is essential to use purified isomers to accurately attribute biological effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor cell growth or viability after treatment | High concentration of t10,c12-CLA leading to cytotoxicity. | Perform a dose-response curve starting from a low concentration (e.g., 1 µM) to determine the IC50 value. Assess cell viability using methods like MTT or trypan blue exclusion assays.[8] |
| Solvent (e.g., ethanol) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells. Always include a vehicle control in your experimental design.[5] | |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[18][19] | |
| Precipitate formation in the culture medium | Poor solubility of t10,c12-CLA. | Ensure proper preparation of the t10,c12-CLA solution using a carrier like fatty acid-free BSA. Prepare fresh working solutions for each experiment.[5] |
| Interaction with components in the serum or medium. | Test different lots of serum or use a serum-free medium if your cell line permits. Ensure the final concentration of t10,c12-CLA does not exceed its solubility limit in the medium. | |
| Inconsistent or unexpected experimental results | Variability in t10,c12-CLA purity or isomer composition. | Use a high-purity t10,c12-CLA isomer from a reputable supplier. Confirm the purity and isomer composition if possible. |
| Cell line instability or high passage number. | Use cells with a low passage number and ensure the cell line identity has been authenticated. | |
| Inappropriate experimental timeline. | The effects of t10,c12-CLA can be time-dependent.[8] Conduct a time-course experiment to determine the optimal treatment duration. | |
| No observable effect of t10,c12-CLA | Dosage is too low. | Increase the concentration of t10,c12-CLA based on your initial dose-response curve or literature values for similar cell types. |
| The chosen cell line is not responsive to t10,c12-CLA. | Research the literature to see if your cell line has been previously studied with t10,c12-CLA. Consider testing a different cell line that is known to be responsive. | |
| Degradation of t10,c12-CLA. | Store the stock solution of t10,c12-CLA properly (e.g., at -20°C or -80°C) and protect it from light and oxidation. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Effective Concentrations of t10,c12-CLA in Various Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | Not specified, but part of a 50:50 mixture | Inhibition of proliferation | [7] |
| TM4t (Mouse Mammary Tumor) | 20 - 40 µM | Induction of apoptosis, ER stress | [8] |
| BV-2 (Microglial Cells) | 25 µM | Reduction of pro-inflammatory markers | [13] |
| Ruminal Epithelial Cells | 100 µM | Downregulation of inflammation-related genes | [1][14] |
| Bovine Mammary Epithelial Cells | 75 - 400 µM (300 µM optimal) | Increased lipid droplets, altered lipid metabolism gene expression | [5][6] |
| EA.hy926 (Endothelial Cells) | 1 - 50 µM | Pro-inflammatory effects at 1 and 10 µM; cytotoxicity at 50 µM | [2] |
| 3T3-L1 (Preadipocytes) | Not specified | Inhibition of late-stage differentiation | [11] |
| Human Adipose Stromal Vascular Cells | 1 - 10 µM | Decreased triglyceride content | [3] |
| Bovine Intramuscular Preadipocytes | 100 µM | Promotion of proliferation | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal Dosage using a Dose-Response Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of t10,c12-CLA Working Solutions:
-
Prepare a high-concentration stock solution of t10,c12-CLA in ethanol.
-
Prepare a stock solution of fatty acid-free BSA in serum-free culture medium.
-
Complex the t10,c12-CLA with BSA by slowly adding the fatty acid stock to the BSA solution while stirring.
-
Prepare a series of dilutions of the t10,c12-CLA-BSA complex in your complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control containing the same concentration of ethanol and BSA as the highest t10,c12-CLA concentration.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of t10,c12-CLA or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (e.g., MTT):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the dose-response curve and identify the optimal non-toxic concentration range for your subsequent experiments.
Protocol 2: Assessment of Apoptosis by PARP Cleavage
-
Cell Treatment: Plate cells in a larger format (e.g., 6-well plate) and treat with the determined optimal concentrations of t10,c12-CLA and the vehicle control for the desired time.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved PARP and total PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Compare the levels of cleaved PARP between the control and treated samples to assess the induction of apoptosis.
Visualizations
Caption: Workflow for determining the optimal dosage of t10,c12-CLA.
References
- 1. Isomer-Specific Effects of cis-9,trans-11- and trans-10,cis-12-CLA on Immune Regulation in Ruminal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trans-10, cis-12, but not cis-9, trans-11, conjugated linoleic acid attenuates lipogenesis in primary cultures of stromal vascular cells from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acids (CLAs) decrease prostate cancer cell proliferation: different molecular mechanisms for cis-9, trans-11 and trans-10, cis-12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-10,cis-12 conjugated linoleic acid (CLA) interferes with lipid droplet accumulation during 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results in t10, c12-CLA Experiments
Welcome to the technical support center for researchers utilizing trans-10, cis-12 conjugated linoleic acid (t10, c12-CLA) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed in studies involving this specific CLA isomer.
Frequently Asked Questions (FAQs)
Q1: Why are the effects of t10, c12-CLA on body composition and lipid metabolism inconsistent across different studies?
A1: The observed inconsistencies in the effects of t10, c12-CLA can be attributed to several factors:
-
Isomer Purity: Commercial CLA preparations can be mixtures of different isomers. The biological effects of t10, c12-CLA are distinct from other isomers like c9, t11-CLA.[1][2][3][4] It is crucial to use highly purified t10, c12-CLA and to verify its purity via analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][6][7][8]
-
Animal Models and Species Differences: The metabolic response to t10, c12-CLA varies significantly between species (e.g., mice, hamsters, humans).[9][10] Even within the same species, different strains can exhibit varied responses.
-
Dietary Context: The composition of the basal diet, particularly the fat content, can influence the outcomes of t10, c12-CLA supplementation.[11]
-
Dosage and Duration of Treatment: The dose and the length of the experimental period are critical variables that can lead to divergent results.[10]
Q2: My in vitro results with t10, c12-CLA on adipocytes are not consistent. What could be the cause?
A2: Inconsistent results in cell culture experiments with t10, c12-CLA can arise from:
-
Timing and Duration of Treatment: The stage of adipocyte differentiation at which t10, c12-CLA is introduced and the duration of exposure can significantly impact lipid accumulation and gene expression.[12][13]
-
Cell Line and Culture Conditions: Different preadipocyte cell lines (e.g., 3T3-L1) may respond differently. Culture conditions, such as media composition and serum concentration, can also play a role.
-
Isomer Stability: The t10, c12-CLA isomer can be prone to oxidation.[1] Proper storage and handling are essential to maintain its integrity and biological activity.
Q3: I am observing unexpected pro-inflammatory effects with t10, c12-CLA in my endothelial cell cultures. Is this a known phenomenon?
A3: Yes, while some studies report anti-inflammatory effects, others have shown that t10, c12-CLA can have pro-inflammatory effects in endothelial cells, particularly under certain conditions.[14][15] This can be concentration-dependent and may involve the upregulation of inflammatory markers like ICAM-1 and IL-6.[14][15] In contrast, the c9, t11-CLA isomer often exhibits null or anti-inflammatory properties.[14][15]
Troubleshooting Guides
Issue 1: High Variability in Animal Body Weight and Adipose Tissue Mass
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure CLA Isomer | Verify the purity of the t10, c12-CLA using GC or Ag+-HPLC.[5][6][7][8] Ensure that the concentration of other CLA isomers is minimal. |
| Incorrect Dosage | Carefully calculate and administer the correct dose based on the animals' body weight. Ensure consistent daily intake. |
| Dietary Inconsistencies | Maintain a consistent basal diet for all experimental groups. The fat source and content of the control diet should be carefully matched. |
| Animal Strain Variability | Use a well-characterized and consistent animal strain for all experiments. Be aware that different strains can have different metabolic responses.[9] |
Issue 2: Contradictory Effects on Hepatic Lipid Accumulation (Steatosis)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Duration of Treatment | The development of hepatic steatosis can be time-dependent. Consider including multiple time points in your study design to capture the progression of this effect.[11] |
| Isomer-Specific Effects | Ensure you are using pure t10, c12-CLA, as the c9, t11-CLA isomer does not typically induce fatty liver.[16] |
| Metabolic State of Animals | The baseline metabolic health of the animals (e.g., lean vs. obese) can influence the hepatic response to t10, c12-CLA.[17] |
Issue 3: Inconsistent Gene Expression Results (e.g., PPARγ, SREBP-1c)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Timing of Sample Collection | The expression of key regulatory genes can be transient. Collect samples at appropriate time points post-treatment to capture the desired molecular events.[12] |
| Cellular Model and State | In vitro, the differentiation state of the cells is critical. Ensure that preadipocytes are at the appropriate stage of differentiation when treated with t10, c12-CLA.[12][13] |
| RNA Quality and Assay Variability | Ensure high-quality RNA extraction and use validated qPCR primers and protocols to minimize technical variability. |
Experimental Protocols
Protocol 1: Analysis of CLA Isomer Purity by Gas Chromatography (GC)
This protocol provides a general guideline for the analysis of fatty acid methyl esters (FAMEs), including CLA isomers.
-
Lipid Extraction: Extract total lipids from the sample (e.g., diet, tissue, cells) using a suitable method, such as the Folch or Bligh and Dyer method.
-
Methylation: Convert the extracted fatty acids to FAMEs. A common method is to use a reagent like boron trifluoride (BF3) in methanol.
-
GC Analysis:
-
Column: Use a long, highly polar capillary column (e.g., 100 m) for optimal separation of CLA isomers.[5]
-
Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).
-
Temperature Program: An appropriate temperature program is crucial for separating the different FAMEs. This will need to be optimized for the specific column and instrument.
-
Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen.
-
-
Quantification: Identify and quantify the different CLA isomers by comparing their retention times and peak areas to those of a certified CLA isomer standard mixture.
Protocol 2: In Vitro Adipocyte Differentiation Assay with t10, c12-CLA Treatment
This protocol is a general guide for treating 3T3-L1 preadipocytes with t10, c12-CLA during differentiation.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence.
-
Initiation of Differentiation (Day 0): Induce differentiation by changing the medium to a differentiation medium containing a standard cocktail (e.g., insulin, dexamethasone, and IBMX).
-
t10, c12-CLA Treatment: Add the desired concentration of t10, c12-CLA (and vehicle control) to the differentiation medium. The timing of addition can be varied (e.g., from Day 0 to Day 2, or for the entire differentiation period).[12][13]
-
Maturation: After 2-3 days, replace the medium with a maturation medium containing insulin and the t10, c12-CLA treatment.
-
Analysis (e.g., Day 8):
-
Lipid Accumulation: Stain the cells with Oil Red O to visualize and quantify lipid droplets.
-
Gene Expression: Harvest the cells for RNA extraction and subsequent analysis of adipogenic marker genes (e.g., PPARγ, C/EBPα, aP2) by qPCR.[12]
-
Protein Analysis: Perform western blotting to analyze the protein levels of key adipogenic factors.
-
Data Presentation
Table 1: Summary of Inconsistent Effects of t10, c12-CLA in Animal Models
| Parameter | Species/Model | Observed Effect of t10, c12-CLA | Reference |
| Body Fat Mass | Mice | Reduction | [17][18] |
| Overweight Humans | No significant effect | [10] | |
| Plasma LDL-Cholesterol | Hamsters | Increase | [9] |
| Hamsters (hypercholesterolemic) | No difference | [9] | |
| Insulin Sensitivity | Mice | Induces insulin resistance | [11][19][20] |
| ZDF Rats | Improved glucose metabolism | [20] | |
| Hepatic Triglycerides | Hamsters | Decrease | [9] |
| Mice | Increase (steatosis) | [11][19][21] |
Signaling Pathways and Workflows
References
- 1. Trans 10, cis 12-conjugated linoleic acid reduced reproductive ability by disrupting the estrus cycle in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. twinwoodcattle.com [twinwoodcattle.com]
- 11. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impaired lipid accumulation by trans10, cis12 CLA during adipocyte differentiation is dependent on timing and length of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trans-10,cis-12 conjugated linoleic acid (CLA) interferes with lipid droplet accumulation during 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Inflammatory Responses in Cultured Endothelial Cells Exposed to Two Conjugated Linoleic Acids (CLAs) under a Pro-Inflammatory Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trans-10, cis-12 conjugated linoleic acid causes inflammation and delipidation of white adipose tissue in mice: a microarray and histological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. t-10, c-12 CLA Dietary Supplementation Inhibits Atherosclerotic Lesion Development Despite Adverse Cardiovascular and Hepatic Metabolic Marker Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. t-10, c-12 CLA dietary supplementation inhibits atherosclerotic lesion development despite adverse cardiovascular and hepatic metabolic marker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Animal Studies with t10, c12-Conjugated Linoleic Acid (CLA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the t10, c12 isomer of conjugated linoleic acid (CLA) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed in animal models supplemented with t10, c12-CLA?
A1: The most frequently reported adverse effects associated with t10, c12-CLA supplementation in animal studies include the development of hepatic steatosis (fatty liver), insulin resistance, and lipoatrophy (loss of adipose tissue).[1][2][3] Researchers should be prepared to monitor for these changes throughout their experiments.
Q2: Is the c9, t11-CLA isomer associated with the same adverse effects as t10, c12-CLA?
A2: No, the adverse effects are primarily and specifically attributed to the t10, c12-CLA isomer.[3] Studies comparing the two isomers have shown that diets enriched in c9, t11-CLA do not typically induce the same degree of hepatic steatosis or insulin resistance.[3]
Q3: What is the typical dosage of t10, c12-CLA used in mouse studies to induce metabolic changes?
A3: A common dietary concentration of t10, c12-CLA used in mouse studies to induce metabolic changes such as fat loss, hepatic steatosis, and insulin resistance is between 0.4% and 0.5% (w/w) of the total diet.[3][4][5]
Q4: How does t10, c12-CLA affect lipid profiles in animal models?
A4: The effects of t10, c12-CLA on lipid profiles can vary depending on the animal model. In some studies, particularly with hamsters, it has been shown to increase low-density lipoprotein (LDL) cholesterol.[6]
Q5: Does t10, c12-CLA supplementation impact the gut microbiota?
A5: Yes, studies have shown that t10, c12-CLA supplementation can alter the composition of the gut microbiota in mice. These changes may include a decrease in the Firmicutes to Bacteroidetes ratio, which could contribute to the observed metabolic effects.[4][7]
Troubleshooting Guides
Issue 1: Unexpectedly high mortality rate in the t10, c12-CLA treated group.
-
Question: We are observing a high mortality rate in our mice receiving the t10, c12-CLA supplemented diet. What could be the cause and how can we mitigate this?
-
Answer:
-
Possible Cause 1: Severe Hepatic Steatosis and Liver Failure. The t10, c12-CLA isomer is known to induce significant fat accumulation in the liver, which can progress to severe liver damage.
-
Troubleshooting Steps:
-
Reduce the Dosage: Consider lowering the concentration of t10, c12-CLA in the diet. While 0.5% is common, a lower dose might still achieve the desired metabolic effects with less severe hepatotoxicity.
-
Shorter Study Duration: If the experimental design allows, consider shortening the duration of the t10, c12-CLA feeding period.
-
Monitor Liver Enzymes: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histological Analysis: Perform interim histological analysis of the liver from a subset of animals to stage the progression of hepatic steatosis.
-
-
-
Possible Cause 2: Dehydration and Malnutrition. The metabolic changes induced by t10, c12-CLA can sometimes lead to reduced food and water intake.
-
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Carefully measure daily food and water intake to ensure the animals are consuming adequate amounts.
-
Palatability of the Diet: Ensure the diet is palatable. If using a custom diet, consider the texture and taste.
-
Provide Supplemental Hydration: If dehydration is suspected, consider providing a supplemental source of hydration, such as a hydrogel.
-
Issue 2: Lack of significant body fat reduction in t10, c12-CLA treated animals.
-
Question: We are not observing the expected reduction in adipose tissue mass in our animals supplemented with t10, c12-CLA. Why might this be happening?
-
Answer:
-
Possible Cause 1: Insufficient Dosage or Duration. The dose of t10, c12-CLA may be too low, or the treatment period may be too short to induce significant changes in body composition.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the concentration of t10, c12-CLA in the diet.
-
Extend the Study Duration: Consider extending the feeding period to allow more time for the effects on adipose tissue to manifest.
-
Consult Literature for Model-Specific Dosing: Review literature for studies using the same animal strain and model to ensure the dosage is appropriate.
-
-
Possible Cause 2: Animal Strain and Species Differences. The response to t10, c12-CLA can vary significantly between different animal strains and species.
-
Troubleshooting Steps:
-
Review Strain Susceptibility: Research the known susceptibility of your chosen animal strain to the effects of t10, c12-CLA. C57BL/6J mice are a commonly used and responsive strain.
-
Consider a Different Model: If feasible, consider using a different, more responsive animal model for future studies.
-
-
Issue 3: Inconsistent or highly variable results in metabolic parameters.
-
Question: We are seeing a large amount of variability in our metabolic data (e.g., blood glucose, insulin levels) within the t10, c12-CLA group. How can we improve the consistency of our results?
-
Answer:
-
Possible Cause 1: Variation in Food Intake. Even with ad libitum feeding, individual animals may consume different amounts of the diet, leading to variable exposure to t10, c12-CLA.
-
Troubleshooting Steps:
-
Individual Housing: If not already doing so, house animals individually to accurately monitor food intake per animal.
-
Pair-Feeding: Consider a pair-feeding study design where control animals are fed the same amount of food as their t10, c12-CLA-treated counterparts.
-
-
Possible Cause 2: Timing of Sample Collection. Metabolic parameters can fluctuate throughout the day and in response to feeding.
-
Troubleshooting Steps:
-
Standardize Collection Time: Collect blood and tissue samples at the same time of day for all animals.
-
Fasting State: For measurements like fasting blood glucose and insulin, ensure a consistent fasting period (e.g., 4-6 hours) before sample collection.
-
-
Quantitative Data Summary
Table 1: Effects of t10, c12-CLA on Body and Liver Weight in Mice
| Animal Model | t10, c12-CLA Dose (% of diet) | Duration (weeks) | Change in Body Weight | Change in Liver Weight | Reference |
| C57BL/6J Mice | 0.5% | 8 | Decreased | Significantly Increased | [4] |
| C57BL/6J Mice | 0.4% | 4 | Decreased | Significantly Increased | [3] |
| Polygenic Obese Mice | 1% (of fat) | 2 | Decreased | Increased | [2] |
| db/db Mice | 0.4% | 4 | Reduced whole-body fat mass | Not specified | [5] |
Table 2: Effects of t10, c12-CLA on Metabolic Parameters in Mice
| Animal Model | t10, c12-CLA Dose (% of diet) | Duration (weeks) | Change in Fasting Insulin | Change in Fasting Glucose | Reference |
| C57BL/6J Mice | 0.4% | 4 | Hyperinsulinemia | Not specified | [3] |
| C57BL/6J Mice | 0.02g/day (gavage) | 1 | Hyperinsulinemia | Not specified | [1] |
| db/db Mice | 0.4% | 4 | Not specified | Elevated | [5] |
| Ldlr-/- Mice | 1% | 8 | Not specified | No significant change | [8] |
Experimental Protocols
Protocol 1: Induction of Hepatic Steatosis and Insulin Resistance in Mice
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Diet Formulation:
-
Control Diet: A standard rodent chow or a custom control diet (e.g., AIN-93 based).
-
t10, c12-CLA Diet: The control diet supplemented with 0.4-0.5% (w/w) t10, c12-CLA. The CLA should be mixed thoroughly into the diet to ensure even distribution.
-
-
Experimental Procedure:
-
Randomly assign mice to the control or t10, c12-CLA diet group (n=8-10 mice per group).
-
Provide ad libitum access to the respective diets and water for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
-
Assessment of Insulin Resistance:
-
At the end of the study period, fast the mice for 4-6 hours.
-
Collect blood via tail vein or cardiac puncture for the measurement of fasting glucose and insulin levels.
-
Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index as: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.
-
-
Assessment of Hepatic Steatosis:
-
Euthanize the mice and collect the livers.
-
Weigh the livers and record the liver-to-body weight ratio.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining).
-
Freeze a portion of the liver in liquid nitrogen for lipid extraction and quantification of triglycerides.
-
Protocol 2: Analysis of Gene Expression in Liver Tissue
-
Tissue Collection: Collect liver tissue as described in Protocol 1 and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
RNA Extraction:
-
Homogenize a small piece of frozen liver tissue (20-30 mg) using a bead mill homogenizer or a mortar and pestle.
-
Extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system and a SYBR Green or TaqMan-based assay.
-
Design primers for target genes involved in lipid metabolism (e.g., Srebf1, Fasn, Ppara) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Signaling pathways of t10, c12-CLA in the liver.
Caption: General experimental workflow for a t10, c12-CLA animal study.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Trans-10, cis-12-Conjugated Linoleic Acid Alters Hepatic Gene Expression in a Polygenic Obese Line of Mice Displaying Hepatic Lipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary trans-10, cis-12-conjugated linoleic acid alters fatty acid metabolism and microbiota composition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Obese Mice Losing Weight Due to trans-10,cis-12 Conjugated Linoleic Acid Supplementation or Food Restriction Harbor Distinct Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of trans-10, cis-12-Octadecadienoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-10, cis-12-Octadecadienoic acid (t10,c12-CLA). The information provided is intended to help minimize the off-target effects of this compound in experimental settings.
Troubleshooting Guides
Issue 1: Observed Insulin Resistance and Elevated Blood Glucose
Symptoms:
-
Increased fasting blood glucose levels in animal models.[1]
-
Elevated serum insulin levels.
-
Impaired glucose tolerance test (GTT) results.
Possible Causes:
-
The t10,c12-CLA isomer is known to induce insulin resistance.[2]
-
Activation of inflammatory pathways and increased intracellular calcium levels in adipocytes can contribute to this effect.[3]
-
The dosage and/or duration of t10,c12-CLA administration may be too high or prolonged.
Troubleshooting Steps:
-
Dose-Response and Duration Analysis:
-
If possible, perform a dose-response study to determine the minimum effective concentration of t10,c12-CLA for your desired on-target effect while minimizing insulin resistance.
-
Consider shortening the duration of the treatment. Some studies have observed effects in as little as a single dose, while chronic administration is more likely to lead to adverse metabolic changes.[4][5]
-
-
Isomer Purity and Composition:
-
Ensure the purity of your t10,c12-CLA. Commercially available CLA can be a mix of isomers.
-
The cis-9, trans-11 (c9,t11)-CLA isomer has been shown to have neutral or even beneficial effects on insulin sensitivity.[6] Consider using a highly purified t10,c12 isomer if your experimental question demands it, or a specific mixture of isomers if the goal is to balance efficacy with safety.
-
-
Co-treatment Strategies:
-
While specific co-treatments to directly counteract insulin resistance are still under investigation, maintaining a balanced diet for the animal models is crucial.
-
Investigate the co-administration of agents known to improve insulin sensitivity, though this would need to be validated for non-interference with your primary experimental outcomes.
-
-
Mechanism-based Mitigation:
-
In in-vitro models, inhibitors of CaMKII (e.g., KN-62) have been shown to suppress t10,c12-CLA-mediated reactive oxygen species (ROS) production and inflammatory gene expression, which are linked to insulin resistance.[3]
-
Issue 2: Development of Fatty Liver (Hepatic Steatosis)
Symptoms:
-
Increased liver weight in animal models.[7]
-
Elevated hepatic triglyceride and cholesterol ester content.[7]
-
Visible lipid accumulation in liver histology.
Possible Causes:
-
t10,c12-CLA can induce hepatic steatosis by increasing fatty acid synthesis and reducing fatty acid oxidation in the liver.[8][9]
-
The effect is species-specific, with mice being particularly susceptible.[8]
Troubleshooting Steps:
-
Dietary Co-supplementation:
-
Monitor Liver Enzymes:
-
Routinely monitor serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) to assess liver function throughout the experiment.
-
-
Experimental Model Considerations:
Issue 3: Reproductive Toxicity in Female Animal Models
Symptoms:
-
Disrupted estrus cycles.
-
Decreased serum progesterone levels.[12]
-
Increased serum prostaglandin E2 levels.[12]
-
Reduced litter size or increased time to first litter.
Possible Causes:
-
t10,c12-CLA can directly impact the endocrine system, leading to hormonal imbalances that affect reproduction.[12]
Troubleshooting Steps:
-
Use of Pure Isomers:
-
Many commercial CLA supplements are mixtures of isomers. The reproductive effects have been specifically linked to t10,c12-CLA. Using the pure c9,t11-CLA isomer may be an alternative if the desired biological activity is not exclusive to the t10,c12 isomer.
-
-
Limit Exposure During Critical Reproductive Windows:
-
If the experimental design allows, avoid administration of t10,c12-CLA during critical periods of the reproductive cycle or gestation.
-
-
Monitor Hormonal Profiles:
-
Regularly monitor key reproductive hormones (e.g., progesterone, estradiol, LH, FSH) to detect early signs of reproductive toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the off-target effects of t10,c12-CLA versus c9,t11-CLA?
A1: The two major isomers of CLA, t10,c12-CLA and c9,t11-CLA, often have opposing biological effects. While t10,c12-CLA is primarily associated with reductions in body fat, it is also linked to adverse effects such as insulin resistance, increased LDL cholesterol, and hepatic steatosis. In contrast, c9,t11-CLA is generally considered to have more neutral or even beneficial effects on these metabolic parameters.[6]
Q2: Are the off-target effects of t10,c12-CLA dose-dependent?
A2: Yes, the off-target effects of t10,c12-CLA are generally dose-dependent. Higher doses and longer durations of administration are more likely to induce adverse effects. It is recommended to perform a pilot study to determine the optimal dose that achieves the desired therapeutic or biological effect with minimal side effects.
Q3: Can I use a mixture of CLA isomers to balance the effects?
A3: Using a mixture of CLA isomers is a common strategy. Some studies suggest that the presence of c9,t11-CLA may partially mitigate some of the negative effects of t10,c12-CLA. However, the specific ratio of isomers will be critical in determining the overall biological outcome.
Q4: How does t10,c12-CLA lead to insulin resistance?
A4: The proposed mechanism involves increased intracellular calcium levels in adipocytes, which triggers the production of reactive oxygen species (ROS). This leads to the activation of inflammatory signaling pathways (such as NF-κB and MAPKs) and the integrated stress response, ultimately impairing insulin-stimulated glucose uptake.[3]
Q5: What are the typical concentrations of t10,c12-CLA used in animal studies that have reported off-target effects?
A5: Many studies in mice that report off-target effects such as insulin resistance and hepatic steatosis use dietary concentrations of t10,c12-CLA ranging from 0.4% to 0.5% (w/w).[1][9]
Data Presentation
Table 1: Summary of Key Off-Target Effects of t10,c12-CLA in Animal Models
| Off-Target Effect | Animal Model | Key Findings | Reference(s) |
| Insulin Resistance | Mice, Humans | Increased fasting glucose and insulin, impaired glucose tolerance. | [1][2] |
| Hepatic Steatosis | Mice | Increased liver weight, triglycerides, and cholesterol esters. | [7][8] |
| Altered Lipid Profile | Humans | Increased total and LDL cholesterol, increased LDL:HDL ratio. | [7] |
| Reproductive Toxicity | Female Mice | Disrupted estrus cycle, decreased progesterone. | [12] |
Table 2: Overview of Potential Mitigation Strategies
| Off-Target Effect | Mitigation Strategy | Experimental Evidence | Reference(s) |
| Hepatic Steatosis | Co-treatment with DHA | Reverses t10,c12-CLA-induced insulin resistance. | [8] |
| Hepatic Steatosis | Co-treatment with Pine Nut Oil | Prevents CLA-induced fatty liver in mice. | [8] |
| Insulin Resistance | Use of c9,t11-CLA isomer | This isomer can have beneficial effects on insulin sensitivity. | [6] |
| Insulin Resistance | Inhibition of CaMKII (in vitro) | Attenuates ROS production and inflammatory gene expression. | [3] |
Experimental Protocols & Methodologies
Protocol 1: Induction of Hepatic Steatosis in Mice with t10,c12-CLA
-
Animal Model: C57BL/6 mice, 8 weeks old.
-
Diet: A standard chow diet supplemented with 0.5% (w/w) t10,c12-CLA. A control group should receive a diet with a matching fatty acid profile using linoleic acid.
-
Duration: 8 weeks.
-
Endpoint Analysis:
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood for analysis of serum glucose, insulin, and lipid profiles.
-
Harvest the liver, record its weight, and fix a portion in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining).
-
Analyze the remaining liver tissue for triglyceride and cholesterol content.
-
Perform gene expression analysis on liver tissue for markers of fatty acid synthesis (e.g., Fasn, Scd1) and oxidation (e.g., Ppara, Cpt1a).
-
Visualizations
Caption: Workflow for assessing t10,c12-CLA off-target effects.
Caption: Pathway of t10,c12-CLA-induced insulin resistance.
References
- 1. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Inflammation and insulin resistance induced by trans-10, cis-12 conjugated linoleic acid depend on intracellular calcium levels in primary cultures of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single dose of c9,t11 or t10,c12 conjugated linoleic acid isomers perturbs vitamin A metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single dose of c9,t11 or t10,c12 conjugated linoleic acid isomers perturbs vitamin A metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of different CLA isomers on insulin resistance and adipocytokines in pre-diabetic, middle-aged men with PPARγ2 Pro12Ala polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with dietary trans10cis12 conjugated linoleic acid causes isomer-specific insulin resistance in obese men with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Conjugated Linoleic Acid and Hepatic Steatosis: Species-Specific Effects on Liver and Adipose Lipid Metabolism and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary trans 10, cis 12-conjugated linoleic acid reduces the expression of fatty acid oxidation and drug detoxification enzymes in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugated linoleic acid ameliorates hepatic steatosis by modulating intestinal permeability and gut microbiota in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugated linoleic acid ameliorates hepatic steatosis by modulating intestinal permeability and gut microbiota in ob/ob mice | Food & Nutrition Research [foodandnutritionresearch.net]
- 12. Trans 10, cis 12-conjugated linoleic acid reduced reproductive ability by disrupting the estrus cycle in female mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of t10, c12-CLA in Different Solvent Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the trans-10, cis-12 isomer of conjugated linoleic acid (t10, c12-CLA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on ensuring the stability and integrity of t10, c12-CLA in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of t10, c12-CLA and what are the main causes of degradation?
A1: The t10, c12-CLA isomer, like other conjugated linoleic acids, is susceptible to degradation, primarily through oxidation. The conjugated double bond system makes it more vulnerable to auto-oxidation than non-conjugated fatty acids.[1] This process is accelerated by exposure to air (oxygen), heat, and light. Isomerization, the conversion of the t10, c12 isomer to other geometric isomers (e.g., trans,trans), can also occur, particularly under harsh conditions such as high temperatures or the presence of acids or alkalis.
Q2: Which solvents are recommended for preparing stock solutions of t10, c12-CLA?
A2: Ethanol is a commonly recommended solvent for preparing stock solutions of fatty acids for in vitro studies.[2][3] It offers good solubility for many fatty acids and is relatively less toxic to cells at low final concentrations compared to other solvents like DMSO.[2][4] For analytical purposes, non-polar solvents like hexane are frequently used for extraction and analysis.[3] The choice of solvent will ultimately depend on the specific application and downstream experimental requirements.
Q3: What are the best practices for long-term storage of t10, c12-CLA stock solutions?
A3: For long-term stability, it is recommended to store t10, c12-CLA stock solutions at low temperatures, ideally at -20°C or -80°C.[5] Solutions should be stored in glass vials with Teflon-lined caps to prevent leaching of plasticizers.[5] To minimize oxidation, it is best practice to purge the headspace of the vial with an inert gas, such as nitrogen or argon, before sealing.[5] Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles and exposure to air.
Q4: Can I prepare aqueous solutions of t10, c12-CLA?
A4: The free acid form of t10, c12-CLA has very low solubility in aqueous buffers.[6] For cell culture experiments, a common method is to first dissolve the fatty acid in a small amount of ethanol or DMSO and then dilute it into the culture medium, often containing bovine serum albumin (BSA) to aid in solubility and delivery to cells.[2][4] It is not recommended to store aqueous solutions of CLA for more than one day due to its instability in aqueous environments.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected experimental results or loss of biological activity. | Degradation of t10, c12-CLA due to oxidation. | - Prepare fresh stock solutions regularly.- Store stock solutions under inert gas (nitrogen or argon) at ≤ -20°C.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Minimize exposure of solutions to light and heat. |
| Isomerization of t10, c12-CLA to other, less active isomers. | - Avoid exposure of solutions to acidic or alkaline conditions.- Use base-catalyzed methods for any derivatization (e.g., methylation for GC analysis) as acid catalysis can cause isomerization.[7] | |
| Precipitation of t10, c12-CLA in cell culture media. | Poor solubility of the fatty acid in aqueous solutions. | - First, dissolve t10, c12-CLA in a small volume of ethanol or DMSO before diluting into the culture medium.- Complex the fatty acid with bovine serum albumin (BSA) in the culture medium to improve solubility and facilitate cellular uptake.[4]- Add the fatty acid-solvent solution to the aqueous buffer dropwise while vortexing to aid dispersion.[5] |
| The final concentration of the organic solvent is too high, causing the fatty acid to come out of solution. | - Keep the final concentration of the organic solvent in the cell culture medium to a minimum, typically below 0.5%.[5] | |
| Inconsistent results between experiments. | Variability in the preparation of t10, c12-CLA solutions. | - Standardize the protocol for preparing and handling t10, c12-CLA solutions.- Ensure the solvent and other reagents are of high purity.- Carefully control the final concentration of both the fatty acid and any carrier solvents (e.g., ethanol, DMSO) in the experiment.[2][8] |
| Visible changes in the stock solution (e.g., color change, cloudiness). | Oxidation or other forms of degradation. | - Discard the solution and prepare a fresh stock.- A slight yellowish tint can develop over time due to oxidation; however, significant color change or precipitation indicates substantial degradation. |
Experimental Protocols & Methodologies
Protocol for Preparation of a t10, c12-CLA Stock Solution in Ethanol
This protocol describes the preparation of a 100 mM stock solution of t10, c12-CLA in ethanol, suitable for use in cell culture experiments.
Materials:
-
t10, c12-Conjugated Linoleic Acid (high purity)
-
200 proof (absolute) ethanol, sterile
-
Sterile glass vial with a Teflon-lined cap
-
Inert gas (nitrogen or argon)
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of t10, c12-CLA into a sterile glass vial.
-
Add the appropriate volume of absolute ethanol to achieve a final concentration of 100 mM.
-
Seal the vial with the Teflon-lined cap.
-
Gently vortex or sonicate the vial until the t10, c12-CLA is completely dissolved. The solution should be clear.
-
Purge the headspace of the vial with a gentle stream of inert gas for approximately 30-60 seconds to displace any oxygen.
-
Quickly and tightly seal the vial.
-
Label the vial with the contents, concentration, date, and your initials.
-
Store the stock solution at -20°C or -80°C in the dark.
Protocol for Stability Assessment of t10, c12-CLA in a Solvent System
This protocol outlines a general procedure to assess the stability of t10, c12-CLA in a specific solvent over time using Gas Chromatography (GC).
Materials:
-
t10, c12-CLA stock solution in the solvent of interest (e.g., ethanol, hexane)
-
GC-FID system with a highly polar capillary column (e.g., 100 m cyanopropyl polysiloxane)
-
Methylating agent (e.g., sodium methoxide in methanol)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Hexane (GC grade)
-
Incubator or temperature-controlled storage chamber
Procedure:
-
Prepare a stock solution of t10, c12-CLA in the solvent to be tested at a known concentration.
-
Add an internal standard to the solution at a known concentration.
-
Aliquot the solution into multiple glass vials, purge with inert gas, and seal tightly.
-
Store the vials under the desired conditions (e.g., specific temperature, light/dark).
-
At designated time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial for analysis.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Take a known volume of the sample.
-
Perform a base-catalyzed methylation using a reagent like sodium methoxide in methanol. Acid-catalyzed methods should be avoided to prevent isomerization.[7]
-
Extract the resulting FAMEs with hexane.
-
-
GC Analysis:
-
Inject the hexane extract containing the FAMEs into the GC-FID.
-
Use an appropriate temperature program to separate the fatty acid methyl esters.
-
Identify the peaks corresponding to the t10, c12-CLA methyl ester and the internal standard based on their retention times compared to standards.
-
-
Quantification:
-
Calculate the peak area ratio of the t10, c12-CLA methyl ester to the internal standard.
-
Compare the peak area ratio at each time point to the ratio at time zero to determine the percentage of t10, c12-CLA remaining.
-
Data on Stability of t10, c12-CLA
While direct comparative quantitative data on the stability of t10, c12-CLA in different solvent systems is limited in the public domain, the following table summarizes the qualitative stability and general recommendations based on available literature.
| Solvent System | Qualitative Stability | Recommendations & Considerations |
| Ethanol | Good for stock solutions when stored properly. | Recommended for preparing stock solutions for cell culture. Store at -20°C or below, protected from light and oxygen.[3] Final concentration in media should be low to avoid toxicity.[2] |
| DMSO (Dimethyl Sulfoxide) | Can be used as a solvent, but may have higher cellular toxicity than ethanol. | Use with caution in cell culture experiments, keeping the final concentration as low as possible.[2][4] |
| Hexane | Commonly used for extraction and analytical purposes. | Good for short-term handling during analytical procedures. As a non-polar solvent, it may offer some protection against certain oxidative pathways. |
| Aqueous Buffers / Cell Culture Media | Poor stability; prone to rapid degradation. | Not recommended for storage. Prepare fresh dilutions from a stock solution immediately before use.[6] The presence of BSA can help stabilize the fatty acid in solution.[4] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation and stability studies for their specific experimental conditions and applications.
References
- 1. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Isomer-dependent metabolic effects of conjugated linoleic acid: insights from molecular markers sterol regulatory element-binding protein-1c and LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of trans-10, cis-12-Octadecadienoic Acid In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of trans-10, cis-12-octadecadienoic acid (t10,c12-CLA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of t10,c12-CLA induced cytotoxicity in vitro?
A1: The primary mechanism of t10,c12-CLA-induced cytotoxicity is the induction of apoptosis, largely mediated by endoplasmic reticulum (ER) stress.[1][2] Morphological and biochemical evidence, such as the dilatation of the ER lumen, indicates that t10,c12-CLA triggers an ER stress response.[1][2] This leads to the activation of specific arms of the unfolded protein response (UPR), including the IRE1/XBP1 and caspase-12 pathways, culminating in apoptosis.[1]
Q2: Does t10,c12-CLA induce oxidative stress?
A2: Yes, t10,c12-CLA has been shown to promote the generation of reactive oxygen species (ROS), leading to oxidative stress in vitro.[3] This oxidative stress is a contributing factor to its cytotoxic effects and can lead to apoptosis.[3]
Q3: How does the cytotoxicity of t10,c12-CLA compare to its isomer, c9,t11-CLA?
A3: The t10,c12-CLA isomer generally exhibits a more potent cytotoxic and pro-apoptotic effect in various cancer cell lines compared to the c9,t11-CLA isomer.[4] While both isomers can have biological effects, t10,c12-CLA is more consistently associated with the induction of apoptosis-related genes and pathways.[4] In many studies, c9,t11-CLA does not induce apoptosis to the same extent.[4]
Q4: What is a typical concentration range and incubation time to observe t10,c12-CLA cytotoxicity?
A4: The effective concentration and incubation time are cell-type dependent. However, cytotoxic effects are commonly observed in the range of 10-100 µM.[3] Incubation times typically range from 24 to 72 hours to observe significant apoptosis.[2] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q5: Why is it important to complex t10,c12-CLA with Bovine Serum Albumin (BSA)?
A5: Fatty acids like t10,c12-CLA have low solubility in aqueous culture media and can be cytotoxic at high free concentrations due to detergent-like effects. Complexing with fatty acid-free BSA mimics the physiological transport of fatty acids in the blood, improves their solubility and stability in culture medium, and ensures a more controlled delivery to the cells, reducing non-specific toxicity.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause:
-
Inconsistent cell seeding density: Uneven cell numbers across wells will lead to variable results.
-
t10,c12-CLA precipitation: Poorly dissolved t10,c12-CLA can lead to inconsistent concentrations in the wells.
-
Interference with the assay: Some compounds can directly react with the assay reagents (e.g., reducing MTT), leading to false readings.[5]
-
Edge effects: Wells on the periphery of the plate are more prone to evaporation, concentrating the t10,c12-CLA.
-
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a single-cell suspension and use a consistent cell number for seeding each well. Allow cells to adhere and stabilize before treatment.
-
Properly Prepare t10,c12-CLA-BSA Complex: Follow a validated protocol to ensure the fatty acid is fully complexed with BSA. Visually inspect the final solution for any cloudiness or precipitation.[6]
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the BSA-vehicle solution (without t10,c12-CLA) to account for any effects of the BSA or solvent.
-
Blank Control: Include wells with media and the t10,c12-CLA-BSA complex but no cells to check for direct interference with the assay reagent.[5]
-
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Validate with an Orthogonal Assay: Confirm results from a metabolic assay like MTT with a cytotoxicity assay that measures a different parameter, such as membrane integrity (e.g., LDH release assay) or a direct cell count (e.g., Trypan Blue exclusion).
-
Issue 2: No significant increase in apoptosis detected after t10,c12-CLA treatment.
-
Possible Cause:
-
Suboptimal concentration or incubation time: The concentration of t10,c12-CLA may be too low, or the incubation time too short to induce a detectable apoptotic response in your cell line.
-
Cell line resistance: Different cell lines exhibit varying sensitivities to t10,c12-CLA.
-
Late-stage apoptosis/necrosis: If the treatment is too harsh or the time point is too late, cells may have already progressed to secondary necrosis, which might not be detected by early apoptotic markers like Annexin V alone.
-
Incorrect assay technique: Improper handling during apoptosis assays can lead to inaccurate results.
-
-
Troubleshooting Steps:
-
Perform Dose-Response and Time-Course Studies: Test a range of t10,c12-CLA concentrations (e.g., 10, 25, 50, 100 µM) and measure apoptosis at different time points (e.g., 24, 48, 72 hours).
-
Use a Positive Control: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay is working correctly.
-
Use a Combination of Apoptosis Markers:
-
Early Apoptosis: Use Annexin V staining to detect phosphatidylserine externalization.
-
Late Apoptosis/Necrosis: Co-stain with a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.[7]
-
Nuclear Morphology: Use a nuclear stain like Hoechst 33342 to visualize chromatin condensation, a hallmark of apoptosis.[8][9]
-
Caspase Activation: Perform Western blotting for cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis execution.[10][11]
-
-
Review and Optimize Assay Protocols: Ensure gentle cell handling, correct buffer compositions, and appropriate incubation times as specified in the protocols.
-
Issue 3: Evidence of oxidative stress but difficulty in linking it to cytotoxicity.
-
Possible Cause:
-
Cellular antioxidant response: Cells may be mounting an effective antioxidant defense that counteracts the initial ROS burst, preventing downstream cytotoxic effects.
-
Timing of measurement: The peak of ROS production and the onset of cytotoxicity may not be simultaneous.
-
-
Troubleshooting Steps:
-
Time-Course of ROS Production: Measure ROS levels at multiple early time points following t10,c12-CLA treatment to capture the peak production.
-
Inhibit Antioxidant Pathways: Use inhibitors of key antioxidant enzymes (e.g., buthionine sulfoximine to inhibit glutathione synthesis) to see if this potentiates the cytotoxic effects of t10,c12-CLA.
-
Co-treatment with Antioxidants: Treat cells with an antioxidant (e.g., N-acetylcysteine or α-tocopherol) alongside t10,c12-CLA. A rescue from cytotoxicity would confirm the role of oxidative stress.[3]
-
Quantitative Data Summary
Table 1: In Vitro Effects of t10,c12-CLA on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Assay | Observed Effect | Reference |
| TM4t mouse mammary tumor | 10, 20, 40 | 72 | MTT | Concentration-dependent decrease in viable cell number | [2] |
| TM4t mouse mammary tumor | 20, 40 | 72 | Western Blot | Increased PARP cleavage | [2] |
| TM4t mouse mammary tumor | 20, 40 | 72 | Western Blot | 20-50% decrease in full-length caspase-12 | [2] |
| 3T3-L1 adipocytes | 100 | Not specified | Growth Assay | Inhibitory to cell growth, significant lipid hydroperoxide activity | [3] |
| dRLh-84 rat hepatoma | 1 | Not specified | Cytotoxicity Assay | Strong cytotoxic effect | [12] |
| dRLh-84 rat hepatoma | Not specified | Not specified | Flow Cytometry | Increase of the sub-G1 population | [12] |
| dRLh-84 rat hepatoma | Not specified | Not specified | Caspase Assay | Activation of caspase-3 and -9 | [12] |
| MDA-MB-435-S-F (Dox-resistant) | 6 µg/ml | Not specified | Toxicity Assay | 12-fold increase in doxorubicin cytotoxicity | [13] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[14][15]
Materials:
-
96-well cell culture plates
-
t10,c12-CLA-BSA complex
-
Vehicle control (BSA in solvent)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of t10,c12-CLA-BSA complex or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.[1][7]
Materials:
-
6-well cell culture plates
-
t10,c12-CLA-BSA complex
-
Vehicle control
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with t10,c12-CLA-BSA complex or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for Cleaved PARP and Caspase-3
This protocol outlines the general steps for detecting apoptotic markers by Western blot.[10][11]
Materials:
-
Cell culture dishes
-
t10,c12-CLA-BSA complex
-
Vehicle control
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with t10,c12-CLA-BSA complex or vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities, normalizing to the loading control. An increase in the 89 kDa cleaved PARP fragment and the 17/19 kDa cleaved caspase-3 fragments indicates apoptosis.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: t10,c12-CLA induced apoptosis signaling pathway.
Caption: Troubleshooting inconsistent cell viability data.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Potent cytotoxic effect of the trans10, cis12 isomer of conjugated linoleic acid on rat hepatoma dRLh-84 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potentiation of drug-induced cytotoxicity by conjugated linoleic acids (CLA) in in vitro models of drug-resistant cancer - DORAS [doras.dcu.ie]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing a trans-10, cis-12-Octadecadienoic Acid Extraction
Welcome to the technical support center for the optimized extraction of trans-10, cis-12-octadecadienoic acid (t10,c12-CLA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction and analysis of this specific conjugated linoleic acid isomer from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting t10,c12-CLA from biological samples?
A1: The most critical initial step is the efficient extraction of total lipids from the sample matrix. The choice of method largely depends on the sample type (e.g., tissue, milk, plasma, cell culture). A widely used and reliable method for total lipid extraction is the Folch method or a modification thereof, which utilizes a chloroform-methanol mixture. For milk samples, a direct methylation method using an acid catalyst can also be effective and less time-consuming.
Q2: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC analysis of t10,c12-CLA?
A2: Derivatization to FAMEs is essential for several reasons. It increases the volatility of the fatty acids, making them suitable for gas chromatography (GC). This process also improves the thermal stability of the molecules and reduces their polarity, which leads to better separation and resolution of the different fatty acid isomers on the GC column.
Q3: Which type of catalysis, acid or base, is preferred for the methylation of CLA isomers?
A3: Base-catalyzed methylation is generally preferred for esterified lipids containing CLA.[1] Acid-catalyzed methods have been shown to cause geometrical isomerization of the conjugated double bonds, potentially leading to an overestimation of trans,trans isomers.[1] However, for samples containing free fatty acids, a two-step process involving an initial alkali-catalyzed hydrolysis followed by an acid-catalyzed methylation (e.g., using BF3-methanol) can be advantageous.[2] For milk fat, an anhydrous system with sodium methoxide is often recommended to prevent the loss of short-chain fatty acids and preserve the CLA structure.[3]
Q4: What type of GC column is best suited for separating t10,c12-CLA from other isomers?
A4: For the effective separation of CLA isomers, long, highly polar capillary columns are recommended.[2][4] Columns with a 100% cyanopropyl polysiloxane stationary phase, such as CP-Sil 88 or HP-88 (100 m length), have demonstrated the best resolution for FAMEs of CLA isomers.[4][5] Shorter, fast GC columns (e.g., 40 m) can also provide good resolution in a shorter analysis time.[3]
Q5: How can I quantify the amount of t10,c12-CLA in my sample?
A5: Quantification of t10,c12-CLA is typically achieved by gas chromatography with flame ionization detection (GC-FID). An internal standard, such as heptadecanoic acid (C17:0), should be added to the lipid mixture before the methylation step.[2] The peak area of the t10,c12-CLA FAME is then compared to the peak area of the internal standard, and the concentration is calculated based on a standard curve generated from a certified t10,c12-CLA standard.
Troubleshooting Guides
Problem 1: Poor or inconsistent recovery of t10,c12-CLA.
| Possible Cause | Troubleshooting Step |
| Incomplete Lipid Extraction | Ensure the sample is thoroughly homogenized. For solid samples, consider freeze-drying prior to extraction.[3] Use a reliable lipid extraction method like the Folch or Bligh and Dyer methods. |
| Loss of Analyte During Solvent Evaporation | Avoid high temperatures when evaporating solvents. Use a gentle stream of nitrogen and a rotary evaporator at reduced pressure.[1] |
| Inefficient Methylation | For esterified lipids, use a base-catalyzed method like sodium methoxide in methanol.[1] For samples with high free fatty acid content, consider a two-step methylation process.[2] Ensure all reagents are anhydrous, especially for milk fat samples.[3] |
| Analyte Degradation | Store samples and extracts at low temperatures (-20°C or -80°C) under a nitrogen atmosphere to prevent oxidation. Add an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent.[1] |
Problem 2: Co-elution of t10,c12-CLA with other fatty acid isomers in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inadequate GC Column | Use a highly polar, long capillary column (e.g., 100 m, 100% cyanopropyl polysiloxane stationary phase) specifically designed for FAME and CLA isomer separation.[4] |
| Suboptimal GC Oven Temperature Program | Optimize the oven temperature program. An isothermal run at a specific temperature (e.g., 190°C) or a temperature gradient program can improve resolution.[2][3] Consult literature for established temperature programs for your specific column.[3] |
| High Carrier Gas Flow Rate | Reduce the carrier gas (e.g., helium) head pressure or flow rate to allow for better separation on the column. |
| Sample Overload | Dilute the FAME sample before injection to avoid overloading the GC column, which can lead to peak broadening and co-elution. |
Problem 3: Formation of an emulsion during liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| High Concentration of Surfactant-like Molecules | Gently swirl the separatory funnel instead of vigorous shaking to reduce the formation of an emulsion.[6] |
| Similar Polarity of the Two Phases | Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion (salting out).[6] |
| Presence of Particulates | Centrifuge the sample to separate the layers and isolate the emulsion.[6] Alternatively, filter the mixture through a glass wool plug to remove the emulsion.[6] |
| Complex Sample Matrix | Consider using an alternative to liquid-liquid extraction, such as solid-phase extraction (SPE), which is less prone to emulsion formation.[6] |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Tissue Samples (Modified Folch Method)
-
Weigh approximately 1 g of freeze-dried and homogenized tissue into a glass tube.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) solution.
-
Homogenize the sample using a high-speed homogenizer.
-
Add an internal standard (e.g., 1 mg of C17:0 in toluene) before methylation.[3]
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 5 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Resuspend the lipid extract in a known volume of hexane for storage at -20°C.
Protocol 2: Base-Catalyzed Methylation for FAME Preparation
-
Dissolve up to 50 mg of the extracted lipid in 1 mL of dry toluene in a screw-capped test tube.[1]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[1]
-
Incubate the mixture at 50°C for 10 minutes.[1]
-
Cool the tube and add 0.1 mL of glacial acetic acid to neutralize the catalyst.[1]
-
Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.[1]
-
Pool the hexane layers and dry over anhydrous sodium sulfate.[1]
-
Filter the solution and evaporate the hexane under reduced pressure.[1]
-
Dissolve the FAMEs in a small volume of hexane for GC analysis.[1]
Protocol 3: Solid-Phase Extraction (SPE) for Cleanup
-
Conditioning: Condition a silica-based SPE cartridge by passing 3-5 bed volumes of an organic solvent (e.g., methanol) followed by 3-5 bed volumes of the equilibration solvent (e.g., hexane).[7]
-
Loading: Load the lipid extract (dissolved in a non-polar solvent like hexane) onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences. The wash solvent should be strong enough to remove interferences without eluting the t10,c12-CLA.[7]
-
Elution: Elute the t10,c12-CLA from the cartridge using a more polar solvent or a solvent mixture (e.g., dichloromethane-acetone).[1][7]
-
Evaporate the elution solvent and reconstitute the sample in hexane for GC analysis.
Data Presentation
Table 1: Comparison of GC Columns for CLA Isomer Separation
| Column Type | Stationary Phase | Length (m) | Resolution of t10,c12-CLA | Reference |
| CP-Sil 88 | 100% Cyanopropyl Polysiloxane | 100 | Excellent | [4] |
| HP-88 | Highly Polar | 100 | Very Good | [5] |
| RTX-2330 | Highly Polar | 40 | Good (Fast Analysis) | [3] |
| SLB-IL111 | Ionic Liquid | 15 | Good (Rapid Separation) | [8] |
Table 2: Typical GC-FID Parameters for t10,c12-CLA Analysis
| Parameter | Condition | Reference |
| Injector Temperature | 250°C | [2] |
| Detector Temperature | 250°C | [2] |
| Oven Temperature | 190°C Isothermal | [2] |
| Carrier Gas | Helium | [2] |
| Head Pressure | 28 psi | [2] |
| Split Ratio | 1:50 | [2] |
| Injection Volume | 1 µL | [2] |
Visualizations
Caption: General workflow for the extraction and analysis of t10,c12-CLA.
Caption: Troubleshooting logic for poor GC peak resolution.
References
Validation & Comparative
Unveiling the Anti-Adipogenic Properties of t10, c12 CLA: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals validating the anti-adipogenic effects of trans-10, cis-12 conjugated linoleic acid (t10, c12 CLA). This document provides a comparative analysis of t10, c12 CLA against other potential anti-adipogenic compounds, supported by experimental data and detailed protocols.
The global rise in obesity and associated metabolic disorders has intensified the search for effective therapeutic agents that can modulate adipogenesis, the process of fat cell formation. Among the promising candidates is the trans-10, cis-12 isomer of conjugated linoleic acid (t10, c12 CLA), which has demonstrated significant anti-adipogenic properties. This guide delves into the scientific evidence supporting the efficacy of t10, c12 CLA and provides a comparative framework against other bioactive compounds known to influence fat cell development, including resveratrol, capsaicin, and epigallocatechin gallate (EGCG) from green tea.
Mechanism of Action: Targeting the Master Regulator of Adipogenesis
The primary mechanism through which t10, c12 CLA exerts its anti-adipogenic effects is by inhibiting the expression and activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master transcriptional regulator of adipogenesis.[1] By downregulating PPARγ, t10, c12 CLA initiates a cascade of events that collectively suppress the differentiation of preadipocytes into mature, lipid-laden adipocytes. This includes the reduced expression of key downstream targets such as CCAAT/enhancer-binding protein alpha (C/EBPα) and fatty acid binding protein 4 (FABP4).[1]
Comparative Efficacy: Quantitative Data on Adipogenesis Inhibition
To provide a clear comparison of the anti-adipogenic potential of t10, c12 CLA and its alternatives, the following tables summarize quantitative data from various in vitro studies, primarily using the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.
Table 1: Effect of t10, c12 CLA and Alternatives on Lipid Accumulation in 3T3-L1 Adipocytes
| Compound | Concentration | Treatment Duration | Reduction in Lipid Accumulation (%) | Reference |
| t10, c12 CLA | 30 µM | 7 days | Not explicitly quantified, but significant reduction observed | [2] |
| Resveratrol | 25 µM | 6 days | Significant decrease | [3] |
| Capsaicin | Not specified | Not specified | Significant decrease | [4] |
| EGCG (Green Tea) | 200 µM | 6 days | Dose-dependent inhibition | [5] |
Note: Direct numerical comparison is challenging due to variations in experimental setups. The provided data indicates a significant inhibitory effect on lipid accumulation for all listed compounds.
Table 2: Effect of t10, c12 CLA and Alternatives on Adipogenic Gene Expression in 3T3-L1 Adipocytes
| Gene | t10, c12 CLA (Fold Change) | Resveratrol (Fold Change) | Capsaicin (Fold Change) | EGCG (Fold Change) |
| PPARγ | ↓ (Significant decrease)[1] | ↓ (Dose-dependent reduction)[3] | ↓ 0.42 (58% decrease)[4] | ↓ (Markedly decreased)[6] |
| C/EBPα | ↓ (Reduced protein levels)[1] | ↓ (Dose-dependent reduction)[3] | ↓ 0.25 (75% decrease)[4] | ↓ (Markedly decreased)[6] |
| FABP4 | ↓ (Decreased mRNA levels)[1] | ↓ (Dose-dependent reduction)[3] | ↓ 0.22 (78% decrease)[4] | Not specified |
| Adiponectin | Not specified | Not specified | ↓ 0.41 (59% decrease)[4] | Not specified |
Note: "↓" indicates a downregulation of the specified gene. The quantitative data for capsaicin's effect on gene expression is particularly noteworthy, showing a substantial reduction in key adipogenic markers.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of t10, c12 CLA in inhibiting adipogenesis.
Caption: General experimental workflow for in vitro adipogenesis assays.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
3T3-L1 Preadipocyte Differentiation
This protocol outlines the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation (Day 0): Two days post-confluence, the growth medium is replaced with a differentiation medium (MDI) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Treatment: Test compounds (e.g., t10, c12 CLA, resveratrol, capsaicin, EGCG) are added to the differentiation medium at the desired concentrations. A vehicle control (e.g., DMSO or ethanol) should be included.
-
Maintenance (Day 2 onwards): After 48 hours, the MDI medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is refreshed every two days.
-
Harvesting: Cells are typically harvested for analysis between day 8 and day 12 of differentiation, when they exhibit a mature adipocyte phenotype with significant lipid droplet accumulation.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.
-
Fixation: Adherent cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin in PBS for at least 1 hour.
-
Washing: The formalin is removed, and the cells are washed twice with distilled water.
-
Staining: A working solution of Oil Red O (e.g., 0.3% in 60% isopropanol) is added to each well, and the cells are incubated for 10-20 minutes at room temperature.
-
Washing: The staining solution is removed, and the wells are washed repeatedly with distilled water until the excess stain is removed.
-
Quantification: The stained lipid droplets can be visualized under a microscope. For quantitative analysis, the stain is eluted from the cells using 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of approximately 500 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is employed to measure the mRNA levels of key adipogenic marker genes.
-
RNA Extraction: Total RNA is isolated from the cultured cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is prepared with the synthesized cDNA, gene-specific primers for the target genes (e.g., PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
Conclusion
The data presented in this guide strongly supports the anti-adipogenic effects of t10, c12 CLA, primarily through the downregulation of the PPARγ signaling pathway. While other natural compounds like resveratrol, capsaicin, and EGCG also demonstrate potent anti-adipogenic properties, the specific molecular mechanisms and quantitative efficacy can vary. This comparative analysis provides a valuable resource for researchers and professionals in the field of obesity and metabolic disease, facilitating further investigation and the development of novel therapeutic strategies. The detailed experimental protocols included herein are intended to ensure the reproducibility of these critical assays.
References
- 1. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-10,cis-12 CLA increases adipocyte lipolysis and alters lipid droplet-associated proteins: role of mTOR and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Capsaicin camphor and caffeic acid reduce adipogenesis and promote lipolysis with TRPV1 involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green tea polyphenol epigallocatechin gallate inhibits adipogenesis and induces apoptosis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxicity and the Anti-Adipogenic Effect of Green Tea Polyphenols with Epigallocatechin-3-Gallate in 3T3-L1 Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of t10, c12-CLA and c9, t11-CLA Isomers
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are geometric and positional isomers of linoleic acid. Among the various isomers, cis-9, trans-11 (c9, t11) and trans-10, cis-12 (t10, c12) are the most biologically active and extensively studied. While both are often grouped under the general term "CLA," their physiological effects are distinct and, in some cases, opposing. This guide provides an objective comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Differences in Biological Activity
The c9, t11-CLA isomer is the most prevalent form found naturally in dairy products and meat from ruminant animals.[1][2] In contrast, the t10, c12-CLA isomer is found in smaller quantities in nature and is a major component of commercially available CLA supplements, which typically contain a 50:50 mixture of the two.[2] Research indicates that many of the beneficial health claims attributed to CLA are isomer-specific. The t10, c12 isomer is largely responsible for reductions in body fat, while the c9, t11 isomer is often associated with anti-inflammatory and anti-carcinogenic properties.[3]
Impact on Adiposity and Lipid Metabolism
One of the most striking differences between the two isomers lies in their effect on adipose tissue.
t10, c12-CLA: This isomer is potent in reducing body fat mass.[4] It achieves this by inhibiting the differentiation of preadipocytes into mature fat cells, reducing triglyceride accumulation, and inducing apoptosis (programmed cell death) in existing adipocytes.[5][6] However, this rapid reduction in fat storage capacity can lead to adverse metabolic consequences.[4] In mice, t10, c12-CLA has been shown to cause significant lipodystrophy, a condition characterized by the loss of adipose tissue.[7][8] This leads to the ectopic accumulation of fat in other tissues, most notably the liver, resulting in hepatic steatosis (fatty liver).[8][9][10]
c9, t11-CLA: In contrast, the c9, t11 isomer generally does not exhibit the same dramatic fat-reducing effects.[5][11] Some studies suggest it may even increase body weight gain in growing animals without altering body fat percentage.[11] Its primary role in lipid metabolism appears to be more regulatory, with some evidence suggesting it can improve serum triglyceride levels.[12]
Quantitative Data: In Vivo Effects on Body Composition and Metabolism
| Parameter | t10, c12-CLA Effect | c9, t11-CLA Effect | Control/Linoleic Acid | Species/Model | Citation |
| Body Fat Mass | Significant Decrease | No Significant Change | Baseline | Mice, Humans | [7][8][12] |
| Liver Triglycerides | Significant Increase (Steatosis) | No Significant Change | Baseline | Mice | [8][10] |
| Serum Insulin | Significant Increase (Hyperinsulinemia) | No Significant Change / Decrease | Baseline | Mice, Humans | [6][7][8][12] |
| Serum Glucose | Increase | Decrease | Baseline | Mice, Humans | [6][13][14] |
| LDL Cholesterol | Increase | No Significant Change | Baseline | Hamsters | [15] |
| Adiponectin/Leptin | Decrease | Not Reported | Baseline | Mice | [7] |
Influence on Inflammation and Immune Response
The two isomers exert divergent effects on inflammatory signaling pathways, a critical consideration for therapeutic development.
t10, c12-CLA: This isomer is often described as pro-inflammatory, particularly within adipose tissue. It can induce the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in adipocytes.[7][16] This is achieved, in part, through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] The resulting inflammation in adipose tissue is a key factor contributing to the development of insulin resistance.[7][16] However, its role can be context-dependent, as some studies in porcine immune cells show it can have anti-inflammatory effects when cells are already stimulated with an inflammatory agent like LPS.[17][18]
c9, t11-CLA: This isomer is generally regarded as having anti-inflammatory properties.[3] Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines.[19] It has been shown to inhibit the NF-κB pathway in adipose tissue, which is associated with improved insulin sensitivity.[14][20] The anti-inflammatory action may be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[21]
Quantitative Data: In Vitro Effects on Inflammatory Markers
| Marker | t10, c12-CLA Effect | c9, t11-CLA Effect | Cell Line | Citation |
| IL-6 Expression/Secretion | Markedly Increased | Not Reported | 3T3-L1 Adipocytes | [7][16] |
| TNF-α Expression | Increased in vivo | Decreased | Murine Adipose Tissue | [7][14] |
| NF-κB Activation | Increased | Markedly Decreased | 3T3-L1 Adipocytes, Murine Adipose Tissue | [7][14][20] |
| COX-2 Pathway | No significant inhibition | Inhibited | Cancer Cell Lines | [22] |
Key Signaling Pathways and Mechanisms of Action
The distinct biological outcomes of the t10, c12 and c9, t11 isomers are rooted in their differential modulation of key cellular signaling pathways.
t10, c12-CLA: Pathways to Lipodystrophy and Insulin Resistance
The t10, c12 isomer's potent effects on adipocytes are largely mediated by its antagonism of PPARγ, the master regulator of adipogenesis.[5] By diminishing the expression and activity of PPARγ, t10, c12-CLA inhibits the differentiation of fat cells and downregulates genes responsible for fatty acid uptake and storage.[5] This isomer also activates pro-inflammatory pathways, such as NF-κB and MAPK/ERK, leading to the production of cytokines like IL-6 and TNF-α.[7][23] This inflammatory state, combined with the loss of functional adipose tissue, promotes systemic insulin resistance.[6][7][23]
c9, t11-CLA: Pathways to Anti-Inflammation and Metabolic Regulation
The c9, t11 isomer often acts as a PPAR agonist, particularly for PPARγ and PPARα.[1][24] Activation of PPARγ in immune cells can suppress inflammatory responses.[21] In adipose tissue, c9, t11-CLA has been shown to inhibit the pro-inflammatory NF-κB pathway, which contributes to its potential anti-diabetic effects by preserving insulin sensitivity.[14][20] Its anti-carcinogenic effects are also linked to PPARγ activation, which can induce apoptosis in tumor cells.[24]
Experimental Protocols
The following provides a generalized methodology for studies investigating the comparative effects of CLA isomers, based on common practices in the cited literature.
Typical In Vivo Animal Study Protocol
-
Animal Model: Male C57BL/6J or ob/ob mice, 6-8 weeks old, are commonly used.
-
Acclimation: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) and provided with standard chow and water ad libitum for one week.
-
Dietary Groups: Mice are randomly assigned to one of three or more dietary groups (n=8-10 per group):
-
Control Group: Standard diet containing linoleic acid.
-
c9, t11-CLA Group: Control diet supplemented with 0.5% (w/w) purified c9, t11-CLA.
-
t10, c12-CLA Group: Control diet supplemented with 0.5% (w/w) purified t10, c12-CLA.
-
-
Treatment Duration: Diets are administered for a period of 4 to 8 weeks.[13][25]
-
Data Collection:
-
Body Weight and Food Intake: Measured weekly.
-
Metabolic Tests: Glucose and insulin tolerance tests are performed near the end of the study period.
-
Sample Collection: At the end of the study, animals are euthanized. Blood is collected for serum analysis (glucose, insulin, lipids, cytokines). Tissues such as liver, epididymal white adipose tissue (WAT), and muscle are harvested, weighed, and flash-frozen for later analysis.
-
-
Analysis:
-
Biochemical Assays: Serum parameters are measured using commercial ELISA kits.[25]
-
Gene Expression: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is used to measure the expression of target genes (e.g., PPARγ, SREBP-1c, TNF-α, IL-6).
-
Histology: Liver and adipose tissues are fixed, sectioned, and stained (e.g., with H&E) to assess lipid accumulation and cell morphology.
-
Experimental Workflow Diagram
Conclusion and Implications for Drug Development
The profound differences between the t10, c12 and c9, t11 CLA isomers underscore the necessity of isomer-specific research.
-
t10, c12-CLA: While its ability to drastically reduce fat mass is well-documented, the associated side effects—hepatic steatosis, inflammation, and insulin resistance—present significant safety concerns for its use as a simple weight-loss agent.[4][6][7][8] However, its potent effects on adipocyte biology could be explored in targeted therapies for liposarcomas or other conditions involving excessive adipocyte proliferation, provided its adverse metabolic effects can be mitigated.
-
c9, t11-CLA: This isomer shows promise as a modulator of metabolic and inflammatory diseases. Its anti-inflammatory and potential insulin-sensitizing properties make it a more attractive candidate for nutritional interventions or therapeutic development aimed at managing metabolic syndrome, type 2 diabetes, and chronic inflammatory conditions.[14][19][20] Its anti-cancer properties, particularly through PPARγ activation, also warrant further investigation.[22][24]
For drug development professionals, it is crucial to move beyond the generic "CLA" label and focus on the distinct molecular mechanisms of each isomer to harness their therapeutic potential while avoiding unintended adverse effects.
References
- 1. Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated Linoleic Acid and Its Beneficial Effects in Obesity, Cardiovascular Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipocyte response to conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary Conjugated Linoleic Acid and Hepatic Steatosis: Species-Specific Effects on Liver and Adipose Lipid Metabolism and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. twinwoodcattle.com [twinwoodcattle.com]
- 12. researchgate.net [researchgate.net]
- 13. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of t10,c12 CLA isomer compared with c9,t11 CLA isomer on lipid metabolism and body composition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 18. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Low Dietary c9t11-Conjugated Linoleic Acid Intake from Dairy Fat or Supplements Reduces Inflammation in Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inflammation and insulin resistance induced by trans-10, cis-12 conjugated linoleic acid depend on intracellular calcium levels in primary cultures of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dietary trans-10, cis-12-conjugated linoleic acid alters fatty acid metabolism and microbiota composition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: trans-10, cis-12-Octadecadienoic Acid Versus Synthetic PPARγ Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of trans-10, cis-12-octadecadienoic acid (t10, c12-CLA), a naturally occurring fatty acid, and synthetic Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. The objective is to delineate their respective mechanisms of action, binding affinities, and effects on gene expression, supported by experimental data.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1] Of the three main isoforms (α, β/δ, and γ), PPARγ is a key therapeutic target for type 2 diabetes, as its activation enhances insulin sensitivity. Synthetic agonists, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone, pioglitazone), are potent activators of PPARγ.[2][3] In contrast, t10, c12-CLA, an isomer of conjugated linoleic acid, has been shown to modulate PPARγ activity, often in a manner distinct from synthetic agonists.[4] This guide will explore these differences to inform research and drug development efforts.
Comparative Data on PPARγ Activity
The interaction of t10, c12-CLA with PPARγ is complex and appears to be context-dependent. While synthetic agonists like rosiglitazone are full agonists with high binding affinity, t10, c12-CLA has been demonstrated to act as a PPARγ modulator, in some cases antagonizing the effects of potent synthetic agonists.
Binding Affinity and Activation
| Compound | Receptor | Binding Affinity (Kd) / Potency (EC50/IC50) | Assay Type | Reference |
| Rosiglitazone | PPARγ | Kd = 40 nM; EC50 = 60 nM | Radioligand Binding / Transactivation Assay | [2][3] |
| trans-10, cis-12-CLA | PPARγ | Does not activate; inhibits TZD-induced activation | Luciferase Reporter Assay | [4] |
| trans-10, cis-12-CLA | PPARγ | Partial agonist; prevents full activation by troglitazone | Reporter Assay | [5] |
Effects on PPARγ Target Gene Expression
The differential effects of t10, c12-CLA and synthetic PPARγ agonists are evident in their regulation of target gene expression. While synthetic agonists robustly upregulate genes involved in adipogenesis and insulin sensitization, t10, c12-CLA can have opposing effects.
| Gene Target | Function in Adipocytes | Effect of Synthetic Agonists (e.g., Rosiglitazone) | Effect of trans-10, cis-12-CLA | References |
| Adipocyte fatty acid-binding protein (aP2/FABP4) | Fatty acid uptake and transport | Upregulation | Down-regulation | [1][4] |
| Lipoprotein lipase (LPL) | Hydrolysis of triglycerides from lipoproteins | Upregulation | Down-regulation | [1] |
| Glucose transporter type 4 (GLUT4) | Insulin-stimulated glucose uptake | Upregulation | Down-regulation | [1] |
| Adiponectin | Insulin-sensitizing adipokine | Upregulation | Down-regulation of synthesis and oligomer assembly | [5] |
| Sterol regulatory element-binding protein 1 (SREBP1) | Master regulator of lipogenesis | No direct upregulation (indirect effects may occur) | Down-regulation (in some contexts, e.g., mammary gland) | [6] |
Signaling Pathways and Mechanisms of Action
Synthetic PPARγ agonists and t10, c12-CLA exert their effects through distinct interactions with the PPARγ signaling pathway.
Caption: Generalized PPARγ signaling pathway activated by ligands.
Synthetic agonists bind with high affinity to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of co-activators and the dissociation of co-repressors. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.
trans-10, cis-12-CLA's mechanism is more nuanced. Evidence suggests it may act as a partial agonist or an antagonist.[1][5] One proposed mechanism for its antagonistic effect is the induction of PPARγ phosphorylation, which can alter its activity and lead to the down-regulation of target genes.[1] This contrasts with the direct, potent activation induced by synthetic full agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PPARγ Competitive Binding Assay (Radioligand-Based)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the PPARγ ligand-binding domain (LBD).
Materials:
-
Purified recombinant human PPARγ-LBD
-
Radioligand (e.g., [3H]-Rosiglitazone)
-
Test compounds (t10, c12-CLA and synthetic agonists)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 10% glycerol)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus and scintillation counter
Procedure:
-
Incubate a constant concentration of purified PPARγ-LBD with a fixed concentration of [3H]-Rosiglitazone in the assay buffer.
-
Add increasing concentrations of the unlabeled test compound (t10, c12-CLA or synthetic agonist).
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Caption: Workflow for a PPARγ competitive binding assay.
PPARγ Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of PPARγ in response to a ligand.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for a PPARγ-Gal4 DNA-binding domain fusion protein
-
Reporter vector containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compounds (t10, c12-CLA and synthetic agonists)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the PPARγ-Gal4 expression vector and the luciferase reporter vector.
-
After an appropriate incubation period for protein expression, treat the cells with various concentrations of the test compounds.
-
Incubate the cells for a sufficient duration to allow for ligand-induced gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer after adding the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
The fold activation of PPARγ is calculated relative to a vehicle-treated control.
Caption: Workflow for a PPARγ luciferase reporter assay.
Conclusion
The comparison between trans-10, cis-12-octadecadienoic acid and synthetic PPARγ agonists reveals fundamental differences in their interaction with and activation of the PPARγ receptor. Synthetic agonists like rosiglitazone are potent, full agonists that robustly activate PPARγ and its target genes, leading to enhanced insulin sensitivity. In contrast, t10, c12-CLA exhibits a more complex modulatory role, often acting as a partial agonist or antagonist, and can even inhibit the action of full agonists. These distinctions are critical for understanding the physiological effects of these compounds and for the rational design of novel PPARγ modulators with improved therapeutic profiles. Researchers and drug development professionals should consider these differences when investigating the metabolic effects of fatty acids and designing new therapeutic strategies targeting PPARγ.
References
- 1. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 3. Rosiglitazone (BRL49653) | PPARγ agonist | Probechem Biochemicals [probechem.com]
- 4. Trans10, cis12-conjugated linoleic acid prevents triacylglycerol accumulation in adipocytes by acting as a PPARgamma modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The trans-10, cis-12 isomer of conjugated linoleic acid decreases adiponectin assembly by PPARgamma-dependent and PPARgamma-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor gamma (PPARγ) agonist fails to overcome trans-10, cis-12 conjugated linoleic acid (CLA) inhibition of milk fat in dairy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of t10, c12-Conjugated Linoleic Acid and Other Fatty Acids on Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the trans-10, cis-12 isomer of conjugated linoleic acid (t10, c12-CLA) and other key fatty acids on gene regulation. The information presented is collated from various experimental studies and is intended to serve as a valuable resource for researchers in the fields of metabolism, inflammation, and drug discovery.
Introduction
Fatty acids are not merely energy substrates but also potent signaling molecules that can modulate gene expression, thereby influencing a wide array of physiological and pathological processes. Among these, t10, c12-CLA has garnered significant attention for its dramatic effects on adiposity and inflammation. This guide will delve into the molecular mechanisms underlying the actions of t10, c12-CLA, drawing comparisons with its cis-9, trans-11 (c9, t11) isomer, as well as other representative saturated, monounsaturated, and polyunsaturated fatty acids.
Comparative Data on Gene Regulation
The following tables summarize the quantitative effects of various fatty acids on the expression of key genes involved in lipid metabolism and inflammation. Data is presented as fold-change relative to control treatments in different cell and animal models.
Table 1: Regulation of Key Lipogenic Genes
| Gene | Fatty Acid | Cell/Animal Model | Concentration/Dose | Fold Change vs. Control | Reference |
| FASN | t10, c12-CLA | Goat Mammary Epithelial Cells | 100 µM | ↓ 0.42 | [1] |
| c9, t11-CLA | Goat Mammary Epithelial Cells | 100 µM | ↔ 0.98 | [1] | |
| t10, c12-CLA | Bovine Mammary Epithelial Cells | 300 µM | ↓ (Significant) | [2] | |
| DHA | 3T3-L1 Adipocytes | 50 µM | ↓ (Significant) | ||
| α-Linolenic Acid | 3T3-L1 Adipocytes | 100 µM | ↓ (Significant) | ||
| ACACA | t10, c12-CLA | Goat Mammary Epithelial Cells | 100 µM | ↓ 0.25 | [1] |
| c9, t11-CLA | Goat Mammary Epithelial Cells | 100 µM | ↓ 0.55 | [1] | |
| t10, c12-CLA | Bovine Mammary Epithelial Cells | 300 µM | ↓ (Significant) | [2] | |
| SCD1 | t10, c12-CLA | Human Adipocytes | 30 µM | ↓ (Significant) | [3] |
| c9, t11-CLA | Human Adipocytes | 30 µM | ↔ (No effect) | [3] | |
| Oleic Acid | Caco-2 Cells | 80 µM | ↑ 2.14 | [4] | |
| SREBP-1c | t10, c12-CLA | Human Adipocytes | 30 µM | ↓ (Significant) | [3] |
| c9, t11-CLA | ob/ob Mice (Liver) | - | ↓ (Significant) | [5] | |
| t10, c12-CLA | Bovine Mammary Epithelial Cells | 20-100 µM | ↓ (Dose-dependent) | [6] |
FASN: Fatty Acid Synthase; ACACA: Acetyl-CoA Carboxylase Alpha; SCD1: Stearoyl-CoA Desaturase 1; SREBP-1c: Sterol Regulatory Element-Binding Protein 1c; DHA: Docosahexaenoic Acid. ↓: Downregulation; ↑: Upregulation; ↔: No significant change.
Table 2: Regulation of Key Inflammatory Genes
| Gene | Fatty Acid | Cell/Animal Model | Concentration/Dose | Fold Change vs. Control | Reference |
| TNF-α | t10, c12-CLA | Human Adipocytes | 30 µM | ↑ (Significant) | [7] |
| c9, t11-CLA | Human Adipocytes | 30 µM | ↔ (No effect) | [7] | |
| t10, c12-CLA | RAW 264.7 Macrophages (LPS-naive) | - | ↑ (Significant) | ||
| t10, c12-CLA | RAW 264.7 Macrophages (LPS-stimulated) | - | ↓ (Significant) | ||
| IL-6 | t10, c12-CLA | Human Adipocytes | 30 µM | ↑ (Significant) | [7] |
| c9, t11-CLA | Human Adipocytes | 30 µM | ↔ (No effect) | [7] | |
| Oleic Acid | Human Adipocytes (co-treated with t10, c12-CLA) | - | ↓ (Attenuated t10, c12-CLA effect) | [8] | |
| IL-8 | t10, c12-CLA | Human Adipocytes | 30 µM | ↑ (Significant) | [7] |
| COX-2 | t10, c12-CLA | Human Adipocytes | - | ↑ (Significant) | [9] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-8: Interleukin-8; COX-2: Cyclooxygenase-2. ↑: Upregulation; ↓: Downregulation; ↔: No significant change.
Key Signaling Pathways and Mechanisms of Action
The differential effects of t10, c12-CLA and other fatty acids on gene expression are mediated by a complex network of signaling pathways and transcription factors.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
PPARγ is a master regulator of adipogenesis and lipid metabolism. While some fatty acids, like certain polyunsaturated fatty acids, can act as PPARγ agonists, t10, c12-CLA exhibits a unique antagonistic effect on PPARγ activity in human adipocytes.[10][11] This antagonism is thought to be mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway, leading to PPARγ phosphorylation and subsequent downregulation of its target genes involved in lipid storage and insulin sensitivity.[10]
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)
SREBP-1c is a key transcription factor that promotes the expression of genes involved in de novo lipogenesis. The processing and activation of SREBP-1c are tightly regulated. Studies have shown that t10, c12-CLA can inhibit the maturation of SREBP-1, thereby reducing its nuclear abundance and the transcription of its target genes.[6] This effect appears to be more pronounced with t10, c12-CLA compared to other fatty acids like oleic acid or palmitic acid.[12] The mechanism may involve the stabilization of Insig-1, a protein that retains the SREBP-1c precursor in the endoplasmic reticulum.[12][13]
Nuclear Factor-κB (NF-κB) Signaling
The NF-κB pathway is a central regulator of inflammation. In various cell types, t10, c12-CLA has been shown to activate NF-κB, leading to the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7] This pro-inflammatory effect is a key differentiator from c9, t11-CLA and omega-3 fatty acids, which are generally considered to have anti-inflammatory properties. The activation of NF-κB by t10, c12-CLA can also contribute to the development of insulin resistance.[7]
Experimental Protocols
This section outlines a general methodology for studying the effects of fatty acids on gene expression in an in vitro adipocyte model.
Cell Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum and allow them to reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS, and replace the medium every 2 days. Mature adipocytes are typically ready for experiments between days 8 and 12 of differentiation.
Fatty Acid Treatment
-
Preparation of Fatty Acid Solutions: Dissolve fatty acids in ethanol and then complex them with fatty acid-free bovine serum albumin (BSA) in a serum-free medium. The final concentration of ethanol should be less than 0.1%.
-
Treatment: On the day of the experiment, replace the culture medium with the prepared fatty acid-containing medium. A control group treated with BSA vehicle alone should always be included. Treatment duration can range from a few hours to several days depending on the experimental endpoint.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them using a suitable reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.[14][15][16][17][18]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with a suitable fluorescent dye (e.g., SYBR Green) and gene-specific primers.
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The trans-10, cis-12 isomer of CLA exerts profound and distinct effects on gene regulation compared to its cis-9, trans-11 isomer and other fatty acids. Its ability to downregulate key lipogenic genes via antagonism of PPARγ and inhibition of SREBP-1c processing, coupled with its potent pro-inflammatory activity through NF-κB activation, underscores its unique biological properties. This comparative analysis provides a framework for understanding the diverse roles of fatty acids in cellular signaling and gene expression, offering valuable insights for researchers and professionals in drug development targeting metabolic and inflammatory diseases. Further research is warranted to fully elucidate the intricate interplay of these signaling pathways and to translate these findings into therapeutic applications.
References
- 1. Divergent Regulation of Mammary Lipogenesis by trans-10, cis-12 and cis-9, trans-11 CLA Isomers Is Determined by Receptor-Specific Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trans-10, cis-12 Conjugated Linoleic Acid Decreases de novo Lipid Synthesis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary trans 10, cis 12-conjugated linoleic acid reduces the expression of fatty acid oxidation and drug detoxification enzymes in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CONJUGATED LINOLEIC ACID PROMOTES HUMAN ADIPOCYTE INSULIN RESISTANCE THROUGH NFκB-DEPENDENT CYTOKINE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleic Acid Attenuates trans-10, cis-12 Conjugated Linoleic Acid-Mediated Inflammatory Gene Expression in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-10,cis-12-Conjugated Linoleic Acid Instigates Inflammation in Human Adipocytes Compared with Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-10,cis-12 CLA increases adipocyte lipolysis and alters lipid droplet-associated proteins: role of mTOR and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 15. mcgill.ca [mcgill.ca]
- 16. cdn.who.int [cdn.who.int]
- 17. The Basics: RNA Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bio-rad.com [bio-rad.com]
Cross-Validation of Analytical Methods for t10, c12 Conjugated Linoleic Acid (CLA) Isomer Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific conjugated linoleic acid (CLA) isomers, such as trans-10, cis-12 (t10, c12) CLA, is critical for understanding its distinct physiological and metabolic effects. This guide provides a comprehensive comparison of the two primary analytical methods employed for the analysis of t10, c12 CLA: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID). This comparison is supported by experimental data to assist researchers in selecting the most appropriate methodology for their specific research needs.
Data Presentation: A Comparative Analysis of Ag+-HPLC and GC-FID
The selection of an analytical method for t10, c12 CLA analysis is contingent on the specific requirements of the study, such as the need for isomeric separation, sensitivity, and sample throughput. While Ag+-HPLC offers superior resolution of CLA isomers, GC-FID is a robust and widely used technique for the quantification of total fatty acids. The following table summarizes the key performance parameters of both methods based on available literature.
| Parameter | Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Separation based on the reversible interaction of the double bonds of CLA isomers with silver ions impregnated on the stationary phase. This allows for the separation of geometric and positional isomers.[1][2] | Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity on a capillary column.[3] |
| Isomer Separation | Excellent resolution of various CLA isomers, including the separation of t10, c12-CLA from other cis/trans isomers.[1][4] | Co-elution of some CLA isomers can occur, making it challenging to resolve all isomers in a single run. Complete isomer profiling often requires complementary techniques like Ag+-HPLC.[5][6] |
| Limit of Detection (LOD) | High sensitivity, with reported LODs for CLA isomers in the range of 0.21–0.35 ng.[7] | Generally in the low microgram per milliliter (µg/mL) range, with reported LODs for fatty acids between 0.21 and 0.54 µg/mL.[8] |
| Limit of Quantification (LOQ) | Reported LOQs for fatty acids are in the range of 0.63 to 1.63 µg/mL.[8] | Typically in the low µg/mL range. |
| Accuracy (Recovery) | Dependant on the complete methylation process.[9] | Good recovery rates, with reported values ranging from 88.01% to 89.76% for CLA isomers.[10] |
| Precision (CV%) | High precision with coefficients of variation (CV) for cis/trans CLA isomers reported to be less than 0.5%.[4] | Good repeatability, with coefficients of variation for CLA isomers ranging from 4.62% to 8.19%.[10] |
| Sample Derivatization | Analysis can be performed on underivatized free fatty acids or their methyl esters.[7] | Mandatory derivatization to fatty acid methyl esters (FAMEs) is required to increase volatility.[11] |
| Instrumentation | Requires an HPLC system with a silver-ion column and a UV or photodiode array detector (DAD).[7] | Requires a gas chromatograph with a flame ionization detector and a high-polarity capillary column.[3] |
| Primary Application | Detailed isomeric profiling and separation of complex mixtures of CLA isomers.[5] | Routine quantification of total fatty acid profiles, including total CLA content.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for the analysis of t10, c12 CLA using Ag+-HPLC and GC-FID.
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Protocol
This protocol is designed for the separation and quantification of underivatized CLA isomers in biological samples.
1. Sample Preparation (Hydrolysis and Extraction)
-
To 50–100 mg of tissue sample, add 1 mL of 1 M KOH in methanol and 1 mL of 2 M KOH in water.[7]
-
Flush the mixture with argon or nitrogen for 1 minute and allow it to hydrolyze overnight at room temperature.[7]
-
Acidify the solution to a pH of approximately 2 with 6 M HCl.[7]
-
Extract the free fatty acids four times with 1.5 mL of dichloromethane each time.[7]
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen at a temperature below 35°C.[7]
-
Re-dissolve the residue in 0.5 mL of hexane, vortex, and centrifuge at 2500–3000 x g for 10 minutes.[7]
-
Transfer the clear supernatant to an HPLC vial for analysis.[7]
2. Ag+-HPLC Analysis
-
HPLC System: A system equipped with a pump, autosampler, and a photodiode array detector (DAD) is suitable.[7]
-
Column: Two 5 µm ChromSpher Lipids silver-ion columns (250 x 4.6 mm) connected in series.[7]
-
Mobile Phase: 1.6% acetic acid and 0.0125% acetonitrile in hexane.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 26°C.[12]
-
Detection: UV detection at 233 nm for conjugated dienes.[13]
-
Injection Volume: 5–95 µL.[7]
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is for the quantification of t10, c12 CLA in samples like dairy products after conversion to fatty acid methyl esters (FAMEs).
1. Sample Preparation (Lipid Extraction and Methylation)
-
Lipid Extraction: Extract lipids from the sample using a mixture of hexane and isopropanol (3:2, v/v).[6]
-
Methylation (Base-Catalyzed):
-
Dissolve up to 50 mg of the extracted lipid in 1 mL of dry toluene in a screw-capped test tube.[11]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[11]
-
Heat at 50°C for 10 minutes.[11]
-
Add 0.1 mL of glacial acetic acid to stop the reaction, followed by 5 mL of water.[11]
-
Extract the FAMEs twice with 5 mL of hexane.[11]
-
Dry the hexane layer over anhydrous sodium sulfate.[11]
-
The hexane solution containing FAMEs is ready for GC analysis.[13]
-
2. GC-FID Analysis
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a split/splitless injector.
-
Column: A highly polar capillary column, such as a CP-Sil 88 (100 m x 0.25 mm i.d., 0.2 µm film thickness) or an equivalent cyanopropyl polysiloxane stationary phase column, is recommended for good resolution of CLA isomers.[3][14]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.[15]
-
Detector Temperature: 250°C.[15]
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 40 minutes.
-
Ramp: Increase to 230°C at a rate of 3°C/minute.
-
Hold: 230°C for 10 minutes.[15]
-
-
Injection Volume: 1 µL.[15]
-
Split Ratio: 50:1.[15]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the analysis and biological activity of t10, c12 CLA.
References
- 1. Peroxisome proliferator-activated receptor gamma (PPARγ) agonist fails to overcome trans-10, cis-12 conjugated linoleic acid (CLA) inhibition of milk fat in dairy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of different methylation methods for the analysis of conjugated linoleic acid isomers by silver ion HPLC in beef lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans-10,cis-12 CLA increases liver and decreases adipose tissue lipids in mice: possible roles of specific lipid metabolism genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ods.od.nih.gov [ods.od.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the Authenticity of Dairy Products on the Basis of Fatty Acids and Triacylglycerols Content using GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of Trans-10, cis-12-Octadecadienoic Acid's In Vivo Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological effects is paramount. This guide provides a comprehensive comparison of the in vivo effects of trans-10, cis-12-octadecadienoic acid (t10, c12-CLA), a bioactive isomer of conjugated linoleic acid. By summarizing quantitative data from multiple studies and detailing experimental protocols, this document aims to offer a clear perspective on the consistency of its metabolic actions.
The scientific literature consistently demonstrates that t10, c12-CLA exerts significant and reproducible effects on body composition, lipid metabolism, and inflammatory responses in various animal models. While the magnitude of these effects can vary depending on the experimental conditions, the overall trends are largely consistent across studies. This guide delves into the specifics of these effects, presenting the data in a structured format to facilitate objective comparison.
Body Composition: A Consistent Reduction in Adiposity
One of the most well-documented and reproducible in vivo effects of t10, c12-CLA is its ability to reduce body fat mass. Studies in mice consistently show a significant decrease in the weight of various adipose tissue depots.
| Animal Model | Dosage (% of diet) | Duration | Key Findings on Body Composition | Reference |
| C57BL/6J Mice | 0.4% (w/w) | 4 weeks | Reduced whole-body fat mass by decreasing visceral, inguinal, and brown/interscapular fat depots. | [1] |
| C57BL/6 Mice | 0.5% (w/w) | 8 weeks | Significantly decreased visceral fat mass. | [2] |
| Nhlh-2 KO Mice | 0.5% | 12 weeks | Total adipose tissue reduction was greater in N2KO mice (33% reduction) than in wild-type animals (23% reduction). | [3] |
| Female C57Bl/6J Mice | Daily oral gavage | 7+ gavages | Significant decrease in body weight and adipose tissue mass. | [4] |
Lipid Metabolism: A Duality of Effects
The impact of t10, c12-CLA on lipid metabolism is more complex, with reproducible effects observed in both the liver and in circulation. While it consistently induces hepatic steatosis (fatty liver), its effects on plasma lipids can vary.
| Animal Model | Dosage (% of diet) | Duration | Key Findings on Lipid Metabolism | Reference |
| Mice | 0.4% (w/w) | 4 weeks | Developed fatty liver; induced expression of genes involved in fatty acid uptake and lipogenesis in the liver. | [5] |
| Hamsters | 2% of experimental fat | 28 days | Decreased hepatic cholesterol and triglycerides; increased LDL-C concentrations. | [6][7] |
| Nhlh-2 KO Mice | 0.5% | 12 weeks | Significantly lowered serum triacylglyceride (TG) levels; no differences in serum cholesterol. | [3] |
| Ldlr-/- Mice | Not specified | Not specified | Improved plasma triglyceride (TG), cholesterol, and fatty acid (FA) levels compared with obese controls. | [8] |
| db/db Mice | Not specified | 1 month | Decreased serum TG and total cholesterol (TC) levels. | [9] |
Inflammation and Insulin Resistance: A Consistent Concern
A reproducible consequence of t10, c12-CLA administration is the induction of a pro-inflammatory state and insulin resistance, often associated with hyperinsulinemia.
| Animal Model | Dosage (% of diet) | Duration | Key Findings on Inflammation and Insulin Sensitivity | Reference |
| Mice | 0.4% (w/w) | 4 weeks | Developed hyperinsulinemia. | [5] |
| C57BL/6J Mice | 0.4% (w/w) | 4 weeks | Elevated blood glucose in both obese and lean mice. | [1] |
| Female C57Bl/6J Mice | Daily oral gavage | 7+ gavages | Accompanied by an insulin-resistant state characterized by hyperinsulinemia. | [4] |
Experimental Protocols
To ensure the reproducibility of these findings, adherence to detailed experimental protocols is crucial. Below are summaries of methodologies from the cited studies.
Animal Models and Diet:
-
Mice: Commonly used strains include C57BL/6J, db/db (a model for obesity and diabetes), and Ldlr-/- (a model for atherosclerosis).[1][2][8][9]
-
Hamsters: Used to study effects on lipoprotein metabolism.[6][7]
-
Dietary Administration: t10, c12-CLA is typically incorporated into the chow at concentrations ranging from 0.4% to 2% (w/w) of the diet.[1][2][5][6] The duration of treatment varies from a few weeks to several months.[2][3][5]
Analytical Methods:
-
Body Composition: Adipose tissue depots are dissected and weighed. Whole-body composition may be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Plasma Lipids and Glucose: Blood samples are collected for the analysis of triglycerides, cholesterol, glucose, and insulin using standard enzymatic and immunoassay kits.[2]
-
Gene Expression Analysis: Tissues (e.g., liver, adipose) are harvested to analyze the expression of key metabolic genes via quantitative real-time PCR (qRT-PCR) or microarray analysis.[10][11]
Signaling Pathways and Experimental Workflows
The in vivo effects of t10, c12-CLA are mediated by complex signaling pathways. The following diagrams illustrate some of the key mechanisms and a typical experimental workflow for investigating these effects.
Caption: Key signaling pathways affected by t10, c12-CLA.
Caption: Typical experimental workflow for in vivo studies.
References
- 1. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary trans-10, cis-12-conjugated linoleic acid alters fatty acid metabolism and microbiota composition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of trans-10,cis-12 Conjugated Linoleic Acid on Body Composition in Genetically Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of t10,c12 CLA isomer compared with c9,t11 CLA isomer on lipid metabolism and body composition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 10,12 Conjugated Linoleic Acid-Driven Weight Loss Is Protective against Atherosclerosis in Mice and Is Associated with Alternative Macrophage Enrichment in Perivascular Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving obesity and lipid metabolism using conjugated linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-10, cis 12-Conjugated Linoleic Acid-Induced Milk Fat Depression Is Associated with Inhibition of PPARγ Signaling and Inflammation in Murine Mammary Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of t10, c12 Conjugated Linoleic Acid: A Comparative Guide
The trans-10, cis-12 (t10, c12) isomer of conjugated linoleic acid (CLA) has garnered significant attention within the scientific community for its potent biological activities, particularly its impact on lipid metabolism and body composition. Unlike its cis-9, trans-11 (c9, t11) counterpart, t10, c12 CLA has been shown to reduce body fat in various experimental models. This guide provides a comparative analysis of the molecular targets of t10, c12 CLA, supported by experimental data, to elucidate its mechanisms of action for researchers, scientists, and drug development professionals.
Key Molecular Targets and Comparative Effects
The biological effects of t10, c12 CLA are mediated through its interaction with several key molecular targets, primarily transcription factors that regulate gene expression involved in adipogenesis, lipogenesis, and inflammation. The following sections summarize the impact of t10, c12 CLA on these targets, with comparative data where available.
PPARγ is a master regulator of adipogenesis and is a primary target of t10, c12 CLA.[1][2][3] Studies consistently show that t10, c12 CLA inhibits PPARγ activity, leading to a reduction in adipocyte differentiation and lipid accumulation.
Experimental Evidence:
In differentiating 3T3-L1 preadipocytes, treatment with t10, c12 CLA resulted in a significant decrease in intracellular triglyceride accumulation and the expression of adipogenic genes.[1] This effect was accompanied by a reduction in the protein levels of PPARγ.[1] Furthermore, in primary cultures of human adipocytes, t10, c12 CLA was found to antagonize ligand-dependent PPARγ activity, an effect not observed with the c9, t11 CLA isomer.[3] This antagonistic action may be mediated through the phosphorylation of PPARγ by extracellular signal-related kinase (ERK).[3]
| Experimental Model | Treatment | Key Finding | Reference |
| 3T3-L1 preadipocytes | t10, c12 CLA | Decreased PPARγ protein levels and inhibited adipocyte differentiation. | [1] |
| Human adipocytes | t10, c12 CLA | Suppressed ligand-stimulated activation of a peroxisome proliferator response element-luciferase reporter. | [3] |
| Dairy sheep | t10, c12 CLA | Downregulated expression of genes and transcription factors involved in lipogenesis, with a proposed inhibition of PPARγ. | [2] |
SREBP-1 is a crucial transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis. The t10, c12 CLA isomer has been shown to modulate SREBP-1 activity, contributing to its effects on lipid metabolism.
Experimental Evidence:
Studies in bovine mammary epithelial cells have demonstrated that t10, c12 CLA, but not c9, t11 CLA, significantly suppresses the expression of key lipogenic proteins, including SREBP-1.[4] In ob/ob mice, the effects of CLA isomers on SREBP-1c (an isoform of SREBP-1) were divergent; the c9, t11 isomer was associated with reduced hepatic SREBP-1c expression, while t10, c12 CLA's primary effects were on weight loss and uncoupling protein (UCP) expression rather than direct SREBP-1c modulation in the liver.[5] However, in bovine adipose tissue explants, t10, c12 CLA was found to reduce de novo fatty acid synthesis without significantly altering the expression of lipogenic genes, including SREBP-1.[6]
| Experimental Model | Treatment | Key Finding | Reference |
| Bovine mammary epithelial cells | t10, c12 CLA (60 µM or greater) | Declined SREBP1 protein expression by over 56%. | [7] |
| ob/ob mice | t10, c12 CLA | No significant effect on hepatic SREBP-1c mRNA expression. | [5][8] |
| Bovine mammary epithelial cells | t10, c12 CLA | Reduced SREBP1 activation by decreasing proteasomal degradation of Insig1. | [9] |
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The interaction of t10, c12 CLA with the NF-κB pathway appears to be context-dependent, with studies reporting both pro- and anti-inflammatory effects.
Experimental Evidence:
In porcine peripheral blood mononuclear cells (PBMCs), t10, c12 CLA was found to have a dual role.[10][11] In LPS-naive cells, it increased TNF-α expression and NF-κB activity.[10][11] Conversely, in LPS-stimulated cells, it decreased TNF-α expression and NF-κB activity, suggesting an anti-inflammatory effect in the presence of an inflammatory stimulus.[10][11] These effects were shown to be mediated through a PPARγ-dependent pathway.[10][11] However, in cultured skeletal myotubes, t10, c12-CLA was a potent inducer of NF-κB, but its inhibitory effect on myogenic differentiation and GLUT4 expression was found to be independent of NF-κB activation.[12]
| Experimental Model | Treatment | Key Finding | Reference |
| Porcine PBMCs (LPS-naive) | t10, c12 CLA | Increased NF-κB activity and TNF-α expression. | [10][11] |
| Porcine PBMCs (LPS-stimulated) | t10, c12 CLA | Decreased NF-κB activity and TNF-α expression. | [10][11] |
| C2C12 myotubes | t10, c12 CLA | Inhibited myogenic differentiation and GLUT4 expression independently of NF-κB activation. | [12] |
Signaling Pathways and Experimental Workflows
The intricate interplay between t10, c12 CLA and its molecular targets can be visualized through signaling pathway diagrams. The following diagrams illustrate the key pathways affected by t10, c12 CLA.
Caption: t10, c12 CLA inhibits adipogenesis by antagonizing PPARγ.
Caption: t10, c12 CLA reduces lipogenesis via SREBP-1 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to investigate the molecular targets of t10, c12 CLA.
-
3T3-L1 Preadipocyte Differentiation: 3T3-L1 cells are cultured to confluence and differentiation is induced using a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine. Cells are treated with various concentrations of t10, c12 CLA, c9, t11 CLA, or a vehicle control. Adipogenesis is assessed by Oil Red O staining to visualize lipid droplets and by measuring the expression of adipogenic marker genes (e.g., Pparg, Fabp4, Lpl) via quantitative real-time PCR (qRT-PCR) or western blotting.
-
PPARγ Transactivation Assay: To measure the direct effect of t10, c12 CLA on PPARγ activity, cells (e.g., HEK293T or adipocytes) are co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene. Cells are then treated with a PPARγ agonist (e.g., rosiglitazone) in the presence or absence of t10, c12 CLA. Luciferase activity is measured to determine the extent of PPARγ activation.
-
Protein Expression and Phosphorylation Analysis: Cells or tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., PPARγ, SREBP-1, phospho-ERK) and subsequently with a secondary antibody conjugated to an enzyme for detection. This allows for the quantification of total protein levels and post-translational modifications like phosphorylation.
-
Dietary Intervention in Mice: Animal models, such as C57BL/6J or ob/ob mice, are fed diets supplemented with t10, c12 CLA, c9, t11 CLA, or a control oil for a specified period.[5][8][13] Body weight, body composition (using techniques like DEXA), and food intake are monitored.[14] At the end of the study, tissues such as adipose, liver, and muscle are collected for analysis of gene and protein expression, as well as histological examination. Blood samples are collected to measure metabolic parameters like glucose, insulin, and lipid profiles.[13][15][16]
Conclusion
The t10, c12 isomer of CLA exerts its distinct biological effects through the modulation of key molecular targets, primarily PPARγ and SREBP-1, which leads to the inhibition of adipogenesis and lipogenesis. Its interaction with the NF-κB pathway suggests a complex role in inflammation that is dependent on the cellular context. The provided data and experimental outlines offer a foundation for researchers to further explore the therapeutic potential and molecular intricacies of t10, c12 CLA. Future studies should continue to dissect the precise signaling cascades and potential off-target effects to fully harness its benefits while mitigating any adverse outcomes.
References
- 1. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor gamma (PPARγ) agonist fails to overcome trans-10, cis-12 conjugated linoleic acid (CLA) inhibition of milk fat in dairy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isomer-dependent metabolic effects of conjugated linoleic acid: insights from molecular markers sterol regulatory element-binding protein-1c and LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid (t-10, c-12) reduces fatty acid synthesis de novo, but not expression of genes for lipid metabolism in bovine adipose tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trans-10, cis-12 conjugated linoleic acid inhibits skeletal muscle differentiation and GLUT4 expression independently from NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of trans-10,cis-12 Conjugated Linoleic Acid on Body Composition in Genetically Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary trans-10, cis-12-conjugated linoleic acid alters fatty acid metabolism and microbiota composition in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 16. diabetesjournals.org [diabetesjournals.org]
A Head-to-Head In Vitro Comparison: t10, c12-CLA vs. Linoleic Acid
An Examination of Their Differential Effects on Adipogenesis, Apoptosis, and Inflammation
The trans-10, cis-12 (t10, c12) isomer of conjugated linoleic acid (CLA) and its parent fatty acid, linoleic acid (LA), exhibit distinct and often opposing biological activities in vitro. While both are 18-carbon fatty acids, the unique conjugated double bond system in t10, c12-CLA confers specific properties that significantly alter cellular signaling pathways. This guide provides a comparative analysis of their effects on adipocytes, cancer cells, and inflammatory responses, supported by experimental data and detailed protocols for researchers.
Comparative Analysis of Cellular Effects
The primary differences between t10, c12-CLA and linoleic acid are observed in their influence on lipid metabolism, cell viability, and inflammatory signaling. The t10, c12-CLA isomer is predominantly recognized for its potent anti-adipogenic and pro-apoptotic effects, whereas linoleic acid is a crucial component of cellular membranes and a precursor for various signaling molecules.
Table 1: Effects on Adipocyte Differentiation and Lipid Metabolism
| Parameter | t10, c12-CLA | Linoleic Acid (LA) | Cell Model |
| Triglyceride Accumulation | Decreased[1] | Serves as a substrate for triglyceride synthesis | 3T3-L1 Preadipocytes |
| PPARγ Expression/Activity | Decreased/Inhibited[1][2][3] | No direct inhibitory effect reported | 3T3-L1 Preadipocytes, Human Adipocytes |
| Lipogenic Gene Expression (e.g., SREBP-1c, SCD-1) | Decreased[3] | No direct inhibitory effect reported | Human Adipocytes |
Table 2: Effects on Cancer Cell Apoptosis and Viability
| Parameter | t10, c12-CLA | Linoleic Acid (LA) | Cell Model |
| Apoptosis Induction | Induces apoptosis[4][5][6] | Generally does not induce apoptosis | Murine Mammary Tumor Cells (TM4t) |
| Cell Viability | Decreases viable cell number in a dose-dependent manner[7] | No significant effect on viability | Murine Mammary Tumor Cells (TM4t) |
| Mechanism | Downregulation of Bcl-2, induction of ER stress[4][6] | Not applicable | Murine Mammary Tumor Cells (TM4t) |
Table 3: Effects on Inflammatory Signaling
| Parameter | t10, c12-CLA | Linoleic Acid (LA) | Cell Model |
| TNF-α Production (LPS-stimulated) | Decreased[8] | Pro-inflammatory precursor[9] | Porcine PBMCs, RAW 264.7 Macrophages |
| NF-κB Activation (LPS-stimulated) | Decreased[8][10] | Can promote NF-κB activation | Porcine PBMCs, RAW 264.7 Macrophages |
| Pro-inflammatory Cytokine Expression (IL-6, IL-1β) | Decreased[11] | Can be a precursor to pro-inflammatory eicosanoids | BV-2 Microglial Cells |
Signaling Pathways and Mechanisms
The divergent effects of t10, c12-CLA and linoleic acid stem from their differential modulation of key cellular signaling pathways.
Inhibition of Adipogenesis via PPARγ
The t10, c12-CLA isomer is a well-documented inhibitor of adipocyte differentiation.[1] It exerts this effect primarily by downregulating the expression and activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipogenesis.[1][3] This leads to a subsequent reduction in the expression of PPARγ target genes responsible for lipid uptake and storage.[2] Furthermore, t10, c12-CLA has been shown to increase the phosphorylation of PPARγ via the ERK1/2 pathway, which antagonizes its activity.[2]
Induction of Apoptosis in Cancer Cells
In various cancer cell lines, t10, c12-CLA induces apoptosis through the mitochondrial pathway.[4] A key mechanism is the reduction of the anti-apoptotic protein Bcl-2, which relieves the inhibition of pro-apoptotic proteins like Bax and Bak.[4] This leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and -3) that culminates in cell death.[4] Additionally, t10, c12-CLA can trigger apoptosis through an endoplasmic reticulum (ER) stress response, evidenced by the cleavage of ER-resident caspase-12.[6]
References
- 1. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-10, cis-12 Conjugated Linoleic Acid Decreases de novo Lipid Synthesis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. t10c12-CLA maintains higher bone mineral density during aging by modulating osteoclastogenesis and bone marrow adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]
Unraveling the Anti-inflammatory Profile of trans-10, cis-12-Octadecadienoic Acid: A Comparative Guide
An objective analysis of the anti-inflammatory properties of trans-10, cis-12-octadecadienoic acid (t10,c12-CLA) reveals a complex and context-dependent immunomodulatory role. This guide provides a comprehensive comparison of its effects with other relevant fatty acids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
The trans-10, cis-12 isomer of conjugated linoleic acid (t10,c12-CLA) has garnered significant attention for its potential biological activities, including its influence on inflammatory processes. While often cited for its anti-inflammatory potential, a closer examination of the scientific literature indicates a nuanced activity profile that can be both pro- and anti-inflammatory depending on the specific cellular context and experimental model. This guide synthesizes key findings to offer a clear and data-driven perspective.
Comparative Analysis of Inflammatory Marker Modulation
The immunomodulatory effects of t10,c12-CLA have been evaluated across various in vitro and in vivo models, often in comparison to its counterpart, the cis-9, trans-11 (c9,t11) CLA isomer. The data presented below summarizes the impact of t10,c12-CLA on key inflammatory cytokines and enzymes.
Table 1: Effect of t10,c12-CLA on Pro-inflammatory Cytokine Expression in Lipopolysaccharide (LPS)-stimulated Porcine Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment | TNF-α Expression (relative to control) | NF-κB Activity (relative to control) |
| LPS | Increased | Increased |
| LPS + t10,c12-CLA | Decreased | Decreased |
| t10,c12-CLA (LPS-naive) | Increased | Increased |
Data synthesized from studies demonstrating the dual effects of t10,c12-CLA based on the inflammatory state of the cells. In LPS-stimulated (inflamed) cells, t10,c12-CLA exhibits anti-inflammatory properties, while in non-stimulated (naive) cells, it can have a pro-inflammatory effect.[1][2]
Table 2: Comparative Effects of CLA Isomers on Inflammatory Mediators in BV-2 Microglial Cells
| Treatment (25 µM) | CCL5 Secretion (relative to LPS) | IL-6 Secretion (relative to LPS) |
| c9,t11-CLA + LPS | Markedly Reduced | Markedly Reduced |
| t10,c12-CLA + LPS | Markedly Reduced (greater efficacy than c9,t11) | Markedly Reduced (greater efficacy than c9,t11) |
This study highlights the potent anti-neuroinflammatory effects of both CLA isomers, with t10,c12-CLA showing a stronger inhibitory effect on the secretion of specific chemokines and cytokines in an activated microglial cell line.[3]
Key Signaling Pathways in t10,c12-CLA-Mediated Inflammation
The immunomodulatory actions of t10,c12-CLA are orchestrated through its interaction with several key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways, often modulated via Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
In inflammatory conditions, such as those induced by LPS, t10,c12-CLA has been shown to suppress the activation of NF-κB, a central regulator of pro-inflammatory gene expression.[1][2] This inhibitory action is believed to be mediated, at least in part, through the activation of PPARγ.[1][2] The interplay between t10,c12-CLA, PPARγ, and NF-κB is a critical mechanism underlying its anti-inflammatory effects in stimulated immune cells.
Conversely, in some non-inflammatory or specific cellular contexts, t10,c12-CLA has been observed to activate pro-inflammatory signaling. For instance, in certain cancer models, it has been shown to stimulate the MEK/ERK and PI3K/Akt pathways, which are associated with cell proliferation and survival and can contribute to a pro-inflammatory tumor microenvironment.[4][5]
Below is a diagram illustrating the modulatory effect of t10,c12-CLA on the NF-κB signaling pathway in a stimulated immune cell.
Caption: t10,c12-CLA modulation of the NF-κB pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies are essential. The following outlines a typical experimental workflow for assessing the anti-inflammatory effects of t10,c12-CLA on immune cells in vitro.
Cell Culture and Treatment:
-
Cell Line: Porcine Peripheral Blood Mononuclear Cells (PBMCs) or BV-2 microglial cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of t10,c12-CLA (e.g., 25 µM) for a specified period (e.g., 24 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS; e.g., 1 µg/mL), for a defined duration (e.g., 4-24 hours) to induce an inflammatory response.
Analysis of Inflammatory Markers:
-
Gene Expression (RT-qPCR): Total RNA is extracted from the cells, and reverse transcribed to cDNA. The expression levels of genes encoding for inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using real-time quantitative PCR.
-
Protein Secretion (ELISA): The concentration of secreted cytokines in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Signaling Protein Activation (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. The phosphorylation status and total protein levels of key signaling molecules (e.g., NF-κB p65, IκBα, ERK, Akt) are determined by Western blotting using specific antibodies.
Below is a diagram representing a generalized experimental workflow.
Caption: Generalized workflow for in vitro anti-inflammatory assays.
References
- 1. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. t10,c12-Conjugated linoleic acid stimulates mammary tumor progression in Her2/ErbB2 mice through activation of both proliferative and survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Metabolic Dichotomy of t10, c12-CLA: A Comparative Guide Across Animal Models
The trans-10, cis-12 (t10, c12) isomer of conjugated linoleic acid (CLA) has garnered significant attention for its potent effects on body composition, primarily its ability to reduce adipose tissue mass. However, its metabolic impact is a double-edged sword, with numerous studies in animal models revealing a complex and often contradictory profile that includes lipodystrophy, hepatic steatosis, and insulin resistance. This guide provides a comparative analysis of the metabolic consequences of dietary t10, c12-CLA supplementation across different animal models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
The most profound and consistent effect of t10, c12-CLA across various animal models is a significant reduction in body fat.[1][2] This is attributed to the isomer's ability to induce inflammation and apoptosis in adipocytes, inhibit lipogenesis, and decrease the differentiation of stromal cells.[1] However, this rapid loss of adipose tissue often leads to a cascade of adverse metabolic events.
One of the most concerning side effects is the development of fatty liver, or hepatic steatosis.[1][3][4] With the reduced capacity of adipose tissue to store lipids, there is an increased flux of fatty acids to the liver.[1] This, coupled with t10, c12-CLA-induced hyperinsulinemia, promotes both fatty acid uptake and de novo lipogenesis in the liver, leading to lipid accumulation.[1][3]
Furthermore, despite the reduction in obesity, t10, c12-CLA supplementation frequently leads to insulin resistance.[1][2] This is thought to be a consequence of the lipodystrophy and the associated inflammatory response.[1] The isomer has been shown to decrease the expression and secretion of adiponectin, an insulin-sensitizing hormone.[2]
Interestingly, the metabolic response to t10, c12-CLA can vary significantly between different animal models, highlighting the importance of careful model selection in preclinical studies. For instance, while mice consistently develop severe lipodystrophy, fatty liver, and insulin resistance[1][3], some studies in rats have shown a reduction in adipocyte size without the same degree of systemic metabolic dysfunction.[5][6]
Comparative Metabolic Effects of t10, c12-CLA in Animal Models
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Body Composition | C57BL/6J Mice (Male) | 0.8% t10, c12-CLA in diet | 7-38 days | Rapid and dramatic reduction in fat mass, leading to almost complete loss.[1] | [1] |
| BALB/c Mice (Female) | 1% CLA-mix (equal c9,t11 & t10,c12) in diet | 5 weeks | Significant reduction of adipose tissue.[4] | [4] | |
| fa/fa Zucker Rats (Male) | t10, c12-CLA diet | 8 weeks | Reduced adipocyte size and increased cell number in epididymal adipose tissue.[5][6] | [5][6] | |
| db/db Mice (Obese) | 0.4% w/w t10, c12-CLA in diet | 4 weeks | Reduced whole-body fat mass by decreasing all fat depots.[7] | [7] | |
| Liver Metabolism | C57BL/6J Mice (Male) | 0.8% t10, c12-CLA in diet | 9-38 days | Development of liver steatosis.[1] | [1] |
| BALB/c Mice (Female) | 1% CLA-mix (equal c9,t11 & t10,c12) in diet | 5 weeks | Accompanied by fatty livers.[4] | [4] | |
| Female Mice | 0.4% w/w t10, c12-CLA in diet | 4 weeks | Developed fatty liver.[3] | [3] | |
| Insulin Sensitivity | C57BL/6J Mice (Male) | 0.8% t10, c12-CLA in diet | 38 days | Elevated plasma insulin levels and insulin resistance.[1] | [1] |
| Female Mice | 0.4% w/w t10, c12-CLA in diet | 4 weeks | Developed hyperinsulinemia.[3] | [3] | |
| Obese and Lean Mice | 0.4% w/w t10, c12-CLA in diet | 4 weeks | Elevated blood glucose in both obese and lean mice.[7] | [7] | |
| Adipokines & Inflammation | fa/fa Zucker Rats (Male) | t10, c12-CLA diet | 8 weeks | No change in TNF-α, IL-6, or IL-10 in adipose tissue.[5][6] | [5][6] |
| Mice | Not specified | Not specified | Decreased adiponectin mRNA levels.[2] | [2] |
Experimental Protocols
Animal Feeding Studies
A common experimental design involves feeding animals a diet supplemented with t10, c12-CLA for a specified period.
Typical Protocol:
-
Animal Model: Male or female mice (e.g., C57BL/6J, BALB/c) or rats (e.g., Zucker) are housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Dietary Groups: Animals are randomly assigned to different dietary groups: a control group receiving a standard diet, and one or more experimental groups receiving the standard diet supplemented with a specific concentration of t10, c12-CLA (e.g., 0.4% to 1% w/w).
-
Duration: The feeding period can range from a few days to several weeks, depending on the specific endpoints being investigated.
-
Data Collection: Body weight and food intake are monitored regularly. At the end of the study, animals are euthanized, and blood and tissues (e.g., liver, adipose tissue) are collected for analysis.
-
Biochemical Analysis: Blood samples are analyzed for glucose, insulin, triglycerides, and non-esterified fatty acids.
-
Tissue Analysis: Liver and adipose tissue are weighed. Liver lipid content is determined. Adipose tissue can be analyzed for adipocyte size and number. Gene and protein expression analysis can be performed on both tissues.
Signaling Pathways
The metabolic effects of t10, c12-CLA are mediated by complex signaling pathways that impact adipocyte function and whole-body metabolism. A key mechanism involves the downregulation of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis and insulin sensitivity.
References
- 1. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-10,cis-12-CLA-caused lipodystrophy is associated with profound changes of fatty acid profiles of liver, white adipose tissue and erythrocytes in mice: possible link to tissue-specific alterations of fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary t10,c12-CLA but not c9,t11 CLA reduces adipocyte size in the absence of changes in the adipose renin-angiotensin system in fa/fa Zucker rats [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary t10,c12-CLA but not c9,t11 CLA Reduces Adipocyte Size in the Absence of Changes in the Adipose Renin–Angiotensin System in fa/fa Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-10-cis-12-Octadecadienoic Acid: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of trans-10-cis-12-octadecadienoic acid, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory practices and compliance with regulatory standards.
This compound, an isomer of conjugated linoleic acid (CLA), is not classified as a hazardous substance.[1] Despite its low hazard profile and its "Generally Regarded as Safe (GRAS)" designation by the FDA, proper disposal procedures are essential to maintain a safe and compliant laboratory environment.[2]
Key Safety and Handling Information
While specific hazard pictograms or statements are not required for this substance, adherence to standard laboratory safety protocols is recommended.[1] The toxicological properties of this chemical have not been thoroughly investigated.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Standard laboratory coat, chemical-resistant gloves, and safety glasses with side shields. |
| Handling | Avoid ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling. |
| Storage | Store at -20°C, protected from air and light, and under an inert gas.[1] |
| Spill Response | For small spills, absorb the liquid with inert material and place it in a suitable container for disposal. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific disposal requirements for non-hazardous chemical waste in your jurisdiction.
-
Small Quantities: For smaller quantities, disposal with household waste may be permissible, but this should be verified with local regulations.[3]
-
Large Quantities: For larger quantities, or if required by local regulations, arrange for disposal through a licensed chemical waste disposal company.
-
Container Disposal: Uncleaned packaging should be disposed of according to official regulations.[3] Rinse the container thoroughly with a suitable solvent before recycling or disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling trans-10-cis-12-Octadecadienoic Acid
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for trans-10-cis-12-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Synonyms | 10(E),12(Z)-Octadecadienoic acid, t10,c12-CLA |
| CAS Number | 2420-56-6 |
| Molecular Formula | C₁₈H₃₂O₂ |
| Molecular Weight | 280.5 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity | >98% |
| Storage Temperature | Freezer (-20°C) |
Hazard Identification and Personal Protective Equipment (PPE)
While one safety data sheet indicates this compound is not classified as a hazardous substance, another GHS classification suggests it is harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate precautions should be taken. The recommended personal protective equipment for handling this compound is outlined below.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Environmental | H412: Harmful to aquatic life with long lasting effects.[1] | N/A (Focus on containment and proper disposal) |
| Health (General) | Not classified as hazardous | Standard laboratory PPE is recommended as a best practice. |
| Eye Contact | Not specified, but good practice dictates protection. | Safety glasses with side-shields or goggles. |
| Skin Contact | Not specified, but good practice dictates protection. | Chemical-resistant gloves (e.g., nitrile). Lab coat. |
| Inhalation | Not specified, but good practice dictates protection. | Use in a well-ventilated area or with a fume hood. |
| Ingestion | Not specified, but good practice dictates protection. | Do not eat, drink, or smoke in laboratory areas. |
Operational Plan: Step-by-Step Handling Protocol
To ensure safe handling and maintain the integrity of the compound, the following step-by-step protocol should be followed.
-
Preparation :
-
Ensure all necessary PPE is clean, in good condition, and properly worn before handling the chemical.
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Prepare a clean and organized workspace. Have spill containment materials readily available.
-
-
Handling :
-
Retrieve the vial of this compound from the freezer.
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which could degrade the compound.
-
Carefully open the container.
-
Use a calibrated pipette or syringe to transfer the desired amount of the oily liquid.
-
Avoid splashing or creating aerosols.
-
-
Storage :
-
After use, securely recap the vial.
-
Return the vial to the freezer at -20°C for storage.[2]
-
Protect from light and air.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling :
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard ("Harmful to aquatic life").
-
-
Disposal Procedure :
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
